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Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of (2E)-oct-2-enoic Acid and its Conjugate Base, (2E)-oct-2-enoate

Introduction (2E)-oct-2-enoic acid is a medium-chain, monounsaturated fatty acid characterized by a carbon-carbon double bond between the second and third carbon atoms in an eight-carbon chain.[1][2] In biological system...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2E)-oct-2-enoic acid is a medium-chain, monounsaturated fatty acid characterized by a carbon-carbon double bond between the second and third carbon atoms in an eight-carbon chain.[1][2] In biological systems and at physiological pH, this acid primarily exists as its conjugate base, (2E)-oct-2-enoate.[3] This distinction is crucial for researchers in drug development and biochemistry, as the charge state of the molecule dictates its solubility, membrane permeability, and interaction with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, and analytical methodologies for (2E)-oct-2-enoic acid, offering insights grounded in established data for professionals in scientific research. The compound is a recognized flavoring agent and finds utility as a versatile intermediate in organic synthesis.[4][5]

Section 1: Chemical Identity and Structure

A precise understanding of a molecule's identity is fundamental to all scientific inquiry. The following identifiers and structural representations define (2E)-oct-2-enoic acid and its related forms.

  • IUPAC Name: (2E)-oct-2-enoic acid[2]

  • Synonyms: trans-2-Octenoic acid, (E)-2-Octenoic acid[2][4]

  • CAS Registry Number: 1871-67-6[2]

  • Molecular Formula: C₈H₁₄O₂[2][6]

  • Molecular Weight: 142.20 g/mol [2]

  • Chemical Structure (SMILES): CCCCC\C=C\C(=O)O[7]

  • InChI Key: CWMPPVPFLSZGCY-VOTSOKGWSA-N[1][6]

The "2E" designation specifies the stereochemistry of the double bond as trans (Entgegen), where the highest priority substituents on each carbon of the double bond are on opposite sides. This configuration is critical for its biological activity and physical properties compared to its cis isomer.

Section 2: Physicochemical Properties

The physical properties of (2E)-oct-2-enoic acid are summarized below. These parameters are essential for designing experimental conditions, including solvent selection for reactions, purification methods like distillation, and formulation development.

PropertyValueSource
Appearance Colorless to light yellow liquid with a buttery, butterscotch aroma.[2][8]
Melting Point 5 - 6 °C[2][9]
Boiling Point 139.0 - 141.0 °C at 13.0 mmHg; 154 °C at 22 torr[2][9]
Density 0.935 - 0.941 g/mL at 25 °C[2][9]
Water Solubility Slightly soluble; predicted at 0.74 g/L[1][2]
Octanol-Water Partition Coefficient (logP) 2.7 - 2.9[2]
Refractive Index 1.458 - 1.462 at 20 °C[2][4]
Flash Point >100 °C (TCC)[4][9]
Vapor Pressure 0.0037 mmHg at 25 °C[9]

The molecule's long alkyl chain contributes to its low water solubility and a logP value indicative of significant lipophilicity. This property is paramount for drug development professionals, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for structure elucidation and purity confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum of (2E)-oct-2-enoic acid is characterized by a broad absorption band in the 2500-3300 cm⁻¹ region, typical of the O-H stretching of a carboxylic acid dimer. A sharp, strong peak appears around 1700 cm⁻¹ due to the C=O (carbonyl) stretch. The C=C stretch of the α,β-unsaturated system is observed near 1650 cm⁻¹, and the trans nature of the double bond gives rise to a characteristic C-H out-of-plane bend around 980 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the vinyl protons are diagnostic. The proton on C3 (alpha to the carbonyl) appears as a doublet of triplets downfield (around 7.0 ppm) due to coupling with the C2 proton and the C4 methylene protons. The C2 proton appears further upfield (around 5.8 ppm). The large coupling constant (J ≈ 15 Hz) between the vinyl protons confirms the trans stereochemistry. In ¹³C NMR, the carbonyl carbon resonates around 172 ppm, while the olefinic carbons (C2 and C3) appear in the 120-150 ppm range.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 142. Subsequent fragmentation patterns include the loss of water (M-18) and the carboxyl group (M-45).[6]

Section 4: Chemical Reactivity and Stability

(2E)-oct-2-enoic acid exhibits reactivity characteristic of both a carboxylic acid and an α,β-unsaturated carbonyl compound.

  • Stability: The compound is stable under normal storage conditions.[8]

  • Acid-Base Chemistry: As a carboxylic acid, it reacts with bases to form the (2E)-oct-2-enoate salt.

  • Esterification: It undergoes Fischer esterification with alcohols under acidic catalysis to produce the corresponding esters, such as ethyl (2E)-oct-2-enoate.[10]

  • Reactivity of the Double Bond: The electron-withdrawing nature of the adjacent carboxyl group polarizes the C=C bond, making C3 susceptible to nucleophilic attack (Michael addition). The double bond can also undergo hydrogenation to yield octanoic acid or be subjected to electrophilic addition reactions.

  • Incompatibilities: It should be kept away from strong bases and reducing agents.[8]

  • Hazardous Decomposition: Combustion produces carbon monoxide (CO) and carbon dioxide (CO₂).[8]

Section 5: Applications in Research and Industry

The unique properties of (2E)-oct-2-enoic acid make it valuable in several fields.

  • Flavor and Fragrance: It is approved as a flavoring agent for food, imparting buttery and fruity notes to baked goods and candies.[1][2] Related esters, like methyl and ethyl (E)-oct-2-enoate, are also used for their pleasant, fruity aromas in the fragrance industry.[5]

  • Organic Synthesis: It serves as a versatile starting material for synthesizing more complex molecules. Its functional groups offer multiple handles for chemical modification, making it a useful building block for pharmaceuticals and agrochemicals.[5]

  • Biochemical Research: As a medium-chain fatty acid, it can be used in metabolic studies or as a substrate to investigate enzyme activity. Its biological roles are reported to include acting as an energy source and a membrane stabilizer.[1]

Section 6: Safety and Handling

As a corrosive substance, proper safety protocols are mandatory when handling (2E)-oct-2-enoic acid.

  • Primary Hazards: The compound is corrosive and causes severe skin and eye burns.[2][4][8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with face protection, and a lab coat.[8] All handling should be performed in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a cool, dry, and well-ventilated location in a tightly sealed container, away from incompatible materials like bases.[8][11]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of water.[4] For eye contact, rinse cautiously with water for several minutes.[8] In case of accidental ingestion or inhalation, seek immediate medical attention.[8]

Section 7: Experimental Protocol: Purity Assessment by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for assessing the purity and confirming the identity of volatile compounds like (2E)-oct-2-enoic acid. However, the free carboxylic acid can exhibit poor peak shape in GC. Therefore, a derivatization step to convert it to a more volatile and less polar ester (e.g., methyl ester) is often employed to improve chromatographic performance.

Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the (2E)-oct-2-enoic acid sample into a 2 mL vial.

    • Add 1 mL of a derivatizing agent, such as 2% H₂SO₄ in methanol.

    • Seal the vial tightly and heat at 60°C for 1 hour to convert the acid to its methyl ester, methyl (E)-oct-2-enoate.

    • Cool the vial to room temperature. Quench the reaction by adding 0.5 mL of a saturated sodium bicarbonate solution.

    • Extract the methyl ester by adding 0.5 mL of hexane and vortexing for 30 seconds.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to methyl (E)-oct-2-enoate based on its retention time and mass spectrum.[12]

    • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The spectrum should show the molecular ion and characteristic fragments.

    • Calculate the purity by integrating the peak area of the analyte and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample (10 mg) Deriv 2. Add Derivatizing Agent (H₂SO₄ in MeOH) Sample->Deriv Heat 3. Heat at 60°C (Esterification) Deriv->Heat Extract 4. Extract with Hexane Heat->Extract GC_Vial 5. Transfer to GC Vial Extract->GC_Vial Inject 6. Inject Sample (1 µL) GC_Vial->Inject GC 7. GC Separation (DB-5ms column) Inject->GC MS 8. MS Detection (EI, m/z 40-400) GC->MS Identify 9. Peak Identification (Retention Time & MS Library) MS->Identify Purity 10. Calculate Purity (% Area) Identify->Purity Report 11. Final Report Purity->Report

Caption: Workflow for purity analysis of (2E)-oct-2-enoic acid via GC-MS.

References

  • PubChem. (2E)-oct-2-enoate | C8H13O2-. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound (E)-2-Octenoic acid (FDB001088). Retrieved from [Link]

  • PubChem. Ethyl 2-octenoate, (2E)- | C10H18O2. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (2007). Chemical Properties of 2-Octenoic acid, (E)- (CAS 1871-67-6). Retrieved from [Link]

  • PubChem. trans-2-Octenoic acid | C8H14O2. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (E)-2-octenoate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl (2E)-2-methyl-2-octenoate. Retrieved from [Link]

  • GSRS. (n.d.). ETHYL 2-OCTENOATE, (2E)-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl (E)-2-octenoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Synerzine. (2018, June 22). 2-Octenal, (E)-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Octenoic acid, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octenoic acid. Retrieved from [Link]

Sources

Exploratory

The Biosynthesis, Natural Occurrence, and Analytical Extraction of (2E)-Oct-2-enoic Acid in Planta

A Technical Whitepaper for Researchers and Drug Development Professionals As a Senior Application Scientist specializing in plant secondary metabolism and lipidomics, I frequently encounter medium-chain unsaturated fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

As a Senior Application Scientist specializing in plant secondary metabolism and lipidomics, I frequently encounter medium-chain unsaturated fatty acids that bridge the gap between primary metabolism and specialized ecological functions. Among these, (2E)-oct-2-enoic acid (also known as trans-2-octenoic acid) stands out. While traditionally viewed merely as a transient intermediate in lipid biosynthesis, advanced metabolomics have revealed its distinct natural occurrence as a free acid in various plant taxa, where it functions as a signaling volatile, an antimicrobial defense compound, and a precursor for complex esters.

This in-depth technical guide explores the natural distribution, mechanistic biosynthesis, and validated analytical methodologies for isolating and quantifying (2E)-oct-2-enoic acid from plant matrices.

Natural Occurrence and Ecological Significance

(2E)-oct-2-enoic acid is an olefinic, monounsaturated medium-chain fatty acid (C8H14O2) characterized by a trans double bond between the alpha and beta carbons 1[1]. Unlike standard saturated fatty acids, the α,β -unsaturated carbonyl system imparts unique electrophilic properties, making it highly bioactive.

In the plant kingdom, it has been identified in diverse tissues ranging from floral labella to seed oils. Table 1 summarizes its documented occurrence across key plant species.

Table 1: Natural Occurrence of (2E)-Oct-2-enoic Acid in Plant Taxa
Plant SpeciesCommon NamePrimary Tissue SourceFunctional Role
Fragaria x ananassaStrawberryFruitFlavor volatile / Aroma active compound
Osyris albaOsyrisWhole plant / LeavesSecondary defense metabolite
Thalictrum polycarpumMeadow-rueSeed oilLipid storage component / Endogenous metabolite
Cymbidium eburneumOrchidFloral labellumFloral scent volatile for pollinator attraction

Beyond its role as a flavor and fragrance constituent, recent agricultural and pharmacological studies have highlighted its potent antifungal properties. For instance, it exhibits significant mycelial disruption capabilities against plant pathogens, making it a target of interest for biopesticide development and drug discovery 2[2].

Table 2: Quantitative Phytochemical & Bioactivity Parameters
Parameter / MatrixQuantitative ValueBiological / Analytical Significance
Relative Content (C. eburneum bud)0.291% of total volatilesHigh emission during early floral development
Relative Content (C. eburneum bloom)0.283% of total volatilesSustained volatile signaling during anthesis
Antifungal EC50 (S. sclerotiorum)0.9075 mg/mLDisruption of pathogenic fungal mycelium

Mechanistic Biosynthesis: The FAS II Shunt Pathway

To understand how plants accumulate (2E)-oct-2-enoic acid, we must look at the plastidial Type II Fatty Acid Synthase (FAS II) system. Normally, trans-2-enoyl-ACP is a transient intermediate in the iterative elongation of fatty acids 3[3].

The cycle begins with the condensation of Hexanoyl-ACP (C6) and Malonyl-ACP (C2) to form 3-Keto-octanoyl-ACP. Subsequent reduction and dehydration yield (2E)-oct-2-enoyl-ACP. In standard primary metabolism, an enoyl-ACP reductase immediately reduces this double bond to yield Octanoyl-ACP (C8). However, the accumulation of free (2E)-oct-2-enoic acid in specific plant tissues is driven by a metabolic shunt : a specialized medium-chain thioesterase intercepts the (2E)-oct-2-enoyl-ACP intermediate, hydrolyzing the thioester bond and releasing the free α,β -unsaturated acid before it can be reduced.

Biosynthesis Hexanoyl Hexanoyl-ACP (C6) Keto 3-Keto-octanoyl-ACP Hexanoyl->Keto 3-Ketoacyl-ACP Synthase (KAS) Malonyl Malonyl-ACP (C2) Malonyl->Keto 3-Ketoacyl-ACP Synthase (KAS) Hydroxy (3R)-Hydroxy-octanoyl-ACP Keto->Hydroxy 3-Ketoacyl-ACP Reductase (KAR) Enoic (2E)-Oct-2-enoyl-ACP (trans-2-octenoyl-ACP) Hydroxy->Enoic 3-Hydroxyacyl-ACP Dehydratase (HAD) Octanoyl Octanoyl-ACP (C8) Enoic->Octanoyl Enoyl-ACP Reductase (ENR) FreeAcid (2E)-Oct-2-enoic acid Enoic->FreeAcid Thioesterase (TE) [Shunt Pathway]

Fig 1. Biosynthetic pathway of (2E)-oct-2-enoic acid via the plastidial FAS II elongation cycle.

Analytical Methodology: Extraction and Quantification

Accurate quantification of medium-chain volatile fatty acids from complex plant matrices is notoriously difficult due to their amphiphilic nature and volatility. As an application scientist, I strongly advocate for Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS over traditional solvent extractions. HS-SPME minimizes matrix interference from heavy plant lipids (waxes, sterols) while maximizing the recovery of volatile and semi-volatile compounds 4[4].

Experimental Causality and Choices
  • Fiber Selection (DVB/CAR/PDMS): A triple-phase fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) is chosen because it effectively traps analytes across a broad polarity and molecular weight range. The PDMS layer captures non-polar hydrocarbons, while the DVB and CAR layers efficiently retain the polar carboxylic acid moiety of (2E)-oct-2-enoic acid.

  • Salting-Out Effect (NaCl addition): Adding a saturated NaCl solution to the sample matrix decreases the solubility of the organic acid in the aqueous phase. This thermodynamic shift forces the analyte into the headspace, drastically lowering the limit of detection (LOD).

  • Internal Standard (Naphthalene-d8): A deuterated standard is critical. Naphthalene-d8 does not co-elute with endogenous plant lipids and behaves predictably under thermal desorption, allowing us to correct for any matrix-induced suppression.

Step-by-Step HS-SPME GC-MS Protocol

Step 1: Sample Preparation

  • Flash-freeze harvested plant tissue (e.g., Fragaria fruit or Cymbidium labellum) in liquid nitrogen to halt enzymatic degradation.

  • Homogenize the tissue into a fine powder.

  • Weigh exactly 1.0 g of the homogenate into a 20 mL precision-thread headspace vial.

Step 2: Matrix Modification & Internal Standard Addition

  • Add 5.0 mL of saturated aqueous NaCl solution (20% w/v) to the vial.

  • Spike the sample with 2.5 µL of internal standard solution (20 µg/mL naphthalene-d8 and 50 µg/mL n-pentadecane-d32 in MS-grade methanol).

  • Immediately seal the vial with a PTFE/silicone septum crimp cap to prevent volatile loss.

Step 3: HS-SPME Extraction

  • Incubate the vial at 40°C for 15 minutes under continuous agitation (250 rpm) to achieve liquid-headspace equilibrium.

  • Expose the pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40°C.

Step 4: GC-MS Analysis

  • Retract the fiber and insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.

  • Chromatography: Use a polar wax column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min).

  • Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. Scan range: 35–500 m/z. Ion source temperature: 250°C.

Workflow Sample Plant Matrix (1.0 g) Prep Add Internal Std & 5mL NaCl (20%) Sample->Prep Extract HS-SPME Extraction (DVB/CAR/PDMS) Prep->Extract Desorb Thermal Desorption (GC Inlet, 250°C) Extract->Desorb Analyze GC-MS Analysis (EI, 70 eV) Desorb->Analyze Data Quantification & Validation Analyze->Data

Fig 2. HS-SPME GC-MS analytical workflow for volatile extraction.

Protocol Self-Validation System (Trustworthiness)

A robust analytical protocol must validate itself continuously. To ensure the integrity of the data generated by the above workflow, the following system suitability checks are mandatory:

  • Fiber Blanking: Run an empty vial extraction prior to the sample batch. The chromatogram must show no peaks corresponding to (2E)-oct-2-enoic acid (m/z 142 [M+]), proving zero carryover.

  • Calibration Linearity: Generate a 5-point calibration curve using an authentic (2E)-oct-2-enoic acid reference standard 5[5]. The system is only validated if the coefficient of determination ( R2 ) is ≥0.995 .

  • Matrix Spike Recovery: Spike a known concentration of the standard into a heavily depleted plant matrix. Acceptable recovery margins must fall strictly between 85% and 115%, confirming that matrix suppression is adequately normalized by the internal standard.

Conclusion

(2E)-oct-2-enoic acid is far more than a fleeting biosynthetic intermediate; it is a specialized metabolite with profound implications for plant ecology, flavor chemistry, and novel antifungal drug development. By understanding its FAS II shunt biosynthesis and employing rigorously validated HS-SPME GC-MS methodologies, researchers can accurately profile this compound across diverse botanical sources 6[6].

References

  • PubChem - trans-2-Octenoic acid | C8H14O2 | CID 5282714. National Institutes of Health (NIH).[Link]

  • Bacterial Infection Induces Ultrastructural and Transcriptional Changes in the King Oyster Mushroom. ResearchGate.[Link]

  • WO2023178197A1 - Recombinant microbes for production of trans-2 unsaturated fatty acids and derivatives thereof.
  • Analysis and Identification of Floral Scent Volatiles in Cymbidium eburneum. ResearchGate.[Link]

  • Fatty acid - LipidBank. Japanese Conference on the Biochemistry of Lipids (JCBL).[Link]

Sources

Foundational

Biological role of (2E)-oct-2-enoate as an endogenous metabolite.

An In-Depth Technical Guide to the Biological Role of (2E)-oct-2-enoate as an Endogenous Metabolite Abstract (2E)-oct-2-enoate, also known as trans-2-octenoic acid, is an endogenous medium-chain monounsaturated fatty aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Role of (2E)-oct-2-enoate as an Endogenous Metabolite

Abstract

(2E)-oct-2-enoate, also known as trans-2-octenoic acid, is an endogenous medium-chain monounsaturated fatty acid found in plasma and urine.[1][2] While its existence as a metabolite is confirmed, specific research delineating its unique biological roles remains limited. This guide serves as a technical resource for researchers, scientists, and drug development professionals by contextualizing the potential functions of (2E)-oct-2-enoate within the well-established framework of medium-chain fatty acid (MCFA) biology. We will explore the distinct metabolic pathways of MCFAs, investigate the biochemical implications of the α,β-unsaturated bond unique to (2E)-oct-2-enoate, and propose hypothesized signaling roles through receptors such as the Free Fatty Acid Receptors (FFARs). Furthermore, this document provides detailed, field-proven methodologies for the precise quantification of (2E)-oct-2-enoate in biological matrices and for assessing its functional activity in vitro, thereby creating a foundational roadmap for future investigation into this specific metabolite.

Biochemical Profile of (2E)-oct-2-enoate

(2E)-oct-2-enoate is the conjugate base of (2E)-oct-2-enoic acid, an eight-carbon monounsaturated fatty acid characterized by a double bond between the second and third carbon atoms in the trans configuration.[3] It is classified as an olefinic, straight-chain, medium-chain fatty acid.[4] As an endogenous metabolite, it is produced during the hepatic microsomal oxidation of aliphatic aldehydes and has been identified in biofluids.[1][2]

Table 1: Physicochemical Properties of (2E)-oct-2-enoic acid

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[4]
Molecular Weight 142.20 g/mol [4]
Appearance Liquid[4]
Cellular Location Extracellular, Membrane[4][5]
Metabolic Pathways Fatty Acid Biosynthesis, Fatty Acid Metabolism[4][6]

The Metabolic Framework: Learning from Saturated Medium-Chain Fatty Acids (MCFAs)

To understand the likely role of (2E)-oct-2-enoate, we must first examine the well-documented metabolism of MCFAs (6-12 carbons), for which its saturated counterpart, octanoate (C8:0), is a prime example. MCFA metabolism differs significantly from that of long-chain fatty acids (LCFAs, >12 carbons).

Absorption, Transport, and Hepatic Uptake

Unlike LCFAs, which are re-esterified into triglycerides in enterocytes and transported via chylomicrons into the lymphatic system, MCFAs are more water-soluble.[3] They are absorbed directly from the small intestine into the portal vein and transported to the liver bound to albumin.[3] This direct hepatic route allows for rapid metabolic processing.

Mitochondrial β-Oxidation

A key differentiator for MCFAs is their entry into mitochondria for β-oxidation. While LCFAs require the carnitine palmitoyltransferase (CPT) shuttle system to cross the mitochondrial membrane, MCFAs can cross the membrane independently of carnitine.[3] Inside the mitochondria, they are activated to their acyl-CoA esters and undergo β-oxidation, rapidly producing acetyl-CoA.[7] This makes MCFAs a quick source of energy, as the acetyl-CoA can enter the citric acid cycle or be used for ketogenesis.[3][7]

cluster_gut Small Intestine Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation cluster_liver Hepatocyte Dietary Fats Dietary Fats MCFA MCFA Dietary Fats->MCFA LCFA LCFA Dietary Fats->LCFA PortalVein Portal Vein (to Liver) MCFA->PortalVein Direct Absorption Chylomicron Chylomicrons LCFA->Chylomicron Re-esterification Lymphatics Lymphatics Chylomicron->Lymphatics Mitochondrion Mitochondrion PortalVein->Mitochondrion Carnitine Independent Lymphatics->Mitochondrion Carnitine Dependent BetaOxidation β-Oxidation Mitochondrion->BetaOxidation

Diagram 1: Contrasting metabolic trafficking of MCFAs and LCFAs.

The Unique Biochemistry of α,β-Unsaturation

The defining feature of (2E)-oct-2-enoate compared to octanoate is its C2-C3 double bond. Standard β-oxidation acts on saturated acyl-CoAs. The metabolism of α,β-unsaturated fatty acids requires specific enzymatic activity.

The Role of 2-Enoate Reductase

An enzyme class known as 2-enoate reductase specifically catalyzes the NADH-dependent reduction of α,β-unsaturated carboxylates to their saturated counterparts.[8][9][10] These iron-sulfur flavoproteins have been identified in microorganisms like Clostridium species.[11][12]

The action of such an enzyme, potentially within the host or the gut microbiota, would convert (2E)-oct-2-enoyl-CoA to octanoyl-CoA. This would effectively merge its metabolic fate with that of dietary octanoate, shunting it into the standard MCFA β-oxidation pathway. If this reduction does not occur, alternative pathways for unsaturated fatty acid oxidation, involving isomerases and reductases, would be required, altering the energy yield per round of oxidation.[13]

Hypothesized Signaling Roles of (2E)-oct-2-enoate

Beyond their role as energy substrates, fatty acids are now recognized as critical signaling molecules that activate specific cell surface receptors.[5][14]

Potential Agonism at Free Fatty Acid Receptors (FFARs)

MCFAs and LCFAs are known ligands for G protein-coupled receptors FFAR1 (GPR40) and FFAR4 (GPR120).[4][15][16] These receptors are expressed in various tissues, including pancreatic β-cells, intestinal enteroendocrine cells, and immune cells, where they play key roles in regulating insulin secretion, incretin (GLP-1) release, and inflammation.[4][17] Both saturated and unsaturated fatty acids serve as agonists at these receptors.[16]

It is highly plausible that (2E)-oct-2-enoate also functions as an agonist at FFAR1 and/or FFAR4. Activation of these receptors, typically via Gαq/11, leads to an increase in intracellular calcium and subsequent downstream signaling events. This represents a primary mechanism by which (2E)-oct-2-enoate could exert specific biological effects independent of its catabolism.

cluster_membrane Cell Membrane FFAR FFAR1 / FFAR4 G_protein Gαq/11 FFAR->G_protein Activation Metabolite (2E)-oct-2-enoate Metabolite->FFAR Agonist Binding PLC PLC G_protein->PLC Activation IP3 IP3 PLC->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2 Response Cellular Responses (e.g., Hormone Secretion, Gene Expression) Ca2->Response

Diagram 2: Hypothesized FFAR-mediated signaling pathway for (2E)-oct-2-enoate.

Methodologies for the Modern Researcher

Investigating the precise roles of (2E)-oct-2-enoate requires robust analytical and functional protocols.

Protocol 1: Quantification of (2E)-oct-2-enoate in Plasma by LC-MS/MS

This protocol describes a sensitive method for quantifying MCFAs using derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][18]

1. Sample Preparation & Extraction: a. To 50 µL of plasma, add 50 µL of an internal standard solution (containing isotopically labeled octanoic acid, e.g., ¹³C₈-octanoic acid). b. Precipitate proteins by adding 200 µL of ice-cold isopropanol or acetonitrile. Vortex vigorously for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new microcentrifuge tube.

2. Derivatization: a. The carboxyl group of fatty acids requires derivatization for enhanced sensitivity and chromatographic retention in reverse-phase LC. A common agent is 3-nitrophenylhydrazine (3-NPH).[1] b. Add 50 µL of 20 mM 3-NPH in methanol and 50 µL of 12 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in methanol. c. Incubate at 40°C for 30 minutes. d. Evaporate the solvent under a gentle stream of nitrogen. e. Reconstitute the dried residue in 100 µL of 50% methanol for injection.

3. LC-MS/MS Analysis: a. LC System: UHPLC system. b. Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: A linear gradient suitable for separating MCFAs (e.g., 5% B to 95% B over 5-7 minutes). f. Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode. g. Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for the 3-NPH derivative of (2E)-oct-2-enoate and its corresponding internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (+ Internal Std) Precip Protein Precipitation (Acetonitrile) Plasma->Precip Deriv Derivatization (3-NPH) Precip->Deriv LC UHPLC Separation (C18 Column) Deriv->LC MS Tandem MS (MRM Detection) LC->MS Data Data Processing (Quantification) MS->Data

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Exploratory

Whitepaper: The Biochemical, Pharmacological, and Analytical Profiling of (2E)-oct-2-enoate and trans-2-octenoic acid

Executive Summary (2E)-oct-2-enoic acid (commonly known as trans-2-octenoic acid) is an 8-carbon, monounsaturated medium-chain fatty acid (MCFA) characterized by an olefinic double bond at the alpha-beta (C2-C3) position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-oct-2-enoic acid (commonly known as trans-2-octenoic acid) is an 8-carbon, monounsaturated medium-chain fatty acid (MCFA) characterized by an olefinic double bond at the alpha-beta (C2-C3) position[1]. In physiological environments (pH ~7.3), it exists predominantly as its conjugate base, (2E)-oct-2-enoate [2]. Historically recognized as a natural flavoring agent present in botanical sources and Royal Jelly[3], recent multi-omics and structural biology research has repositioned this molecule. It is now understood to be a critical intermediate in bacterial lipid biosynthesis, a potent immunotoxicological agent, and a highly active signaling metabolite within the mammalian gut-liver axis.

This technical guide provides drug development professionals and metabolomics researchers with an authoritative synthesis of its structural biology, pharmacological mechanisms, and the validated analytical methodologies required for its quantification.

Physicochemical Profiling & Structural Biology

The presence of the trans (E) double bond restricts the conformational flexibility of the aliphatic tail. This structural rigidity is critical for its biological activity, as it dictates the binding affinity of (2E)-oct-2-enoate to specific lipid-binding pockets in enzymatic complexes, such as the hydratase 2 enzymes in bacterial fatty acid synthesis[4].

Table 1: Quantitative Physicochemical Properties

Propertytrans-2-Octenoic Acid (Conjugate Acid)(2E)-oct-2-enoate (Conjugate Base)
PubChem CID 528271421902650[2]
Molecular Formula C₈H₁₄O₂C₈H₁₃O₂⁻[2]
Molecular Weight 142.20 g/mol 141.19 g/mol [2]
Monoisotopic Mass 142.099 Da141.091 Da[2]
LogP 2.9-
Boiling Point 139.00 - 141.00 °C (@ 13 mmHg)-
Melting Point 5 - 6 °C-
Collision Cross Section 141.13 Ų[M-H]⁻-

Metabolic Signaling & Gut-Liver Crosstalk

In mammalian metabolic systems, (2E)-oct-2-enoate functions far beyond a simple energy substrate; it acts as an endocrine-like signaling molecule. Recent transcriptomic and metabolomic analyses of high-fat diet models have identified this MCFA as a primary mediator in the gut-liver axis[5].

Produced by specific gut microbiota, (2E)-oct-2-enoate is transported via the portal vein to hepatic tissues. Upon cellular uptake, it acts as an upstream signal to significantly upregulate the expression of key lipogenic genes, including ACSS2 (acyl-CoA synthetase short-chain family member 2), PCSK9 , and CYP2C18 [5]. This upregulation shifts the hepatic metabolic state toward enhanced systemic fat accumulation and lipogenesis.

GutLiver Gut Gut Microbiota Metabolism Octenoate (2E)-oct-2-enoate (Signal Molecule) Gut->Octenoate Secretion Liver Hepatic Tissue Uptake Octenoate->Liver Portal Transport Genes Up-regulation: ACSS2, PCSK9 Liver->Genes Activation Lipogenesis Enhanced Hepatic Lipogenesis Genes->Lipogenesis Metabolic Shift

Fig 1: (2E)-oct-2-enoate mediated gut-liver signaling pathway driving hepatic lipogenesis.

Antimicrobial & Immunotoxicological Pharmacology

Bacterial FAS-II System Targeting

In Mycobacterium tuberculosis, the Type II fatty acid synthase (FAS-II) system is essential for synthesizing mycolic acids—critical components of the bacterial envelope. (2E)-oct-2-enoate (in the form of trans-2-octenoyl-ACP/CoA) serves as a specific substrate for the HadAB heterodimer , a monofunctional hydratase 2 enzyme[4]. Because HadAB exhibits distinct chain-length specificity for medium-chain substrates, disrupting this interaction presents a highly viable target for novel antituberculous drug discovery[4]. Furthermore, the free acid exhibits broad-spectrum inhibitory effects against Staphylococcus aureus and Escherichia coli[6].

Insect Immunotoxicity

trans-2-octenoic acid demonstrates potent immunotoxicological effects in non-mammalian models. When applied topically to Galleria mellonella (wax moth) larvae, it penetrates the cuticle and attacks immunocompetent hemocytes[7]. The mechanism of action involves the rapid intracellular accumulation of reactive oxygen and nitrogen species (ROS/RNS), which triggers caspase activation and drives the hemocytes into apoptosis[7].

Apoptosis Dose Topical Application (2E)-oct-2-enoic acid Hemocytes Immunocompetent Hemocytes Dose->Hemocytes Penetration ROS ROS/RNS Accumulation Hemocytes->ROS Oxidative Stress Caspase Caspase Activation Hemocytes->Caspase Signal Cascade Apoptosis Cellular Apoptosis & Death ROS->Apoptosis Caspase->Apoptosis

Fig 2: Immunotoxicological mechanism of (2E)-oct-2-enoic acid inducing cellular apoptosis.

Experimental Methodologies & Validated Protocols

To accurately quantify (2E)-oct-2-enoate in complex biological matrices (e.g., hepatic tissue, hemolymph), researchers must employ highly specific extraction and derivatization techniques. The following protocol is designed as a self-validating analytical system.

Protocol: Extraction and GC-MS/MS Quantification

Phase 1: Biphasic Lipid Extraction

  • Method: Homogenize 50 mg of tissue in 1.0 mL of Methyl tert-butyl ether (MTBE) and 0.3 mL of methanol. Spike the homogenate with 10 µL of Heptadecanoic acid (C17:0, 1 mg/mL) as an internal standard. Add 0.25 mL of MS-grade water to induce phase separation, then centrifuge at 14,000 × g for 10 minutes.

  • Mechanistic Rationale: Unlike traditional Folch (Chloroform/Methanol) extractions where the lipid layer is at the bottom, MTBE forms the upper organic layer. This allows researchers to pipette the lipids without passing through the protein-rich aqueous phase, drastically reducing sample loss and preventing protein precipitation in the GC inlet.

Phase 2: Derivatization (Methylation)

  • Method: Transfer the upper MTBE layer to a glass vial and evaporate under a gentle nitrogen stream. Reconstitute in 0.5 mL of 14% Boron trifluoride in methanol (BF₃-MeOH). Heat at 60°C for 30 minutes. Extract the resulting Fatty Acid Methyl Esters (FAMEs) with 0.5 mL of hexane.

  • Mechanistic Rationale: Free fatty acids possess highly active carboxyl groups that interact with silanol groups on GC columns, causing severe peak tailing and thermal degradation. Methylation masks this functional group, increasing volatility and ensuring sharp, Gaussian chromatographic peaks for accurate integration.

Phase 3: GC-MS/MS Acquisition

  • Method: Inject 1 µL of the hexane extract into a GC-MS equipped with a DB-WAX polar capillary column. Use Electron Ionization (EI) at 70 eV, operating in Multiple Reaction Monitoring (MRM) mode.

  • Mechanistic Rationale: The highly polar polyethylene glycol stationary phase of the DB-WAX column is strictly required. Non-polar columns (e.g., DB-5) cannot adequately resolve the trans-2 geometric isomer from its cis-2 counterpart or other positional isomers of octenoic acid.

Phase 4: Quality Control & Self-Validation

  • Method: Run a method blank (water substituted for sample) and a matrix spike. Calculate absolute recovery using the C17:0 internal standard peak area.

  • Mechanistic Rationale: The C17:0 internal standard is absent in endogenous mammalian and insect metabolism. Its inclusion prior to extraction provides a self-validating metric to correct for extraction efficiency losses and instrument drift, ensuring absolute quantitative accuracy.

Workflow Sample Biological Sample + C17:0 Internal Standard Extraction Biphasic Lipid Extraction (MTBE) Sample->Extraction Homogenization Derivatization Methyl Esterification (BF3-MeOH) Extraction->Derivatization Organic Phase GCMS GC-MS/MS Acquisition Derivatization->GCMS Injection Data Metabolomic Quantification GCMS->Data Spectral Match

Fig 3: Validated GC-MS/MS workflow for the quantification of medium-chain fatty acids.

Sources

Foundational

The Odyssey of Unsaturated Fatty Acids: A Technical Guide to Their Discovery, Chemical Profiling, and Biological Significance

Executive Summary Unsaturated fatty acids (UFAs) are integral structural components of cellular membranes and critical precursors to potent lipid mediators. This whitepaper provides a comprehensive technical overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unsaturated fatty acids (UFAs) are integral structural components of cellular membranes and critical precursors to potent lipid mediators. This whitepaper provides a comprehensive technical overview of the discovery of UFAs, the evolution of their nomenclature, and the elucidation of their biochemical pathways. By analyzing historical milestones—from early saponification experiments to the Nobel-winning characterization of the arachidonic acid cascade—this guide offers researchers and drug development professionals a rigorous foundation in UFA pharmacology and physiology.

Historical Milestones in UFA Discovery

The structural and biological characterization of UFAs spans over a century of meticulous biochemical inquiry.

  • 1813: The Isolation of Oleic Acid. The genesis of lipid chemistry is attributed to the French chemist Michel Eugène Chevreul. While investigating the saponification of animal fats, Chevreul utilized fractional solution, crystallization, and melting point determinations to isolate distinct fatty acids[1]. In 1813, he identified a liquid acidic product in the water-soluble portion of potash soap, which he originally termed "fluid fat" and later named oleic acid[1]. Chevreul's work fundamentally established that fats are composed of glycerol and various fatty acids[2].

  • 1929: The Discovery of Essential Fatty Acids (EFAs). For decades, dietary fat was viewed merely as a dense caloric source. This paradigm was dismantled by George and Mildred Burr. Through rigorous dietary exclusion experiments on Long-Evans rats, the Burrs demonstrated that the rigid exclusion of fat from the diet induced a severe deficiency syndrome characterized by retarded growth, scaly skin, kidney damage, and eventual death[3]. They proved that saturated fats (e.g., stearic or palmitic acid) could not reverse the condition, whereas the introduction of linoleic acid (a polyunsaturated fat) completely cured the rats, leading them to coin the term "essential fatty acids"[3].

  • 1964: The Omega Nomenclature. As the complexity of known UFAs grew, the standard Geneva chemical nomenclature became unwieldy for biochemists. Ralph T. Holman, a former graduate student of George Burr, recognized that fatty acid elongation and desaturation occur at the carboxyl end, leaving the terminal methyl end unaltered[4]. Drawing on the biblical reference "I am the Alpha and the Omega," Holman introduced the "omega" (ω) numbering system in 1964, counting the position of the first double bond from the terminal methyl carbon[4]. This nomenclature accurately reflects the biological families of UFAs (e.g., omega-3, omega-6) because enzymes do not alter the omega end during metabolic cascades[5].

  • 1982: The Eicosanoid Cascade. The physiological purpose of essential fatty acids was fully realized when Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane were awarded the Nobel Prize in Physiology or Medicine in 1982[6]. They elucidated that arachidonic acid (an omega-6 UFA derived from linoleic acid) is the direct precursor to a vast network of local tissue hormones, including prostaglandins, thromboxanes, and leukotrienes[7]. Vane's critical contribution was demonstrating that non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin, exert their effects by blocking the enzymatic conversion of arachidonic acid into prostaglandins[7].

Quantitative Structural Profiling of Key UFAs

The physical properties and biological roles of UFAs are dictated by their carbon chain length and the precise positioning of their cis-double bonds.

Table 1: Structural and Historical Summary of Primary Unsaturated Fatty Acids

Common NameSystematic NameLipid NumberDiscovery / Key YearDouble Bond Positions (Δ)
Oleic Acid cis-9-Octadecenoic acid18:1 (ω-9)18139
Linoleic Acid (LA) cis,cis-9,12-Octadecadienoic acid18:2 (ω-6)19299, 12
α-Linolenic Acid (ALA) all-cis-9,12,15-Octadecatrienoic acid18:3 (ω-3)19299, 12, 15
Arachidonic Acid (AA) all-cis-5,8,11,14-Eicosatetraenoic acid20:4 (ω-6)1960s5, 8, 11, 14
Eicosapentaenoic Acid (EPA) all-cis-5,8,11,14,17-Eicosapentaenoic acid20:5 (ω-3)1970s5, 8, 11, 14, 17

Experimental Workflow: The Burr & Burr Fat-Free Diet Protocol (1929)

To establish the essentiality of linoleic acid, George and Mildred Burr had to design a self-validating experimental system that eliminated all confounding trace lipids[3]. The causality behind their protocol choices remains a foundational lesson in nutritional biochemistry.

Step-by-Step Methodology:

  • Substrate Purification:

    • Action: Repurify commercial casein through repeated rounds of precipitation, and repurify sucrose through repeated crystallization[8].

    • Causality: Commercial macronutrients in the 1920s contained trace lipid contaminants. Without absolute purification, the residual lipids would prevent the onset of the deficiency syndrome, leading to false-negative results[3].

  • Micronutrient Supplementation:

    • Action: Supplement the basal diet with yeast (for B vitamins) and a completely fat-free ether extract of cod liver oil and wheat germ (to supply vitamins A, D, and E)[8].

    • Causality: To prove that the resulting disease was exclusively due to lipid deficiency, the researchers had to rule out known vitamin deficiencies (such as Vitamin E, which Burr had previously studied with Herbert Evans)[8].

  • Induction of Deficiency:

    • Action: Feed the purified diet to weanling Long-Evans rats over a period of 3 to 4 months[3].

    • Observation: Monitor for the onset of the "fat-deficiency syndrome" (necrosis of the tail, scaly dermatitis, halted growth, and renal decline)[3].

  • Therapeutic Rescue (Validation):

    • Action: Divide the deficient rats into cohorts. Administer saturated fats (stearic acid) to Cohort A, and polyunsaturated fats (linoleic acid via lard or olive oil) to Cohort B[3].

    • Causality: Cohort A continued to decline, proving that caloric density alone was insufficient. Cohort B rapidly recovered, isolating the polyunsaturated structure of linoleic acid as the essential biological factor[3].

Biological Significance: The Arachidonic Acid Cascade

The downstream biological significance of essential fatty acids lies in their conversion into eicosanoids. Arachidonic acid (AA), synthesized from dietary linoleic acid, is sequestered in the phospholipid bilayer of cell membranes[7]. Upon cellular trauma or inflammatory stimuli, Phospholipase A2 (PLA2) cleaves AA from the membrane, making it available as a substrate for two primary enzymatic pathways: Cyclooxygenase (COX) and Lipoxygenase (LOX)[7].

The diagram below maps the logical flow of this signaling cascade, highlighting the bifurcation of AA into inflammatory and vasoactive mediators.

G Membrane Membrane Phospholipids (Containing Arachidonic Acid) PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Inflammatory Stimulus AA Free Arachidonic Acid (AA) PLA2->AA Enzymatic Cleavage COX Cyclooxygenase Pathway (COX-1 / COX-2) AA->COX LOX Lipoxygenase Pathway (5-LOX) AA->LOX PG Prostaglandins (e.g., PGE2, PGI2) COX->PG Vasodilation / Pain TX Thromboxanes (e.g., TXA2) COX->TX Platelet Aggregation LT Leukotrienes (e.g., LTB4, LTC4) LOX->LT Bronchoconstriction

The Arachidonic Acid Cascade: Enzymatic conversion of membrane-bound UFAs into bioactive eicosanoids.

This cascade is the pharmacological target for numerous drug classes. By understanding the structural origins of these fatty acids—tracing back to the foundational discoveries of Chevreul, Burr, and Holman—modern drug development professionals can better engineer targeted inhibitors for the COX and LOX pathways to manage inflammation, thrombosis, and asthma[7].

References

  • Contribution of Chevreul to lipid chemistry. OCL - Oilseeds and fats, Crops and Lipids. 1

  • Michel-Eugène Chevreul | French Chemist & Soap Maker. Britannica. 2

  • Essential Fatty Acids: The Work of George and Mildred Burr. PMC. 3

  • Precious Yet Perilous: Understanding the Essential Fatty Acids. Functional Performance Systems. 8

  • Ralph T. Holman - Biographical Memoirs. Biographical Memoirs.4

  • Ralph Theodore Holman (1918 – 2012). AOCS. 5

  • The Nobel Prize in Physiology or Medicine 1982. NobelPrize.org. 6

  • The Nobel Prize in Physiology or Medicine 1982 - Press release. NobelPrize.org.7

Sources

Exploratory

(2E)-Oct-2-Enoate: A Comprehensive Technical Guide to its Nomenclature, Properties, and Applications

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on (2E)-oct-2-enoate, its esters, and its parent acid. This document provides a thorough...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on (2E)-oct-2-enoate, its esters, and its parent acid. This document provides a thorough examination of its chemical nomenclature, physicochemical properties, and significant applications, with a particular focus on its relevance in the scientific and pharmaceutical landscape.

Introduction to (2E)-Oct-2-Enoate

(2E)-oct-2-enoate is the conjugate base of (2E)-oct-2-enoic acid, a medium-chain monounsaturated fatty acid.[1] The defining structural feature is an eight-carbon chain with a double bond in the trans or (E) configuration between the second and third carbon atoms. This seemingly simple molecule and its derivatives, particularly its methyl and ethyl esters, are of significant interest due to their presence in nature and their diverse applications, ranging from flavor and fragrance to potential roles in biological systems.

The reactivity of the α,β-unsaturated carbonyl group and the physicochemical properties imparted by the eight-carbon chain make this class of compounds a subject of ongoing research. Understanding the precise nomenclature is paramount for unambiguous scientific communication and is the foundational focus of this guide.

Deciphering the Nomenclature: Synonyms and Alternative Chemical Names

The systematic naming of (2E)-oct-2-enoate and its related compounds can vary, leading to a number of synonyms and alternative names encountered in scientific literature and chemical databases. This section aims to clarify this nomenclature.

The Anion: (2E)-Oct-2-enoate

The term "(2E)-oct-2-enoate" specifically refers to the carboxylate anion of (2E)-oct-2-enoic acid.[1]

Systematic Name Common Synonyms Other Identifiers
(E)-oct-2-enoate(2E)-octenoateCHEBI:143526
trans-2-Octenoate(E)-2-OctenoateCWMPPVPFLSZGCY-VOTSOKGWSA-M
The Parent Acid: (2E)-Oct-2-enoic Acid

The protonated form is the parent compound from which the enoate is derived.

Systematic Name Common Synonyms CAS Registry Number
(2E)-oct-2-enoic acidtrans-2-Octenoic acid1871-67-6
(E)-Oct-2-enoic acid(2E)-2-Octenoic acid
oct-2-enoic acid (E)
T2 octenoic acid
Common Esters of (2E)-Oct-2-enoic Acid

The methyl and ethyl esters are widely used in various industries and research fields.

Table 1: Nomenclature of Methyl (2E)-oct-2-enoate

Systematic Name Common Synonyms CAS Registry Number
methyl (2E)-oct-2-enoatemethyl (E)-oct-2-enoate7367-81-9
methyl trans-2-octenoate
2-Octenoic acid, methyl ester, (E)-
trans-Methyl-2-octenoate

Table 2: Nomenclature of Ethyl (2E)-oct-2-enoate

Systematic Name Common Synonyms CAS Registry Number
ethyl (2E)-oct-2-enoateethyl (E)-oct-2-enoate7367-82-0
ethyl trans-2-octenoate
2-Octenoic acid, ethyl ester, (E)-
trans-2-Octenoic acid ethyl ester

Physicochemical Properties

The physical and chemical properties of (2E)-oct-2-enoate and its derivatives are crucial for their handling, application, and biological activity.

Table 3: Physicochemical Properties of (2E)-Oct-2-enoic Acid and its Esters

Property (2E)-Oct-2-enoic Acid Methyl (2E)-oct-2-enoate Ethyl (2E)-oct-2-enoate
Molecular Formula C₈H₁₄O₂C₉H₁₆O₂C₁₀H₁₈O₂
Molecular Weight 142.20 g/mol 156.22 g/mol 170.25 g/mol
Appearance Colorless to pale yellow liquidColorless clear liquidColorless clear liquid
Boiling Point -89-91 °C @ 9 mmHg94 °C @ 30 mmHg
Flash Point > 100 °C82.8 °C90.56 °C
Solubility Limited in water, soluble in organic solventsInsoluble in waterInsoluble in water; soluble in fats

Applications in Research and Drug Development

While extensively used as a flavoring agent in the food industry, the unique chemical structure of (2E)-oct-2-enoic acid and its esters makes them interesting candidates for research and as intermediates in organic synthesis.[2][3]

Role as a Synthetic Intermediate

The presence of a carboxylic acid (or ester) and a reactive double bond allows for a variety of chemical transformations. It can be used as a starting material for the synthesis of more complex molecules, including surfactants and other specialty chemicals.[2]

Biological Activity and Research

Unsaturated fatty acids are known to possess a range of biological activities. Research has suggested that some unsaturated fatty acids may have roles in cellular signaling and membrane fluidity.[4] Further investigation into the specific effects of (2E)-oct-2-enoic acid and its esters on biological systems is an active area of research.

Experimental Protocol: Synthesis of Ethyl (2E)-oct-2-enoate

The following is a standard laboratory procedure for the synthesis of ethyl (2E)-oct-2-enoate via Fischer esterification. This protocol is provided for informational purposes and should be performed by qualified personnel in a suitable laboratory setting.

Objective: To synthesize ethyl (2E)-oct-2-enoate from (2E)-oct-2-enoic acid and ethanol.

Materials:

  • (2E)-oct-2-enoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard distillation apparatus

Procedure:

  • Combine (2E)-oct-2-enoic acid and an excess of anhydrous ethanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • After cooling, transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by distillation to obtain pure ethyl (2E)-oct-2-enoate.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of ethyl (2E)-oct-2-enoate.

Synthesis_Workflow Reactants (2E)-Oct-2-enoic Acid + Ethanol + H₂SO₄ (cat.) Reflux Reflux Reactants->Reflux Heat Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reflux->Workup Drying Drying (MgSO₄) Workup->Drying Purification Distillation Drying->Purification Product Ethyl (2E)-oct-2-enoate Purification->Product

Caption: Workflow for the synthesis of ethyl (2E)-oct-2-enoate.

Conclusion

(2E)-oct-2-enoate, its parent acid, and its esters are versatile chemical compounds with a well-defined but varied nomenclature. A clear understanding of their synonyms and properties is essential for their effective use in both industrial and research settings. As research continues to uncover the potential biological roles of unsaturated fatty acids, the importance of these molecules in drug development and other scientific disciplines is likely to grow.

References

  • PubChem. (2E)-oct-2-enoate | C8H13O2-. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. ethyl (E)-2-octenoate. [Link]

  • GSRS. ETHYL 2-OCTENOATE, (2E)-. [Link]

  • FooDB. Showing Compound Ethyl (E)-2-octenoate (FDB016572). [Link]

  • PubChem. Ethyl 2-octenoate, (2E)-. National Center for Biotechnology Information. [Link]

  • NIST. 2-Octenoic acid, methyl ester, (E)-. NIST Chemistry WebBook. [Link]

  • NIST. Ethyl (E)-2-octenoate. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (E)-2-octenoic acid. [Link]

  • PubChem. Ethyl (E)-2-octenoate. National Center for Biotechnology Information. [Link]

  • FooDB. Showing Compound (E)-2-Octenoic acid (FDB001088). [Link]

  • FlavScents. (E)-2-octenoic acid. [Link]

  • PubChem. trans-2-Octenoic acid. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. methyl (E)-2-octenoate. [Link]

  • Cheméo. Chemical Properties of 2-Octenoic acid, (E)- (CAS 1871-67-6). [Link]

  • FooDB. Showing Compound Oct-trans-2-enoic acid (FDB004552). [Link]

  • US EPA. 2-Octenoic acid, ethyl ester - Substance Details - SRS. [Link]

  • NIST. 2-Octenoic acid, (E)-. NIST Chemistry WebBook. [Link]

  • NIST. 2-Octenoic acid, ethyl ester. NIST Chemistry WebBook. [Link]

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Foundational

The Function of (2E)-oct-2-enoate in Animal Metabolism: A Technical Guide

Introduction Overview of Medium-Chain Fatty Acids (MCFAs) Medium-chain fatty acids (MCFAs) are carboxylic acids with aliphatic tails of 6 to 12 carbon atoms.[1] They serve as a vital energy source and play a crucial role...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Overview of Medium-Chain Fatty Acids (MCFAs)

Medium-chain fatty acids (MCFAs) are carboxylic acids with aliphatic tails of 6 to 12 carbon atoms.[1] They serve as a vital energy source and play a crucial role in regulating glucose and lipid metabolism.[1][2] Unlike long-chain fatty acids (LCFAs), MCFAs are rapidly digested and absorbed, and they can be transported to the liver via the portal vein without the need for carnitine-dependent transport across the mitochondrial membrane.[3][4] This unique metabolic characteristic makes them an efficient fuel source and has sparked interest in their therapeutic potential for various metabolic and neurological disorders.[1][5]

Introduction to (2E)-oct-2-enoate: A Monounsaturated MCFA

(2E)-oct-2-enoate, also known as trans-2-octenoic acid, is an eight-carbon monounsaturated fatty acid with a double bond at the second carbon position.[6][7] It is recognized as an animal metabolite and is naturally present in urine and plasma.[6][8] As a member of the MCFA family, (2E)-oct-2-enoate is involved in fatty acid metabolism and serves as a substrate for energy production.[9] Its unsaturated nature, specifically the trans-2 double bond, introduces unique aspects to its metabolic processing compared to its saturated counterpart, octanoate.

Scope and Purpose of this Guide

This technical guide provides an in-depth exploration of the function of (2E)-oct-2-enoate in animal metabolism. It is intended for researchers, scientists, and drug development professionals. This guide will detail the metabolic pathways of (2E)-oct-2-enoate, its physiological and signaling roles, and its implications in health and disease. Furthermore, it will provide an overview of the key experimental methodologies used to study its metabolism, including analytical techniques, in vitro assays, and in vivo models.

Metabolic Pathways of (2E)-oct-2-enoate

The metabolic fate of (2E)-oct-2-enoate primarily involves its activation and subsequent degradation through the β-oxidation pathway in both mitochondria and peroxisomes to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.

Activation to (2E)-oct-2-enoyl-CoA

Before entering the β-oxidation spiral, (2E)-oct-2-enoate must be activated to its coenzyme A (CoA) thioester, (2E)-oct-2-enoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases.

Mitochondrial Beta-Oxidation of (2E)-oct-2-enoyl-CoA

The mitochondrial β-oxidation of (2E)-oct-2-enoyl-CoA follows a modified pathway compared to saturated fatty acids due to the presence of the double bond.

2.2.1. Role of Acyl-CoA Dehydrogenases

The initial step of β-oxidation for a saturated acyl-CoA is catalyzed by an acyl-CoA dehydrogenase, which introduces a trans-2 double bond. Since (2E)-oct-2-enoyl-CoA already possesses this feature, it can bypass this initial dehydrogenation step and directly enter the β-oxidation spiral at the second step, hydration by enoyl-CoA hydratase.

2.2.2. The Challenge of the Double Bond: Role of Auxiliary Enzymes

The metabolism of unsaturated fatty acids with double bonds at even-numbered positions, such as (2E)-oct-2-enoate, requires the action of auxiliary enzymes to handle the non-standard intermediates that are formed.[10][11] After one round of β-oxidation, a cis- or trans-Δ4-enoyl-CoA intermediate is produced, which is not a substrate for acyl-CoA dehydrogenase. The degradation of this intermediate requires the concerted action of 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase.[2][4][12]

This enzyme catalyzes the reduction of the 2,4-dienoyl-CoA intermediate to a trans-Δ3-enoyl-CoA using NADPH as a cofactor.[13][14]

This isomerase then converts the trans-Δ3-enoyl-CoA to a trans-Δ2-enoyl-CoA, which is a substrate for the standard β-oxidation enzymes.[15]

2.2.3. Subsequent Steps of Beta-Oxidation

Once the double bond has been appropriately positioned by the auxiliary enzymes, the remainder of the fatty acid chain is degraded through the conventional steps of β-oxidation: hydration, dehydrogenation, and thiolytic cleavage, yielding acetyl-CoA molecules.[11][16]

beta_oxidation_2E_oct_2_enoate cluster_activation Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_auxiliary_enzymes Auxiliary Enzyme Action 2E_oct_2_enoate (2E)-oct-2-enoate Acyl_CoA_Synthetase Acyl-CoA Synthetase 2E_oct_2_enoate->Acyl_CoA_Synthetase 2E_oct_2_enoyl_CoA (2E)-oct-2-enoyl-CoA Acyl_CoA_Synthetase->2E_oct_2_enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 2E_oct_2_enoyl_CoA->Enoyl_CoA_Hydratase 3_hydroxyoctanoyl_CoA 3-Hydroxyoctanoyl-CoA Enoyl_CoA_Hydratase->3_hydroxyoctanoyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3_hydroxyoctanoyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase 3_ketooctanoyl_CoA 3-Ketooctanoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_ketooctanoyl_CoA Thiolase Thiolase 3_ketooctanoyl_CoA->Thiolase Hexanoyl_CoA Hexanoyl-CoA Thiolase->Hexanoyl_CoA Acetyl_CoA_1 Acetyl-CoA Thiolase->Acetyl_CoA_1 Acyl_CoA_Dehydrogenase_2 Acyl-CoA Dehydrogenase Hexanoyl_CoA->Acyl_CoA_Dehydrogenase_2 2_4_hexadienoyl_CoA (2E,4Z)-Hexadienoyl-CoA Acyl_CoA_Dehydrogenase_2->2_4_hexadienoyl_CoA 2_4_Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase 2_4_hexadienoyl_CoA->2_4_Dienoyl_CoA_Reductase 3_hexenoyl_CoA (3E)-Hexenoyl-CoA 2_4_Dienoyl_CoA_Reductase->3_hexenoyl_CoA Enoyl_CoA_Isomerase Δ3,Δ2-Enoyl-CoA Isomerase 3_hexenoyl_CoA->Enoyl_CoA_Isomerase 2_hexenoyl_CoA (2E)-Hexenoyl-CoA Enoyl_CoA_Isomerase->2_hexenoyl_CoA Enoyl_CoA_Hydratase_2 Enoyl-CoA Hydratase 2_hexenoyl_CoA->Enoyl_CoA_Hydratase_2 Re-enters β-oxidation Further_Oxidation Further Rounds of β-Oxidation Enoyl_CoA_Hydratase_2->Further_Oxidation Acetyl_CoA_final 3x Acetyl-CoA Further_Oxidation->Acetyl_CoA_final

Caption: Mitochondrial beta-oxidation pathway of (2E)-oct-2-enoate.

Peroxisomal Beta-Oxidation of (2E)-oct-2-enoate

In addition to mitochondria, β-oxidation of fatty acids also occurs in peroxisomes. Peroxisomal β-oxidation is particularly important for the initial breakdown of very-long-chain fatty acids and branched-chain fatty acids.[16][17] While the core reactions are similar to mitochondrial β-oxidation, the enzymes involved are distinct.[8] Peroxisomal β-oxidation of (2E)-oct-2-enoate would also require auxiliary enzymes to handle the double bond. A key difference is that the first enzyme, acyl-CoA oxidase, transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2).[8] Peroxisomal β-oxidation is typically incomplete, yielding chain-shortened acyl-CoAs (like hexanoyl-CoA or octanoyl-CoA) and acetyl-CoA, which are then transported to mitochondria for complete oxidation.[8]

Tissue-Specific Differences in Metabolism (Liver vs. Muscle)

The metabolism of MCFAs, including octanoate, exhibits tissue-specific differences. The liver is the primary site for the oxidation of free octanoate. In contrast, heart and skeletal muscle mitochondria have a limited capacity to oxidize free octanoate but can readily oxidize octanoylcarnitine.[18] This suggests that the activation of octanoate to its CoA derivative is a limiting step in muscle tissue.

Anaplerotic and Other Fates of (2E)-oct-2-enoate Metabolites

The acetyl-CoA produced from the β-oxidation of (2E)-oct-2-enoate can have several fates. It can enter the citric acid cycle to generate ATP, or it can be used for the synthesis of ketone bodies in the liver, particularly during periods of fasting or on a ketogenic diet. Additionally, intermediates of the citric acid cycle can be used for anaplerotic reactions, replenishing cycle intermediates that have been withdrawn for biosynthetic purposes.

Physiological and Signaling Roles of (2E)-oct-2-enoate

Beyond its role as an energy substrate, (2E)-oct-2-enoate and related MCFAs can function as signaling molecules, influencing various physiological processes.

(2E)-oct-2-enoate as an Energy Substrate

As an MCFA, (2E)-oct-2-enoate is a readily available source of energy for various tissues. Its rapid absorption and oxidation make it an efficient fuel, particularly for the liver.[3][4]

(2E)-oct-2-enoate as a Signaling Molecule

Emerging evidence suggests that MCFAs can act as signaling molecules, modulating gene expression and cellular function.

3.2.1. Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[19][20] Fatty acids and their derivatives are natural ligands for PPARs.[17] Unsaturated fatty acids, including derivatives of octenoic acid, have been shown to activate PPARs, particularly PPARγ.[7][21] Activation of PPARs by ligands like (2E)-oct-2-enoate can lead to the transcriptional regulation of genes involved in fatty acid oxidation, adipogenesis, and inflammation.[17][22]

ppar_signaling 2E_oct_2_enoate (2E)-oct-2-enoate PPAR PPAR 2E_oct_2_enoate->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Genes Regulates Transcription of mRNA mRNA Target_Genes->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic_Effects Metabolic Effects (e.g., Increased Lipid Metabolism) Protein->Metabolic_Effects Leads to

Caption: (2E)-oct-2-enoate as a signaling molecule via PPAR activation.

3.2.2. Other Potential Signaling Pathways

MCFAs may also influence other signaling pathways, although the specific role of (2E)-oct-2-enoate in these pathways requires further investigation.

Implications in Health and Disease

The metabolic and signaling roles of (2E)-oct-2-enoate and other MCFAs suggest their involvement in various physiological and pathological conditions.

3.3.1. Metabolic Syndrome and Type 2 Diabetes

Given their role in regulating lipid and glucose metabolism, MCFAs are of interest in the context of metabolic syndrome and type 2 diabetes.[23][24][25][26] By activating PPARs and promoting fatty acid oxidation, (2E)-oct-2-enoate could potentially improve insulin sensitivity and reduce lipid accumulation.

3.3.2. Neurological Disorders

MCFAs can cross the blood-brain barrier and serve as an alternative energy source for the brain. This has led to research into their potential benefits in neurological disorders characterized by impaired glucose metabolism.

3.3.3. Other Pathophysiological Roles

The anti-inflammatory effects mediated by PPAR activation suggest a potential role for (2E)-oct-2-enoate in inflammatory conditions.

Methodologies for Studying (2E)-oct-2-enoate Metabolism

A variety of experimental techniques are available to investigate the metabolism and function of (2E)-oct-2-enoate.

Analytical Techniques for Quantification

Accurate quantification of (2E)-oct-2-enoate and its metabolites in biological samples is crucial for understanding its metabolic fate.

4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids.[4][27] For GC analysis, fatty acids are typically derivatized to their more volatile methyl esters (FAMEs).

Protocol: GC-MS Analysis of (2E)-oct-2-enoate in Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., deuterated octanoic acid).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., hexane:isopropanol, 3:2, v/v).

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 1 mL of 2% H2SO4 in methanol to the dried extract.

    • Incubate at 60°C for 1 hour to convert fatty acids to their methyl esters.

    • Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 1 min, then ramp to 320°C at 10°C/min, and hold for 2 min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning in the range of m/z 40-600.

  • Quantification:

    • Generate a calibration curve using standards of (2E)-oct-2-enoate.

    • Quantify the analyte based on the peak area ratio to the internal standard.

4.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for fatty acid analysis, particularly for separating isomers.[1][3][5][6][10] Derivatization with a UV-absorbing or fluorescent tag is often employed to enhance detection sensitivity.

Protocol: HPLC Analysis of (2E)-oct-2-enoate in Urine

  • Sample Preparation:

    • Acidify a 1 mL urine sample to pH ~2 with HCl.

    • Add an internal standard.

    • Extract the fatty acids with dichloromethane.

    • Evaporate the solvent.

  • Derivatization:

    • Dissolve the residue in acetonitrile.

    • Add 2,4'-dibromoacetophenone and triethylamine.

    • Incubate at 80°C for 30 minutes.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 256 nm.

  • Quantification:

    • Construct a calibration curve with derivatized (2E)-oct-2-enoate standards.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction Biological_Sample->Extraction Derivatization Derivatization (e.g., Methylation for GC) Extraction->Derivatization HPLC HPLC Extraction->HPLC Direct or after derivatization GC_MS GC-MS Derivatization->GC_MS Quantification Quantification GC_MS->Quantification Identification Identification GC_MS->Identification HPLC->Quantification

Caption: General workflow for the analysis of (2E)-oct-2-enoate.

In Vitro Enzyme Assays

Enzyme assays are essential for characterizing the kinetic properties of the enzymes involved in (2E)-oct-2-enoate metabolism.[18][28][29][30]

4.2.1. Assay for 2,4-Dienoyl-CoA Reductase

The activity of 2,4-dienoyl-CoA reductase can be measured spectrophotometrically by monitoring the decrease in absorbance of the dienoyl-CoA substrate or the oxidation of NADPH.[12]

4.2.2. Assay for Δ3,Δ2-Enoyl-CoA Isomerase

The activity of this isomerase can be determined by coupling its reaction to the next enzyme in the β-oxidation pathway and measuring the formation of the subsequent product.[15]

Stable Isotope Tracing Studies

Stable isotope tracing is a powerful technique to follow the metabolic fate of a molecule in cells or in whole organisms.[11][31][32][33] By using (2E)-oct-2-enoate labeled with stable isotopes (e.g., 13C), its incorporation into downstream metabolites can be tracked using mass spectrometry.

Animal Models

Animal models, such as mice and rats, are invaluable for studying the in vivo metabolism and physiological effects of (2E)-oct-2-enoate.[16][31][34][35][36] Diets supplemented with (2E)-oct-2-enoate can be used to investigate its impact on metabolic parameters, gene expression, and disease development.

Table 1: Summary of Methodologies for Studying (2E)-oct-2-enoate Metabolism

Methodology Principle Application Key Considerations
GC-MS Separation of volatile compounds followed by mass-based detection.Quantification of (2E)-oct-2-enoate and its metabolites in biological samples.Requires derivatization to volatile esters.
HPLC Separation of compounds based on their affinity for a stationary phase.Quantification and separation of isomers of (2E)-oct-2-enoate.May require derivatization for sensitive detection.
Enzyme Assays Measurement of the rate of an enzyme-catalyzed reaction.Determination of kinetic parameters (Km, Vmax) of metabolic enzymes.Requires purified enzymes or cell extracts.
Stable Isotope Tracing Tracking the metabolic fate of an isotopically labeled substrate.Elucidation of metabolic pathways and flux analysis.Requires labeled compounds and mass spectrometry.
Animal Models In vivo studies to assess physiological effects.Investigation of the impact on health and disease.Species-specific differences in metabolism should be considered.

Summary and Future Directions

(2E)-oct-2-enoate is a monounsaturated medium-chain fatty acid that plays a role in animal metabolism as both an energy source and a potential signaling molecule. Its metabolism via β-oxidation requires the action of auxiliary enzymes to handle its double bond. As a ligand for PPARs, it has the potential to influence gene expression related to lipid and glucose homeostasis.

Future research should focus on several key areas:

  • Quantitative Metabolic Flux Analysis: More detailed studies are needed to quantify the metabolic flux of (2E)-oct-2-enoate through different pathways in various tissues.

  • Elucidation of Signaling Pathways: Further investigation is required to fully understand the signaling pathways modulated by (2E)-oct-2-enoate beyond PPARs.

  • Therapeutic Potential: The potential therapeutic applications of (2E)-oct-2-enoate in metabolic and inflammatory diseases warrant further exploration in preclinical and clinical studies.

  • Interaction with Gut Microbiota: The influence of gut microbiota on the metabolism of (2E)-oct-2-enoate and its physiological effects is an emerging area of interest.

A deeper understanding of the multifaceted roles of (2E)-oct-2-enoate will provide valuable insights into fatty acid metabolism and its implications for animal health and disease.

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  • Camera, E., Briganti, S., & Picardo, M. (2023). The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial–Mesenchymal Transition Process in Skin Carcinogenesis. Cells, 12(7), 1007. [Link]

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Sources

Exploratory

The Scent Profile of a Double Bond: An In-depth Technical Guide to the Olfactory Properties of (2E)-oct-2-enoic Acid and its Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Nuances of Fatty Acid Aromas In the vast landscape of flavor and fragrance chemistry, the subtle modification of a molecule's structure ca...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Fatty Acid Aromas

In the vast landscape of flavor and fragrance chemistry, the subtle modification of a molecule's structure can elicit a profound shift in its perceived aroma. This principle is vividly illustrated by the homologous series of (2E)-oct-2-enoic acid and its corresponding esters. The parent acid, a medium-chain fatty acid, possesses a complex and often pungent aroma profile. However, through the seemingly simple process of esterification, a remarkable transformation occurs, giving rise to a diverse palette of fruity and floral notes. This technical guide provides a comprehensive exploration of the olfactory properties of (2E)-oct-2-enoic acid and its esters, delving into their synthesis, sensory analysis, and the intricate relationship between their chemical structure and aromatic character. This document is intended to serve as a valuable resource for researchers and professionals in the fields of flavor chemistry, sensory science, and product development.

Part 1: The Olfactory Signature of (2E)-oct-2-enoic Acid

(2E)-oct-2-enoic acid, also known as trans-2-octenoic acid, is an unsaturated fatty acid that is found in various natural sources, including coffee, cranberry fruit, and lamb fat[1]. Its olfactory profile is multifaceted and potent, often requiring dilution for a thorough sensory evaluation.

The aroma of (2E)-oct-2-enoic acid is characterized by a combination of acidic, musty, sour, fatty, waxy, dirty, aldehydic, vegetable, and cheesy notes[1]. This complex bouquet of scents makes it a challenging, yet intriguing, molecule for flavor chemists. Its powerful and tenacious odor contributes to the overall flavor profile of the foods in which it is present.

Part 2: The Aromatic Transformation: Olfactory Properties of (2E)-oct-2-enoic Acid Esters

The esterification of (2E)-oct-2-enoic acid with various alcohols dramatically alters its olfactory properties, transforming the parent acid's pungent aroma into a range of more desirable fruity and floral scents. This transformation underscores the critical role of the ester functional group in modulating odor perception. The following table summarizes the known olfactory properties of several common esters of (2E)-oct-2-enoic acid.

CompoundChemical StructureOdor Description
Methyl (2E)-oct-2-enoate C9H16O2Fruity, pear-like, green, with cooked fruit notes. Also described as having hairy, costus, sweet, oily, waxy, and violet nuances.[2]
Ethyl (2E)-oct-2-enoate C10H18O2Green-fruity aroma, with pineapple, fatty, and waxy nuances.[3]
Propyl (2E)-oct-2-enoate C11H20O2While specific data for the (2E) isomer is limited, propyl octanoate (the saturated analog) is described as having a coconut, cocoa, cognac, winey, and fatty odor.[4] It is reasonable to infer that the unsaturated version would possess a similar profile with potential green or fruity nuances.
Butyl (2E)-oct-2-enoate C12H22O2Described as having a pleasant, fruity odor.[5] Further specific descriptors for the (2E) isomer are not readily available in the literature.

Part 3: Synthesis of (2E)-oct-2-enoic Acid Esters: Methodologies and Protocols

The synthesis of (2E)-oct-2-enoic acid esters is typically achieved through well-established esterification reactions. The choice of method often depends on the scale of the reaction, the lability of the starting materials, and the desired purity of the final product.

Fischer-Speier Esterification

A classic and widely used method for ester synthesis is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction[6][7][8][9][10].

Experimental Protocol: Fischer-Speier Esterification of (2E)-oct-2-enoic Acid

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (2E)-oct-2-enoic acid (1 equivalent) and the desired alcohol (e.g., methanol, ethanol, propanol, or butanol) in a 1:10 molar ratio.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the reaction mixture.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the alcohol used and can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ester with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Steglich Esterification

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method utilizes a coupling reagent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification at room temperature[11][12][13][14][15].

Experimental Protocol: Steglich Esterification of (2E)-oct-2-enoic Acid

  • Reactant Preparation: In a flask, dissolve (2E)-oct-2-enoic acid (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or GC.

  • Work-up: The dicyclohexylurea (DCU) byproduct precipitates out of the solution and can be removed by filtration.

  • Purification: The filtrate is then washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Synthesis_Workflows cluster_fischer Fischer-Speier Esterification cluster_steglich Steglich Esterification F_Start Start: (2E)-oct-2-enoic acid + Alcohol (excess) F_Catalyst Add H₂SO₄ (cat.) F_Start->F_Catalyst F_Reflux Reflux F_Catalyst->F_Reflux F_Workup Work-up: Neutralization Extraction F_Reflux->F_Workup F_Purify Purification: Distillation/ Chromatography F_Workup->F_Purify F_Product Ester Product F_Purify->F_Product S_Start Start: (2E)-oct-2-enoic acid + Alcohol S_Reagents Add DCC + DMAP (cat.) S_Start->S_Reagents S_Reaction Stir at RT S_Reagents->S_Reaction S_Filter Filter DCU S_Reaction->S_Filter S_Workup Work-up: Aqueous Washes S_Filter->S_Workup S_Purify Purification: Chromatography S_Workup->S_Purify S_Product Ester Product S_Purify->S_Product

Synthesis workflows for (2E)-oct-2-enoic acid esters.

Part 4: Sensory Analysis and Characterization

The olfactory properties of volatile compounds are meticulously characterized using a combination of instrumental analysis and human sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that directly links the chemical identity of a compound to its perceived aroma[16][17][18][19][20][21].

Gas Chromatography-Olfactometry (GC-O)

In a GC-O system, the effluent from the gas chromatograph is split, with one portion directed to a conventional detector (such as a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist evaluates the odor of the eluting compounds.

Experimental Protocol: GC-O Analysis of (2E)-oct-2-enoic Acid and its Esters

  • Sample Preparation: Prepare dilute solutions of the analytes in a suitable solvent (e.g., ethanol or diethyl ether). For complex matrices, a prior extraction and concentration step may be necessary.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column appropriate for the separation of fatty acids and their esters (e.g., a polar column like a Carbowax or a non-polar column like a DB-5). The oven temperature program should be optimized to achieve good separation of the target compounds.

  • Effluent Splitting: At the end of the GC column, a splitter divides the effluent between the mass spectrometer (MS) and the olfactometry port.

  • Olfactory Detection: A trained panelist sniffs the effluent at the olfactometry port and records the time, duration, intensity, and a qualitative description of any detected odors.

  • Mass Spectrometry Detection: Simultaneously, the MS detector records the mass spectra of the eluting compounds.

  • Data Correlation: The retention times from the olfactory data are correlated with the retention times and mass spectra from the MS data to identify the compounds responsible for specific odors.

GCO_Workflow Sample Volatile Sample GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer Splitter->MS ODP Olfactory Detection Port (Sniffing Port) Splitter->ODP Data_MS Mass Spectra Data MS->Data_MS Data_O Olfactory Data (Time, Intensity, Descriptor) ODP->Data_O Correlation Data Correlation Data_MS->Correlation Data_O->Correlation Result Identified Odor-Active Compounds Correlation->Result

Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Part 5: Structure-Activity Relationships (SAR)

The study of the relationship between the chemical structure of a molecule and its olfactory properties is a cornerstone of flavor and fragrance research. For the esters of (2E)-oct-2-enoic acid, several structural features influence their perceived aroma.

  • The Ester Group: The presence of the ester functional group is the primary determinant of the fruity and floral character of these compounds. The transformation from the acidic, fatty odor of the parent acid to the more pleasant notes of the esters is a clear indication of the ester group's role as an "olfactophore."[22]

  • The Alkyl Chain Length of the Alcohol Moiety: As the alkyl chain of the alcohol portion of the ester increases, the odor profile tends to shift. While specific quantitative structure-odor relationship (QSOR) studies on the homologous series of (2E)-oct-2-enoates are not extensively published, general trends observed for other aliphatic esters suggest that shorter alkyl chains (methyl, ethyl) often contribute to more volatile, ethereal, and fresh fruity notes. As the chain length increases (propyl, butyl, and beyond), the fruitiness may become less sharp and can be accompanied by waxy, fatty, or even slightly floral or coconut-like undertones[17][23][24][25][26].

  • The Unsaturation in the Acid Moiety: The double bond at the C-2 position of the octenoic acid backbone also plays a crucial role in shaping the odor profile. This unsaturation can contribute to the "green" and slightly sharp notes observed in some of the esters. Compared to their saturated counterparts (octanoates), the (2E)-oct-2-enoates may exhibit a more complex and less straightforwardly "fruity" aroma.

SAR_Diagram Molecule Acid Moiety Ester Group Alcohol Moiety Acid_Moiety Unsaturation (C=C) - Contributes to 'green' notes - Influences overall complexity Molecule:f1->Acid_Moiety Ester_Group Ester Functional Group (COO) - Primary 'olfactophore' for fruity/floral character Molecule:f2->Ester_Group Alcohol_Moiety Alkyl Chain Length (R') - Modulates specific fruity/floral notes - Affects volatility and odor threshold Molecule:f3->Alcohol_Moiety Odor Perceived Odor Acid_Moiety->Odor Ester_Group->Odor Alcohol_Moiety->Odor

Structure-Activity Relationship for (2E)-oct-2-enoic acid esters.

Conclusion

The olfactory properties of (2E)-oct-2-enoic acid and its esters provide a compelling case study in the structure-activity relationships that govern our perception of aroma. The transformation from a pungent fatty acid to a range of pleasant fruity and floral esters through simple chemical modification highlights the remarkable sensitivity of the olfactory system. A thorough understanding of the synthesis, sensory analysis, and structure-odor relationships of these compounds is essential for the development of new and innovative flavors and fragrances. This guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical experimental protocols to aid researchers in their exploration of this fascinating class of aroma compounds.

References

  • Amboni, R. D. M. C., da Silva Junkes, B., Yunes, R. A., & Heinzen, V. E. F. (2000). Quantitative structure–odor relationships of aliphatic esters using topological indices. Journal of Agricultural and Food Chemistry, 48(8), 3517–3521. [Link]

  • Rossiter, K. J. (2016, April 6). Quantitative Relationships Between Structure and the Fruity Odor of Esters. Perfumer & Flavorist. [Link]

  • Sepsolve Analytical. (2024, July 30). Enhanced GC–O workflows for detailed sensory evaluation. [Link]

  • Laska, M., & Freyer, D. (1997). Olfactory discrimination ability and odor structure-activity relationships in honeybees (Apis mellifera). Chemical Senses, 22(4), 459-469. [Link]

  • Laska, M., & Teubner, P. (1999). Olfactory sensitivity and odor structure–activity relationships for aliphatic ketones in CD-1 mice. Chemical Senses, 39(2), 143-154. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • da Silva, F. C., da Silva, M. G., & de Oliveira, A. C. (2015). Synthesis of Fruity Flavor Esters: An Experiment for Undergraduate Courses within one of the Principles of Green Chemistry. Revista Virtual de Química, 7(4), 1445-1454. [Link]

  • Sell, C. S. (2006). Structure−Odor Relationships. Chemical Reviews, 106(7), 3029-3067. [Link]

  • Brattoli, M., Cisternino, E., Dambruoso, P. R., de Gennaro, G., Giungato, P., Mazzone, A., & Palmisani, J. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759-16800. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • The Portal to Your Future in Chemistry. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Ferreira, V., & Lopez, R. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 25(24), 6002. [Link]

  • Brattoli, M., Cisternino, E., de Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 37, 469-474. [Link]

  • Li, Y., Qian, M. C., & Sun, D. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. [Link]

  • Bellevue College. (n.d.). Experiment 4 – Preparation of Fruity Fragrances. [Link]

  • North, M., & Watson, A. J. B. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5898-5907. [Link]

  • Costello, P. J., & Henschke, P. A. (2013). Synthesis of fruity ethyl esters by acyl coenzyme A: alcohol acyltransferase and reverse esterase activities in Oenococcus oeni and Lactobacillus plantarum. Journal of Applied Microbiology, 114(3), 774-783. [Link]

  • Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties. [Link]

  • Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • RTBfoods. (n.d.). RTBfoods Manual - Part 1- Sensory Analysis. [Link]

  • Agriculture Institute of Marin. (2025, July 6). Understanding Taste and Flavour in Sensory Evaluation. [Link]

  • Cacao of Excellence. (2023, September 25). Sensory Evaluation. [Link]

  • American Chemical Society. (2009, July 22). Sensory Evaluation of Food Flavor. [Link]

  • Bellevue College. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor. [Link]

  • FlavScents. (n.d.). (E)-2-octenoic acid. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • The Good Scents Company. (n.d.). propyl octanoate. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Leffingwell, J. C. (n.d.). The 2-Butyl butanoates. [Link]

  • PubChem. (n.d.). trans-2-Octenoic acid. [Link]

  • The Good Scents Company. (n.d.). butyl 2-decenoate. [Link]

  • FooDB. (2010, April 8). Showing Compound (E)-2-Octenoic acid (FDB001088). [Link]

  • Perfumer & Flavorist. (2011, December 30). Organoleptic Characteristics of Flavor Materials. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octenoic acid. [Link]

  • PubChem. (n.d.). Butyl 2-octenoate. [Link]

  • Scent.vn. (n.d.). Oct-2-ene CAS# 111-67-1: Odor profile, Molecular properties, Regulation. [Link]

  • The Good Scents Company. (n.d.). ethyl (E)-2-octenoate. [Link]

  • PubChem. (n.d.). Propyl (E)-hex-2-enoate. [Link]

  • NIST. (n.d.). 2-Octenoic acid, (E)-. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (2E)-oct-2-enoic Acid

Abstract (2E)-oct-2-enoic acid is an important α,β-unsaturated carboxylic acid motif found in various natural products and serves as a versatile building block in organic synthesis. Its biological activity and utility as...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2E)-oct-2-enoic acid is an important α,β-unsaturated carboxylic acid motif found in various natural products and serves as a versatile building block in organic synthesis. Its biological activity and utility as a precursor are often contingent on the stereochemistry of the C2-C3 double bond. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (2E)-oct-2-enoic acid. We will focus on the Horner-Wadsworth-Emmons (HWE) reaction, a robust method renowned for its high (E)-selectivity, reliability, and operational simplicity. This document offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, characterization data, and a discussion of alternative synthetic strategies.

Introduction: The Challenge of Stereocontrol

The synthesis of α,β-unsaturated carbonyl compounds with defined stereochemistry is a cornerstone of modern organic chemistry. The geometric configuration of the alkene profoundly influences a molecule's physical properties, reactivity, and biological function. For (2E)-oct-2-enoic acid, the trans (or E) configuration is often the desired isomer for subsequent transformations or biological evaluation.

Several classical methods can generate α,β-unsaturated acids, including the Knoevenagel and Doebner condensations. While effective, these methods can sometimes yield mixtures of (E) and (Z) isomers, necessitating challenging purification steps. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, offers a superior solution by employing a phosphonate carbanion. The stereochemical outcome of the HWE reaction is highly predictable and strongly favors the formation of the thermodynamically more stable (E)-alkene, making it an ideal choice for this synthetic target.

Why the Horner-Wadsworth-Emmons Reaction?

  • High (E)-Selectivity: The reaction mechanism inherently favors the formation of the trans-isomer, often with selectivities exceeding 95:5.

  • Broad Substrate Scope: It is compatible with a wide range of aldehydes, including aliphatic aldehydes like hexanal.

  • Ease of Product Purification: The water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying the isolation of the desired product compared to the triphenylphosphine oxide generated in a standard Wittig reaction.

Reaction Schematics and Mechanism

The overall transformation involves the reaction of hexanal with a phosphonate reagent, typically a trialkyl phosphonoacetate, in the presence of a base.

Overall Reaction Scheme:

Overall_Reaction cluster_reagents Reagents cluster_hydrolysis Saponification Hexanal Hexanal Arrow1 -> Phosphonate +   Triethyl phosphonoacetate Product (2E)-oct-2-enoic acid ethyl ester Arrow2 -> Arrow1->Product (2E)-oct-2-enoic acid (2E)-oct-2-enoic acid Arrow2->(2E)-oct-2-enoic acid

Caption: General workflow for the HWE synthesis of (2E)-oct-2-enoic acid.

Mechanistic Basis for (E)-Selectivity

The high (E)-selectivity is a direct consequence of the reaction proceeding through intermediates that are thermodynamically controlled. The key steps are:

  • Deprotonation: A base (e.g., sodium hydride) deprotonates the α-carbon of the triethyl phosphonoacetate, creating a stabilized phosphonate carbanion (anion).

  • Nucleophilic Attack: The phosphonate anion attacks the electrophilic carbonyl carbon of hexanal.

  • Intermediate Formation: This forms two diastereomeric betaine-like intermediates. These intermediates are in equilibrium.

  • Stereochemical Control: The intermediate where the bulky groups (the pentyl chain from the aldehyde and the ester group from the phosphonate) are positioned anti to each other is sterically favored.

  • Elimination: This more stable anti intermediate undergoes syn-elimination to form the (E)-alkene and the water-soluble diethyl phosphate byproduct. The less stable syn intermediate would lead to the (Z)-alkene, but this pathway is kinetically and thermodynamically disfavored.

HWE_Mechanism start Triethyl phosphonoacetate anion Phosphonate Anion (Ylide) start->anion + Base - H-Base⁺ attack Nucleophilic Attack anion->attack aldehyde Hexanal aldehyde->attack intermediate_syn Syn-Intermediate (Sterically Hindered) attack->intermediate_syn Path A intermediate_anti Anti-Intermediate (Sterically Favored) attack->intermediate_anti Path B intermediate_syn->intermediate_anti Equilibration (Reversible) product_z (Z)-alkene (Minor Product) intermediate_syn->product_z Elimination product_e (E)-alkene (Major Product) intermediate_anti->product_e Elimination byproduct Diethyl phosphate intermediate_anti->byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Two-Step Synthesis

This protocol details the synthesis of the intermediate ethyl ester followed by its saponification to the target carboxylic acid.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )PuritySupplier (Example)CAS No.
HexanalC₆H₁₂O100.16>98%Sigma-Aldrich66-25-1
Triethyl phosphonoacetate(C₂H₅O)₂P(O)CH₂CO₂C₂H₅224.16>98%Sigma-Aldrich867-13-0
Sodium hydride (NaH)NaH24.0060% disp. in oilSigma-Aldrich7646-69-7
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousSigma-Aldrich109-99-9
Lithium hydroxide (LiOH)LiOH23.95>98%Sigma-Aldrich1310-65-2
Diethyl ether (Et₂O)(C₂H₅)₂O74.12ACS GradeFisher Scientific60-29-7
Hydrochloric acid (HCl)HCl36.462 M aq.VWR7647-01-0
Saturated aq. NH₄ClNH₄Cl53.49-Lab-prepared12125-02-9
Anhydrous Magnesium SulfateMgSO₄120.37-Fisher Scientific7487-88-9
Step 1: HWE Reaction - Synthesis of Ethyl (2E)-oct-2-enoate

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Apparatus Setup: Assemble a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser connected to a nitrogen/argon inlet.

  • Reagent Preparation: Under a positive pressure of nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.0 g, 25.0 mmol, 1.1 eq) in 50 mL of anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. Add triethyl phosphonoacetate (5.61 g, 5.0 mL, 25.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. The evolution of hydrogen gas should be observed. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate anion. The mixture should become a clear, yellowish solution.

  • Aldehyde Addition: Re-cool the reaction mixture to 0 °C. Add hexanal (2.28 g, 2.7 mL, 22.7 mmol, 1.0 eq) dropwise over 10 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup and Quenching: Once the hexanal is consumed, carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 30 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with 50 mL of saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (95:5 Hexanes:Ethyl Acetate) to yield ethyl (2E)-oct-2-enoate as a colorless oil.

Step 2: Saponification - Synthesis of (2E)-oct-2-enoic acid
  • Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl (2E)-oct-2-enoate (assuming ~22.7 mmol theoretical yield) in a mixture of 60 mL THF and 30 mL water.

  • Hydrolysis: Add lithium hydroxide monohydrate (2.86 g, 68.1 mmol, 3.0 eq) to the solution. Stir the mixture vigorously at room temperature overnight (approx. 12-16 hours). Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of 2 M HCl. A white precipitate (the product) should form. Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The resulting crude product is often a white to off-white solid. It can be further purified by recrystallization from hexanes to yield (2E)-oct-2-enoic acid with high purity.

Characterization and Expected Results

The final product should be characterized to confirm its structure and stereochemistry.

ParameterExpected Result
Appearance White crystalline solid
Yield 75-85% over two steps
Melting Point 36-38 °C
¹H NMR (CDCl₃)δ (ppm): 12.0 (br s, 1H, -COOH), 7.08 (dt, J=15.6, 7.0 Hz, 1H, CH =CHCOOH), 5.82 (dt, J=15.6, 1.6 Hz, 1H, CH=CH COOH), 2.24 (q, J=7.2 Hz, 2H, -CH₂-CH=), 1.45 (m, 4H, -(CH₂)₂-), 0.91 (t, J=7.2 Hz, 3H, -CH₃). The large coupling constant (J ≈ 15.6 Hz) for the vinyl protons is diagnostic of the (E)-configuration.
¹³C NMR (CDCl₃)δ (ppm): 172.5, 152.4, 120.8, 34.5, 31.2, 27.8, 22.4, 13.9.
IR (KBr) ν (cm⁻¹): 2950-2800 (broad, O-H stretch), 1695 (C=O stretch), 1650 (C=C stretch), 980 (trans C-H bend).

Alternative Synthetic Strategies

While the HWE reaction is highly effective, other methods can also be employed for the synthesis of (2E)-oct-2-enoic acid, each with its own advantages and disadvantages.

  • Doebner-Knoevenagel Condensation: This method involves the reaction of hexanal with malonic acid in the presence of a base like pyridine. It directly yields the carboxylic acid. However, it can sometimes produce a mixture of E/Z isomers and may require elevated temperatures, which can be a drawback for sensitive substrates.

  • Wittig Reaction: A classic Wittig reaction using a stabilized ylide, such as (carboethoxymethylene)triphenylphosphorane, can also provide the (E)-ester with high selectivity. The primary disadvantage is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove completely from the reaction mixture.

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride. While useful for synthesizing cinnamic acids, its application to aliphatic aldehydes like hexanal is less common and can be lower yielding.

Conclusion

The Horner-Wadsworth-Emmons reaction provides a highly reliable, stereoselective, and efficient pathway for the synthesis of (2E)-oct-2-enoic acid. The protocol described herein is robust and scalable, offering significant advantages in terms of product purity and ease of operation. The high (E)-selectivity is mechanistically enforced, and the straightforward workup procedure makes this method highly attractive for both academic research and industrial drug development applications. Proper characterization, particularly ¹H NMR spectroscopy, is crucial to confirm the desired stereochemical outcome.

References

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Zare, A., et al. (2008). An efficient and convenient procedure for the Knoevenagel condensation using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as a new catalyst. Arkivoc, 2008(15), 103-110. [Link]

  • Boutagy, J., & Thomas, R. (1974). Olefination reactions of carbonyl compounds with carbanions alpha-substituted with heteroatoms. Chemical Reviews, 74(1), 87-99. [Link]

  • Johnson, J. R. (2011). The Perkin Reaction and Related Reactions. Organic Reactions. [Link]

Application

GC-MS Analysis of (2E)-oct-2-enoate: A Comprehensive Protocol for Identification and Quantification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed and robust protocol for the analysis of (2E)-oct-2-enoate using Gas Chromatography-Mass Spect...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed and robust protocol for the analysis of (2E)-oct-2-enoate using Gas Chromatography-Mass Spectrometry (GC-MS). (2E)-oct-2-enoate, an unsaturated ester, is a compound of interest in the flavor, fragrance, and chemical synthesis industries. Its accurate identification and quantification are crucial for quality control, purity assessment, and research applications. This guide offers a complete workflow, from sample preparation and instrumental setup to data analysis and interpretation of mass spectral data. The methodologies presented are grounded in established analytical principles to ensure reliability and reproducibility.

Introduction and Significance

(2E)-oct-2-enoate (CAS No. 7367-82-0) is an organic compound classified as a fatty acid ester.[1][2] It is recognized for its characteristic fruity and waxy aroma, making it a valuable component in the flavor and fragrance industries. Beyond its sensory properties, the analysis of such unsaturated esters is vital in organic synthesis to monitor reaction completion, assess product purity, and identify potential isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like (2E)-oct-2-enoate.[3][4] The gas chromatograph provides excellent separation of the analyte from complex sample matrices, while the mass spectrometer offers definitive identification based on the molecule's unique mass-to-charge ratio (m/z) and its characteristic fragmentation pattern upon ionization.[5] This application note serves as a comprehensive guide for researchers, leveraging the power of GC-MS for the reliable analysis of (2E)-oct-2-enoate.

Principle of the Method

The analytical workflow hinges on the synergistic combination of gas chromatography and mass spectrometry.

  • Gas Chromatography (GC): A liquid sample is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., Helium) transports the vaporized analytes onto a capillary column. The column's stationary phase interacts with the analytes based on their physicochemical properties, primarily boiling point and polarity. This differential interaction results in the separation of compounds, with each eluting from the column at a characteristic time, known as the retention time (RT).

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons—typically at 70 electron volts (eV) in Electron Ionization (EI) mode—bombard the molecule.[6] This process removes an electron, creating a positively charged molecular ion (M•+). The molecular ion is energetically unstable and breaks apart into smaller, charged fragments. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for the compound.[7]

Experimental Protocol

This section details the necessary materials, reagents, and step-by-step procedures for the analysis.

Materials and Reagents
  • (2E)-oct-2-enoate standard (≥98% purity)

  • Hexane or Dichloromethane (GC or HPLC grade)

  • Anhydrous Sodium Sulfate (ACS grade)

  • Calibrated Micropipettes and tips

  • Volumetric flasks (Class A)

  • 2 mL GC vials with PTFE-lined septa

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer (Single Quadrupole or equivalent) capable of EI.

  • Data System for instrument control, data acquisition, and processing.

Preparation of Standards and Calibration Curve

To ensure quantitative accuracy, a calibration curve must be prepared.[8]

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (2E)-oct-2-enoate standard and dissolve it in a 10 mL volumetric flask with hexane.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Calibration Analysis: Inject each standard into the GC-MS system. Plot the peak area of a characteristic ion against the concentration. A linear regression should yield a correlation coefficient (R²) of >0.995 for an acceptable calibration.[8]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general method for extracting (2E)-oct-2-enoate from a simple liquid matrix. It should be optimized based on the specific sample complexity.[3][5]

  • Sample Aliquot: Place 1 mL of the liquid sample into a clean glass test tube.

  • Solvent Addition: Add 2 mL of hexane (or dichloromethane).

  • Extraction: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of the analyte into the organic solvent.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation at 2,500 rpm for 5 minutes can aid separation.[9]

  • Collection: Carefully transfer the organic layer (top layer for hexane) into a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water, which can interfere with GC analysis.[8]

  • Final Sample: Transfer the dried extract into a 2 mL GC vial for analysis.

G cluster_prep Sample Preparation Workflow A 1. Aliquot Sample (1 mL liquid sample) B 2. Add Extraction Solvent (2 mL Hexane) A->B C 3. Vortex Vigorously (1 Minute) B->C D 4. Phase Separation (Centrifuge if needed) C->D E 5. Collect Organic Layer D->E F 6. Dry with Na₂SO₄ E->F G 7. Transfer to GC Vial F->G H Ready for Injection G->H

Caption: Workflow for sample extraction.

GC-MS Instrumental Method & Parameters

The following parameters provide a robust starting point for the analysis and should be optimized for the specific instrumentation in use.

Recommended GC-MS Parameters
ParameterRecommended SettingRationale
GC System
Injection Volume1 µLA standard volume to prevent overloading the column while ensuring sufficient analyte is introduced.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection ModeSplit (e.g., 20:1 ratio)Prevents column overload for concentrated samples and ensures sharp chromatographic peaks. A lower split ratio or splitless injection may be used for trace analysis.
Carrier GasHeliumInert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)An optimal flow rate for standard 0.25 mm ID columns, balancing analysis time and separation efficiency.[6]
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)A non-polar/mid-polarity column is well-suited for separating a wide range of volatile and semi-volatile compounds, including esters.[6]
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)This program allows for the separation of early-eluting volatile compounds and ensures that higher-boiling compounds like (2E)-oct-2-enoate elute with good peak shape.[8]
MS System
Ionization ModeElectron Ionization (EI)Standard mode for generating reproducible mass spectra that are comparable to library databases (e.g., NIST).
Ionization Energy70 eVThe standard energy for EI, providing consistent and extensive fragmentation patterns.[6]
Ion Source Temp.230 °CPrevents condensation of analytes within the ion source while minimizing thermal degradation.[6]
Transfer Line Temp.280 °CEnsures the analyte remains in the gas phase as it transfers from the GC column to the MS source.[6]
Mass Range (Scan)m/z 40 - 250This range covers the molecular ion (m/z 170) and all significant fragment ions, while avoiding noise from low-mass air and water molecules.[8]
Acquisition ModeFull ScanAcquires a complete mass spectrum, which is essential for qualitative identification and structural confirmation. For trace quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[8]

Data Analysis and Expected Results

Identification

The identity of (2E)-oct-2-enoate is confirmed by a combination of its retention time from the GC and a match of its acquired mass spectrum with a reference or library spectrum, such as the one found in the NIST Mass Spectral Library.[10]

  • Chemical Formula: C₁₀H₁₈O₂

  • Molecular Weight: 170.25 g/mol [1]

Mass Spectrum and Fragmentation

The mass spectrum of (2E)-oct-2-enoate is characterized by its molecular ion (M•+) peak at m/z 170 and a series of fragment ions that provide structural information. The fragmentation process in EI is predictable for esters and follows established chemical principles.[7][11]

Key Expected Ions:

m/zProposed Ion FragmentComments
170[C₁₀H₁₈O₂]•+Molecular Ion (M•+) . Its presence confirms the molecular weight.
125[M - OCH₂CH₃]•+Loss of the ethoxy radical (•OC₂H₅, mass 45). A common fragmentation pathway for ethyl esters.
99[C₅H₈CO]•+Result of McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain.
82[C₆H₁₀]•+Further fragmentation of the McLafferty product.
55[C₄H₇]•+A common fragment in aliphatic chains, often a base peak or very abundant.[1]
29[CH₂CH₃]•+Ethyl cation, from the ester group.[1]

Data derived from the NIST WebBook and PubChem spectral data for Ethyl (E)-2-octenoate.[1][10]

G cluster_frags Primary Fragmentation Pathways M Molecular Ion (M•+) m/z 170 F1 Loss of •OC₂H₅ (m/z 125) M->F1 - 45 Da F2 McLafferty Rearrangement (m/z 99) M->F2 rearrangement F4 Ethyl Cation (m/z 29) M->F4 cleavage F3 Loss of •C₅H₁₁ (m/z 99)

Caption: Proposed fragmentation of (2E)-oct-2-enoate.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of (2E)-oct-2-enoate. The combination of chromatographic separation and mass spectrometric detection allows for high selectivity and sensitivity. The provided parameters for sample preparation and instrumental analysis can be readily adopted by researchers for routine analysis in various fields, ensuring accurate identification and quantification of this important unsaturated ester. Proper method validation is essential for ensuring the quality of analytical results.[8]

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. SCION Instruments. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl (E)-2-octenoate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (2E)-oct-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Bonzanini, F., et al. (2026, February 9). Optimization of a fatty acid methyl ester protocol for quantification of odd. PMC - NIH. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl (E)-2-octenoate (FDB016572). FooDB. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of (2E)-oct-2-enoate in Biological Samples

Introduction: The Significance of (2E)-oct-2-enoate in Biological Systems (2E)-oct-2-enoate, a medium-chain monounsaturated fatty acid, is an endogenous metabolite found in various biological systems.[1][2] It plays a ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of (2E)-oct-2-enoate in Biological Systems

(2E)-oct-2-enoate, a medium-chain monounsaturated fatty acid, is an endogenous metabolite found in various biological systems.[1][2] It plays a role as an animal metabolite and is involved in fatty acid biosynthesis.[1] As a medium-chain fatty acid (MCFA), (2E)-oct-2-enoate is part of a class of lipids that are increasingly recognized not only for their role as energy sources but also as signaling molecules.[3][4][5][6] MCFAs are absorbed directly into the portal vein and transported to the liver for rapid metabolism, a process that distinguishes them from long-chain fatty acids.[4][5][7] This metabolic pathway underscores the importance of accurately quantifying compounds like (2E)-oct-2-enoate to understand their physiological and pathological roles. The quantification of such metabolites is crucial for biomarker discovery and for understanding their impact on metabolic and signaling pathways.[3][8]

This application note provides a comprehensive guide for the reliable quantification of (2E)-oct-2-enoate in biological matrices such as plasma, serum, and urine. We will delve into two robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to ensure high sensitivity, specificity, and reproducibility, adhering to the principles of bioanalytical method validation.[9][10][11][12]

Pre-Analytical Considerations: Safeguarding Sample Integrity

The reliability of any quantitative bioanalysis begins with meticulous pre-analytical sample handling. The stability of (2E)-oct-2-enoate in biological samples can be influenced by storage conditions and handling procedures.

Sample Collection and Storage:

  • Plasma/Serum: Blood should be collected in appropriate anticoagulant tubes (e.g., EDTA for plasma) and processed promptly to separate plasma or serum. Samples should be immediately frozen and stored at -80°C to minimize enzymatic activity and potential degradation of the analyte.

  • Urine: Urine samples should be collected in sterile containers and either processed immediately or stored at -80°C. The addition of a preservative may be considered depending on the specific stability studies.

Fit-for-Purpose Validation: The extent of method validation should align with the intended use of the data. For biomarker data supporting regulatory decisions, full validation according to guidelines such as the FDA's M10 on Bioanalytical Method Validation is recommended.[9][10][12] For internal decision-making, a more tailored "fit-for-purpose" validation approach may be appropriate.[9][12] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[9][11]

Sample Preparation: Isolating (2E)-oct-2-enoate for Analysis

Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest. Here, we present two widely used extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting fatty acids from aqueous biological matrices. The principle relies on the differential solubility of the analyte in two immiscible liquid phases.

Step-by-Step Methodology:

  • Sample Thawing and Internal Standard Spiking: Thaw biological samples (e.g., 200 µL of plasma) on ice. Spike the sample with an appropriate internal standard (IS), such as a stable isotope-labeled (2E)-oct-2-enoate (e.g., d7-(2E)-oct-2-enoate), to correct for extraction variability.

  • Acidification: Acidify the sample by adding an acid, such as hydrochloric acid or phosphoric acid, to protonate the carboxyl group of (2E)-oct-2-enoate, making it more soluble in organic solvents.[8][13]

  • Extraction: Add an immiscible organic solvent (e.g., 1 mL of methyl tert-butyl ether or ethyl acetate).[8][13] Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture at a high speed (e.g., 10,000 x g for 10 minutes) to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer containing the analyte to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical technique (e.g., for LC-MS/MS, a mobile phase-compatible solvent; for GC-MS, the derivatization solvent).

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE, utilizing a solid sorbent to selectively retain the analyte.

Step-by-Step Methodology:

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or anion exchange cartridge) by passing conditioning solvents as recommended by the manufacturer. This typically involves methanol followed by water.

  • Sample Loading: Load the pre-treated sample (e.g., acidified and diluted plasma) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte. The choice of wash solvent depends on the sorbent and analyte properties.

  • Elution: Elute the (2E)-oct-2-enoate from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

G cluster_sample_prep Sample Preparation Workflow cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (Plasma, Serum, Urine) thaw Thaw Sample & Spike with Internal Standard start->thaw acidify Acidify Sample thaw->acidify lle_extract Add Organic Solvent & Vortex acidify->lle_extract spe_condition Condition SPE Cartridge acidify->spe_condition lle_separate Centrifuge for Phase Separation lle_extract->lle_separate lle_collect Collect Organic Layer lle_separate->lle_collect dry Evaporate to Dryness lle_collect->dry spe_load Load Sample spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_elute->dry reconstitute Reconstitute Extract dry->reconstitute end Ready for Analysis (GC-MS or LC-MS/MS) reconstitute->end

Caption: Sample Preparation Workflow for (2E)-oct-2-enoate.

Analytical Quantification: GC-MS and LC-MS/MS Methodologies

The choice between GC-MS and LC-MS/MS depends on factors such as available instrumentation, required sensitivity, and sample throughput. Both are powerful techniques for the quantification of (2E)-oct-2-enoate.

Protocol 3: GC-MS Analysis

GC-MS is a highly sensitive and specific technique for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.[14][15][16]

Derivatization: Derivatization is a key step in GC-MS analysis of carboxylic acids.[14] Silylation is a common approach where the acidic proton of the carboxyl group is replaced with a silyl group, such as a trimethylsilyl (TMS) group.[14][15]

Step-by-Step Derivatization (Silylation):

  • Ensure the reconstituted sample extract is completely dry, as silylating reagents are moisture-sensitive.[14]

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[14]

  • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[14]

  • After cooling, the sample is ready for injection into the GC-MS.

GC-MS Instrumental Parameters (Typical):

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: A high-polarity polyethylene glycol (PEG) type column or a 5% phenyl polysiloxane phase column is suitable.[8][17]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized (2E)-oct-2-enoate and the internal standard.[8]

Data Analysis: Quantification is achieved by creating a calibration curve using known concentrations of derivatized (2E)-oct-2-enoate standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Protocol 4: LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.[18]

LC-MS/MS Instrumental Parameters (Typical):

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: A reversed-phase C18 column is commonly used for separating fatty acids.[19]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.[20]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[20] This involves monitoring the transition of a specific precursor ion to a product ion for both the analyte and the internal standard.

Data Analysis: Similar to GC-MS, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

G cluster_analytical_workflow Analytical Quantification Workflow cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway start Reconstituted Extract derivatization Derivatization (Silylation) start->derivatization lc_injection LC Injection & Separation start->lc_injection gc_injection GC Injection & Separation derivatization->gc_injection ms_detection_gc MS Detection (EI, SIM) gc_injection->ms_detection_gc data_analysis Data Analysis (Calibration Curve, Quantification) ms_detection_gc->data_analysis ms_detection_lc MS/MS Detection (ESI-, MRM) lc_injection->ms_detection_lc ms_detection_lc->data_analysis end Quantitative Results data_analysis->end

Caption: Analytical Quantification Workflow for (2E)-oct-2-enoate.

Data Presentation and Quality Control

All quantitative data should be summarized in a clear and structured format. Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results.

Table 1: Representative Quantitative Data and QC Parameters

ParameterGC-MSLC-MS/MSAcceptance Criteria
Linearity (r²) > 0.99> 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 µg/mL0.1 µg/mLS/N > 10, Accuracy ±20%, Precision <20%
Accuracy (% Bias) Within ±15%Within ±15%Within ±15% of nominal value (±20% for LLOQ)
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% for LLOQ)
Recovery (%) 85-110%90-115%Consistent, precise, and reproducible
Matrix Effect AssessedAssessedMinimal and compensated by IS

Conclusion

The accurate quantification of (2E)-oct-2-enoate in biological samples is achievable through well-validated GC-MS or LC-MS/MS methods. The choice of methodology will depend on specific laboratory capabilities and research needs. Careful attention to pre-analytical factors and sample preparation is paramount for obtaining reliable and reproducible data. The protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to successfully quantify this important medium-chain fatty acid.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Journal of Chromatography B. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • R&D World. (2025). Enhancing biomarker validation by defining what 'enough' looks like. [Link]

  • Drug Development and Delivery. (2018). Biomarker Assay Validations – A Time for Change?[Link]

  • Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. [Link]

  • Swedish University of Agricultural Sciences. (n.d.). Quantification of Short Chain Fatty Acids in Serum and Plasma. [Link]

  • ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. [Link]

  • Metabolites. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. [Link]

  • Metabolites. (2019). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. [Link]

  • ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. [Link]

  • Metabolites. (2026). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. [Link]

  • ResearchGate. (n.d.). Medium chain fatty acid metabolism and energy expenditure: Obesity treatment implications. [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). trans-2-Octenoic acid. [Link]

  • Journal of Analytical Toxicology. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • The American Journal of Clinical Nutrition. (n.d.). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. [Link]

  • Frontiers in Neuroscience. (2019). Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes. [Link]

  • Analytical Chemistry. (n.d.). Determination of fatty acids using solid phase microextraction. [Link]

  • FooDB. (2010). Showing Compound (E)-2-Octenoic acid (FDB001088). [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-oct-2-enoate. [Link]

  • Investigative Ophthalmology & Visual Science. (2011). Sensitive and Specific Mass Spectrometric Identification and Quantitation of A2E. [Link]

  • Molecules. (2024). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. [Link]

  • Indian Journal of Clinical Biochemistry. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]

  • Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. [Link]

  • Journal of Clinical Chemistry and Clinical Biochemistry. (n.d.). Quantitative Determination of Sodium-Octanoate in Human Serum Albumin Preparations. [Link]

  • Biotage. (n.d.). MS-MS Analysis. [Link]

  • ResearchGate. (2008). Determination of organic acids in urine by solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry previous 'in sample' derivatization with trimethyloxonium tetrafluoroborate. [Link]

  • Clinica Chimica Acta. (2017). Application of Packed-Fiber Solid-Phase Extraction Coupled With GC-MS for the Determination of Short-Chain Fatty Acids in Children's Urine. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • ResearchGate. (n.d.). Validation of analytical method for (E)-2-decenedioic acid quantification in honey samples. [Link]

  • University of Florida. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • ResearchGate. (n.d.). A High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Twenty-Seven Drug Molecules in Ocular Tissues. [Link]

  • PubMed. (2025). Evaluating the utility of endogenous OCT2 and MATE1/2-K biomarkers for DDI assessment in early clinical settings. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octenoic acid. [Link]

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  • The Analytical Scientist. (n.d.). Extraction of MPA and MPAG from Serum Using ISOLUTE® SLE+. [Link]

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Application

The Application of Ethyl (2E)-oct-2-enoate as a Flavoring Agent in Food Science: An In-Depth Technical Guide

This guide provides a comprehensive overview of the application of ethyl (2E)-oct-2-enoate, a key flavoring agent in the food and beverage industry. Designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the application of ethyl (2E)-oct-2-enoate, a key flavoring agent in the food and beverage industry. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, sensory profile, analytical quantification, and practical application of this compound. Detailed protocols for laboratory-scale synthesis, analytical analysis, and sensory evaluation are provided to facilitate its effective use and exploration in food science.

Introduction: The Chemistry of a Fruity Aroma

Ethyl (2E)-oct-2-enoate, also known as ethyl trans-2-octenoate, is an organic ester recognized for its potent and versatile fruity aroma. It belongs to the class of alpha,beta-unsaturated esters and is a significant contributor to the flavor profiles of many fruits and fermented beverages. Its characteristic scent is often described as fruity, with notes of apricot, pineapple, and a hint of green.[1][2] This unique organoleptic profile makes it a valuable ingredient for food technologists and flavorists seeking to impart or enhance fruity notes in a wide range of products.

From a chemical standpoint, ethyl (2E)-oct-2-enoate is the ethyl ester of (2E)-oct-2-enoic acid. Its formation in nature is often a result of enzymatic reactions during fruit ripening and fermentation processes. In industrial applications, it is typically synthesized through chemical reactions such as Fischer esterification or the Wittig reaction.[3][4] This guide will explore both the natural context and the synthetic pathways of this important flavor compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of ethyl (2E)-oct-2-enoate is crucial for its effective application in food systems. These properties influence its volatility, solubility, and stability, which in turn affect its release of aroma and its behavior during food processing and storage.

PropertyValueSource
Chemical Formula C10H18O2[5]
Molecular Weight 170.25 g/mol [5]
Appearance Colorless liquid[1]
Odor Fruity, apricot, pineapple, green[1][2]
Boiling Point 208 °C[2]
Flash Point 79 °C[2]
Solubility Insoluble in water; soluble in ethanol and fats.[2]
CAS Number 7367-82-0[5]
FEMA Number 3643[1]
JECFA Number 1812[6]

Sensory Profile and Flavor Interactions

The primary application of ethyl (2E)-oct-2-enoate stems from its distinct sensory characteristics. Its flavor profile is predominantly fruity, with specific nuances that can be leveraged to create complex and appealing food flavors.

Key Sensory Descriptors:

  • Fruity: A general fruity note is the most prominent characteristic.

  • Apricot/Pineapple: These specific fruit notes are frequently associated with ethyl (2E)-oct-2-enoate.

  • Waxy/Fatty: A subtle waxy or fatty undertone can provide richness and body to a flavor profile.

  • Green: A slight green note can contribute a sense of freshness.

Flavor Interactions:

Ethyl (2E)-oct-2-enoate rarely acts in isolation. Its final perceived flavor is often the result of complex interactions with other volatile compounds present in the food matrix. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic (masking), where one compound suppresses the perception of another.

  • Synergy with other Esters: When combined with other fruity esters, such as ethyl acetate and ethyl butyrate, ethyl (2E)-oct-2-enoate can contribute to a more complex and well-rounded fruit flavor. For instance, in strawberry flavors where ethyl butyrate is central, the addition of ethyl (2E)-oct-2-enoate can enhance the overall profile.[7]

  • Interaction with Floral and Woody Notes: In wine, the fruity notes of ethyl (2E)-oct-2-enoate can interact with floral compounds like β-damascenone and woody notes from oak aging. While some woody compounds can mask fruity aromas, a balanced interaction can lead to a more complex and desirable bouquet.[8]

  • Enhancement of Savory Flavors: Unexpectedly, at low concentrations, ethyl (2E)-oct-2-enoate can subtly enhance savory and brown flavors, such as those in dairy products, chocolate, and even cucumber.[7]

Analytical Protocols

Accurate identification and quantification of ethyl (2E)-oct-2-enoate in food products are essential for quality control, product development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Protocol for GC-MS Analysis of Ethyl (2E)-oct-2-enoate in a Beverage Matrix

This protocol outlines a method for the extraction and quantification of ethyl (2E)-oct-2-enoate from a liquid food matrix, such as a fruit juice or alcoholic beverage.

4.1.1 Sample Preparation (Liquid-Liquid Extraction)

  • Sample Collection: Pipette 10 mL of the beverage into a 50 mL screw-cap centrifuge tube.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., ethyl heptanoate) to the sample.

  • Extraction: Add 10 mL of dichloromethane to the tube.

  • Mixing: Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer into a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC vial for analysis.

4.1.2 GC-MS Instrumental Parameters

ParameterSetting
GC System Agilent, Shimadzu, or equivalent
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial 40 °C for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min
MS System Quadrupole Mass Analyzer
Ion Source Electron Impact (EI)
Ion Source Temp. 230 °C
Electron Energy 70 eV
Mass Range 35-350 amu
Solvent Delay 3 minutes

4.1.3 Data Analysis

Identification of ethyl (2E)-oct-2-enoate is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Beverage Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Dichloromethane) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry Dry with Na2SO4 Collect_Organic->Dry Concentrate Concentrate Dry->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

GC-MS Analysis Workflow

Sensory Evaluation Protocol

Sensory evaluation is critical for understanding the perceptual impact of ethyl (2E)-oct-2-enoate in a food product. The triangle test is a widely used discriminative method to determine if a sensory difference exists between two products.

Protocol for Triangle Test

Objective: To determine if the addition of ethyl (2E)-oct-2-enoate to a base product results in a perceivable sensory difference.

5.1.1 Materials

  • Base product (e.g., unflavored beverage, plain yogurt)

  • Ethyl (2E)-oct-2-enoate solution of a known concentration

  • Identical sample cups, coded with random three-digit numbers

  • Water and unsalted crackers for palate cleansing

  • Ballots for recording responses

  • A panel of at least 20-30 trained or consumer panelists

5.1.2 Procedure

  • Sample Preparation: Prepare two sets of samples: a control (base product) and a test sample (base product with a specific concentration of ethyl (2E)-oct-2-enoate).

  • Triangle Setup: For each panelist, present three coded samples. Two of the samples will be identical (either both control or both test), and one will be different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Panelist Instructions: Instruct panelists to taste the samples from left to right and identify the sample that is different from the other two. They should cleanse their palate with water and crackers between samples.

  • Data Collection: Collect the ballots from each panelist.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third). Statistical tables for the triangle test are used to determine if the difference is statistically significant.

Triangle_Test cluster_prep Preparation cluster_presentation Presentation to Panelist cluster_evaluation Evaluation cluster_analysis Analysis Prep_Control Prepare Control Sample (A) Set1 AAB Prep_Control->Set1 Set2 ABA Prep_Control->Set2 Set3 BAA Prep_Control->Set3 Set4 BBA Prep_Control->Set4 Set5 BAB Prep_Control->Set5 Set6 ABB Prep_Control->Set6 Prep_Test Prepare Test Sample (B) (with Ethyl (2E)-oct-2-enoate) Prep_Test->Set1 Prep_Test->Set2 Prep_Test->Set3 Prep_Test->Set4 Prep_Test->Set5 Prep_Test->Set6 Taste Taste Samples Set1->Taste Set2->Taste Set3->Taste Set4->Taste Set5->Taste Set6->Taste Palate_Cleanse Palate Cleanse Taste->Palate_Cleanse Identify Identify the Odd Sample Palate_Cleanse->Identify Collect_Data Collect Ballots Identify->Collect_Data Statistical_Analysis Statistical Analysis (Compare to chance) Collect_Data->Statistical_Analysis Conclusion Conclusion: Perceivable difference? Statistical_Analysis->Conclusion

Triangle Test Workflow

Stability in Food Processing

The stability of a flavoring agent during food processing is a critical factor for its successful application. Ethyl (2E)-oct-2-enoate, being an unsaturated ester, is susceptible to degradation under certain conditions.

6.1 Thermal Stability

While specific data for the thermal degradation of ethyl (2E)-oct-2-enoate is limited, synthetic esters, in general, are valued for their ability to withstand high temperatures.[9] However, prolonged exposure to high heat, such as during baking or retorting, can potentially lead to degradation or isomerization of the double bond, which could alter the flavor profile. It is recommended to add the flavoring agent at the latest possible stage of processing to minimize heat exposure.

6.2 pH Stability

The stability of esters is highly dependent on pH.[4]

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, esters can undergo acid-catalyzed hydrolysis back to the carboxylic acid and alcohol, although this is generally a slow process at room temperature.

  • Neutral to Slightly Acidic Conditions (pH 4-7): This is the range of greatest stability for most esters.[4][8]

  • Alkaline Conditions (pH > 7): In alkaline conditions, esters are susceptible to base-catalyzed hydrolysis (saponification), which is typically faster than acid-catalyzed hydrolysis.[8]

For most food and beverage applications, which are in the acidic to neutral pH range, ethyl (2E)-oct-2-enoate is expected to have good stability. However, for products with a higher pH, its stability should be evaluated over the product's shelf life.

Laboratory-Scale Synthesis

For research and development purposes, the ability to synthesize ethyl (2E)-oct-2-enoate in the laboratory is valuable. Two common methods are Fischer esterification and the Wittig reaction.

Protocol for Fischer Esterification of (2E)-oct-2-enoic acid

This method involves the acid-catalyzed reaction of (2E)-oct-2-enoic acid with ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (2E)-oct-2-enoic acid (1 equivalent) and an excess of absolute ethanol (10-20 equivalents).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Workup: After cooling, transfer the mixture to a separatory funnel and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl (2E)-oct-2-enoate.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol for Wittig Reaction

The Wittig reaction provides excellent regioselectivity for the formation of the double bond. This involves the reaction of an aldehyde (hexanal) with a phosphorus ylide.

  • Preparation of the Wittig Reagent: Prepare ethyl (triphenylphosphoranylidene)acetate from triphenylphosphine and ethyl bromoacetate, followed by deprotonation with a strong base like sodium hydride.

  • Reaction: In a separate flask under an inert atmosphere, dissolve hexanal in anhydrous THF. Cool the solution to 0 °C.

  • Addition: Slowly add the freshly prepared Wittig reagent to the aldehyde solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction, washing, drying, and purification by column chromatography.

Synthesis_Pathways cluster_fischer Fischer Esterification cluster_wittig Wittig Reaction Product Ethyl (2E)-oct-2-enoate Acid (2E)-oct-2-enoic acid Reflux Reflux Acid->Reflux Alcohol Ethanol Alcohol->Reflux Catalyst H2SO4 (catalyst) Catalyst->Reflux Reflux->Product Aldehyde Hexanal Reaction Reaction in THF Aldehyde->Reaction Ylide Ethyl (triphenylphosphoranylidene)acetate Ylide->Reaction Reaction->Product

Synthesis Pathways for Ethyl (2E)-oct-2-enoate

Regulatory and Safety Information

Ethyl (2E)-oct-2-enoate is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][6] It is important to adhere to the recommended usage levels in different food categories as specified by these regulatory bodies. As with any chemical substance, appropriate safety precautions, such as wearing personal protective equipment, should be taken when handling the pure compound in a laboratory setting.

Conclusion

Ethyl (2E)-oct-2-enoate is a multifaceted flavoring agent with a desirable fruity aroma that finds wide application in the food and beverage industry. A comprehensive understanding of its chemical properties, sensory profile, stability, and interactions with other flavor compounds is essential for its effective utilization. The detailed analytical and sensory evaluation protocols provided in this guide offer a practical framework for researchers and scientists to explore and optimize the use of this valuable flavor ingredient. Furthermore, the outlined laboratory synthesis methods empower researchers to produce this compound for developmental and investigational purposes. By leveraging the information presented herein, food science professionals can continue to innovate and create appealing and high-quality food products.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023, March 13).
  • Perfumery & Flavorist. (2025, January 1). Flavor Bites: Ethyl Octanoate in Alcoholic drink, tropical Fruit, Orchard Fruit, Savory and Other Flavors. Perfumer & Flavorist.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
  • ACS Publications. (2023, September 7). Synergy Effect between Fruity Esters and Potential Odorants on the Aroma of Hutai-8 Rose Wine Revealed by Threshold, S-Curve, and σ–τ Plot Methods. Journal of Agricultural and Food Chemistry.
  • OENO One. (2023, June 23). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. OENO One.
  • Shimadzu. (n.d.). C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Shimadzu.
  • Fisher Scientific. (n.d.). CAS RN 7367-82-0. Fisher Scientific.
  • PubMed. (2018, December 15).
  • ACS Publications. (2022, October 21). Evaluation of the Perceptual Interaction among Ester Odorants and Nonvolatile Organic Acids in Baijiu by GC-MS, GC-O, Odor Threshold, and Sensory Analysis.
  • ResearchGate. (2012).
  • OENO One. (2023, June 23). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. OENO One.
  • ResearchGate. (2025, December 23). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions.
  • BenchChem. (2025).
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  • Wikipedia. (n.d.).
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  • LookChem. (n.d.).
  • Zschimmer & Schwarz. (n.d.). SYNTHETIC ESTERS: Engineered to Perform. Zschimmer & Schwarz.
  • ResearchGate. (2026, March 3). Significant influence of particular unsaturated fatty acids and pH on the volatile compounds in meat-like model systems.
  • PubChem. (n.d.).

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Method

Application Notes and Protocols for the Use of Ethyl (2E)-oct-2-enoate in Fragrance and Perfume Formulation

Introduction Ethyl (2E)-oct-2-enoate is a versatile fragrance ingredient prized for its potent, fruity aroma, reminiscent of pineapple and pear with green, waxy undertones.[1] As an unsaturated ester, its unique olfactor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl (2E)-oct-2-enoate is a versatile fragrance ingredient prized for its potent, fruity aroma, reminiscent of pineapple and pear with green, waxy undertones.[1] As an unsaturated ester, its unique olfactory profile makes it a valuable component for introducing bright, tropical, and juicy notes to a wide range of fragrance compositions.[1] Its volatility places it in the top to middle note category of the fragrance pyramid, providing an initial, captivating burst of scent that smoothly transitions into the heart of the perfume.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of ethyl (2E)-oct-2-enoate into various perfume formulations. The protocols outlined herein are designed to ensure the stability, clarity, and olfactory integrity of the final product, supported by established scientific principles and analytical methods for quality assurance.

Physicochemical Properties of Ethyl (2E)-oct-2-enoate

A thorough understanding of the physicochemical properties of ethyl (2E)-oct-2-enoate is fundamental to its successful application in perfumery. These properties dictate its behavior in different solvent systems and its role within a fragrance composition.

PropertyValueSource
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Fruity, pineapple, green, pear-like, waxy
Boiling Point 222 °C (lit.)
Flash Point 89.44 °C (193.00 °F) TCC
Density 0.883 g/mL at 25 °C (lit.)
Refractive Index 1.435 - 1.442 @ 20°C
Solubility Soluble in ethanol; sparingly soluble in water.
Recommended Usage Up to 1.0% in fragrance concentrate

Fragrance Formulation Strategies

The successful incorporation of ethyl (2E)-oct-2-enoate into a perfume formulation hinges on the careful consideration of its role within the olfactory pyramid and its interaction with other fragrance components.

Olfactory Pyramid and the Role of Ethyl (2E)-oct-2-enoate

The structure of a perfume is often described as a pyramid with three distinct levels of notes that evaporate at different rates.

Fragrance_Pyramid Top Top Notes (5-15 minutes) Ethyl (2E)-oct-2-enoate, Citrus, Green Notes Middle Middle Notes (Heart) (20-60 minutes) Florals, Spices, other Fruity Esters Base Base Notes (Foundation) (Several hours) Woods, Resins, Musks, Fixatives

Caption: The Olfactory Pyramid illustrating the position of Ethyl (2E)-oct-2-enoate.

Due to its relatively high volatility, ethyl (2E)-oct-2-enoate functions primarily as a top note , providing the initial impression of the fragrance.[2] It can also extend into the middle notes , blending seamlessly with floral and other fruity components.[2]

The Importance of Fixatives

To enhance the longevity of the volatile fruity notes of ethyl (2E)-oct-2-enoate, the use of fixatives is crucial.[3][4][5][6] Fixatives are less volatile substances that slow down the evaporation rate of more volatile fragrance ingredients.[3][4][6]

  • Natural Fixatives: Resins (Benzoin, Frankincense), Balsams (Peru Balsam, Tolu Balsam), and woody notes (Sandalwood, Vetiver) can be used to anchor the fruity character of ethyl (2E)-oct-2-enoate.[5][6]

  • Synthetic Fixatives: Modern perfumery often utilizes synthetic musks (e.g., Galaxolide) and amber compounds (e.g., Ambroxan) for their consistency and ethical profile.[3][6] These can provide a clean and stable foundation for the fragrance.

Application Protocols

The following protocols provide step-by-step methodologies for incorporating ethyl (2E)-oct-2-enoate into three common types of perfume formulations.

Protocol 1: Hydroalcoholic Perfume (Eau de Toilette/Eau de Parfum)

Hydroalcoholic solutions are the most common medium for fine fragrances. The primary challenge with incorporating lipophilic ingredients like ethyl (2E)-oct-2-enoate is ensuring clarity and stability of the final solution.

Objective: To create a clear and stable hydroalcoholic perfume featuring ethyl (2E)-oct-2-enoate.

Materials:

  • Ethyl (2E)-oct-2-enoate

  • Perfumer's Alcohol (e.g., SDA 40B, 190 proof)

  • Deionized Water

  • Solubilizer (e.g., Polysorbate 20, PEG-40 Hydrogenated Castor Oil)[7][8]

  • Other fragrance oils (middle and base notes)

  • Fixatives

  • Glass beakers and stirring rods

  • Graduated cylinders and pipettes

  • Filter paper

  • Airtight glass bottle for storage

Workflow for Hydroalcoholic Perfume Formulation:

Hydroalcoholic_Perfume_Workflow cluster_0 Step 1: Fragrance Concentrate Preparation cluster_1 Step 2: Solubilization cluster_2 Step 3: Dilution and Maturation cluster_3 Step 4: Final Processing A Combine Ethyl (2E)-oct-2-enoate, other fragrance oils, and fixatives B Mix thoroughly until a homogenous oil blend is achieved A->B C Add solubilizer to the fragrance concentrate D Stir until the mixture is clear and uniform C->D E Slowly add perfumer's alcohol to the solubilized concentrate F Add deionized water dropwise while stirring E->F G Allow the solution to macerate for 1-4 weeks F->G H Chill the solution (optional, for precipitation) I Filter the perfume to remove any impurities H->I J Bottle in an airtight, light-resistant container I->J

Caption: Workflow for creating a hydroalcoholic perfume.

Procedure:

  • Fragrance Concentrate Preparation:

    • In a glass beaker, combine ethyl (2E)-oct-2-enoate with your chosen middle and base notes, and fixatives. A typical starting concentration for ethyl (2E)-oct-2-enoate is 0.1% to 1.0% of the total fragrance concentrate.

    • Mix the oils thoroughly with a glass stirring rod until a homogenous solution is formed.

  • Solubilization:

    • Add a solubilizer, such as Polysorbate 20, to the fragrance concentrate. A general starting ratio is 4 parts solubilizer to 1 part fragrance oil.[7] This ratio may need to be optimized depending on the overall lipophilicity of the fragrance concentrate.

    • Stir the mixture until it is completely clear and uniform.

  • Dilution:

    • Slowly add the perfumer's alcohol to the solubilized fragrance concentrate while stirring continuously. The amount of alcohol will depend on the desired concentration of the final product (e.g., Eau de Toilette: 5-15% fragrance concentrate; Eau de Parfum: 15-20% fragrance concentrate).

    • Once the alcohol is fully incorporated, add the deionized water dropwise while stirring.

  • Maceration and Filtration:

    • Transfer the solution to an airtight, dark glass bottle and allow it to macerate for 1 to 4 weeks in a cool, dark place. This allows the fragrance notes to blend and mature.

    • After maceration, chill the perfume (optional) to precipitate any waxes or insoluble materials.

    • Filter the perfume through filter paper to ensure clarity.

  • Bottling:

    • Bottle the final perfume in an airtight, light-resistant container to protect it from degradation.

Protocol 2: Solid Perfume

Solid perfumes offer a portable, alcohol-free alternative to traditional sprays. The formulation involves blending the fragrance oil into a base of waxes and butters.

Objective: To create a stable solid perfume with a pleasant texture and good scent diffusion.

Materials:

  • Ethyl (2E)-oct-2-enoate

  • Fragrance concentrate (as prepared in Protocol 1, without solubilizer)

  • Beeswax or Candelilla wax (for structure)

  • Shea butter or Cocoa butter (for texture and emollience)

  • Carrier oil (e.g., Jojoba oil, Sweet Almond oil)

  • Double boiler or a heat-resistant beaker in a saucepan of water

  • Stirring rod

  • Small tins or containers for the final product

Procedure:

  • Prepare the Base:

    • In a double boiler, combine the wax, butter, and carrier oil. A common starting ratio is 1:1:1 by weight, which can be adjusted to achieve the desired hardness.

    • Gently heat the mixture until all components are fully melted and homogenous.

  • Incorporate the Fragrance:

    • Remove the base from the heat and allow it to cool slightly.

    • Add the fragrance concentrate (containing ethyl (2E)-oct-2-enoate) to the melted base. A typical fragrance load for solid perfumes is 10-15% of the total weight.

    • Stir thoroughly to ensure the fragrance is evenly distributed.

  • Pour and Cool:

    • Carefully pour the mixture into your chosen containers.

    • Allow the solid perfume to cool and solidify at room temperature without covering, to prevent condensation.

Protocol 3: Perfume Emulsion (Lotion or Cream)

Perfume emulsions, such as scented lotions and creams, require the creation of a stable oil-in-water emulsion to carry the fragrance.

Objective: To formulate a stable and aesthetically pleasing perfume emulsion.

Materials:

  • Oil Phase:

    • Fragrance concentrate (containing ethyl (2E)-oct-2-enoate)

    • Emollients (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate)

    • Emulsifier (e.g., Cetearyl Alcohol, Glyceryl Stearate)

  • Aqueous Phase:

    • Deionized Water

    • Humectants (e.g., Glycerin, Propylene Glycol)

  • Preservative

  • pH adjuster (e.g., Citric Acid, Sodium Hydroxide)

  • Two heat-resistant beakers

  • Homogenizer or high-shear mixer

Procedure:

  • Phase Preparation:

    • In one beaker, combine all the oil phase ingredients and heat to 70-75°C.

    • In a separate beaker, combine the aqueous phase ingredients and heat to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer.

    • Continue homogenization for several minutes until a uniform emulsion is formed.

  • Cooling and Final Additions:

    • Begin to cool the emulsion while stirring gently.

    • When the temperature is below 40°C, add the preservative and any heat-sensitive ingredients.

    • Adjust the pH to the desired range (typically 5.5-6.5 for skin products).

Quality Control and Stability

Ensuring the quality and stability of a fragrance containing ethyl (2E)-oct-2-enoate is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile fragrance compounds.[9] It allows for the separation, identification, and quantification of each component in the fragrance concentrate.[9][10]

Workflow for GC-MS Quality Control:

GCMS_Workflow A Sample Preparation (Dilution in a suitable solvent) B Injection into GC A->B C Separation in a Capillary Column B->C D Ionization and Fragmentation in MS C->D E Detection and Data Acquisition D->E F Library Matching and Quantification E->F

Caption: GC-MS workflow for fragrance analysis.

Example GC-MS Method for a Fruity-Floral Fragrance:

  • Sample Preparation: Dilute the fragrance concentrate 1:100 in ethanol.

  • GC System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.[9]

  • Column: DB-WAXetr (30 m x 0.25 mm ID x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 10 minutes.

  • MSD Transfer Line: 250°C.

  • Ion Source: 230°C.

  • Mass Range: 35-400 amu.

  • Data Analysis: Compare the resulting mass spectra with a reference library (e.g., NIST, Wiley) for compound identification. Quantify ethyl (2E)-oct-2-enoate using an internal or external standard.

Stability Testing

Pre-formulation stability studies are essential to predict the shelf-life of the fragrance.[11]

  • Accelerated Stability Testing: Store the final perfume under elevated temperature and humidity conditions (e.g., 40°C / 75% RH) for 1, 2, and 3 months.

  • Photostability Testing: Expose the perfume to UV light to assess potential degradation or discoloration.[12]

  • Evaluation Criteria: At each time point, evaluate the perfume for changes in color, clarity, pH, and odor profile. Use GC-MS to quantify any degradation of ethyl (2E)-oct-2-enoate.

Safety Considerations

  • Ethyl (2E)-oct-2-enoate is classified as a skin and eye irritant.[7]

  • Always handle this material in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed handling and safety information.

  • Ensure that the final concentration of ethyl (2E)-oct-2-enoate in the consumer product complies with the standards set by regulatory bodies such as the International Fragrance Association (IFRA).

References

  • Barcode Fragrances. (2026, January 17). Perfume Fixatives Explained: Why Barcode Fragrances Last Longer & Smell Better. Retrieved from [Link]

  • Scentertainer. (2025, November 13). Fixatives in Perfumery: The Secret to Long-Lasting Scents. Retrieved from [Link]

  • Scent Journer. (2024, July 16). The Importance of Fixatives and Its Effect on Projection, Longevity, Sillage. Retrieved from [Link]

  • Buchart Colbert. (2025, May 6). What Are Perfume Fixatives? The Art Behind Long-Lasting Fragrance. Retrieved from [Link]

  • Luxeo Labs. (n.d.). How to Dissolve Fragrance Oil in Water: Advanced Solubilisation Methods. Retrieved from [Link]

  • Packamor. (n.d.). 5 ways to make your perfume last longer - Fixatives and Packaging. Retrieved from [Link]

  • Tisserand Institute. (2017, November 7). Effective Use of Alcohol for Aromatic Blending. Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). Feuillesol - Solubilizer (Clear). Retrieved from [Link]

  • Making Cosmetics. (n.d.). EMULSIFIERS. Retrieved from [Link]

  • Cal-coast. (n.d.). GC-MS Analysis for Perfume Compound Identification. Retrieved from [Link]

  • ChemGulf. (2025, October 7). What is the role of esters in the perfume industry?. Retrieved from [Link]

  • Reddit. (2021, December 25). Can you use esters in perfume?. Retrieved from [Link]

  • Scent Journer. (2024, July 31). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]

  • Cosmetics & Toiletries. (n.d.). What Every Formulator Needs to Know about Fragrance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Encapsulation of lipophilic fragrance by polymerization of the intermediate aqueous phase of an oil-in-water-in-oil (O/W/O) double emulsion. Retrieved from [Link]

  • Google Patents. (n.d.). Process for manufacturing perfumes and colognes and for purifying and polishing alcohol.
  • Lab Associates. (2022, September 27). Flower and fruit aromas in perfumery. Retrieved from [Link]

  • The Good Scents Company. (2024). ethyl 2-octenoate. Retrieved from [Link]

  • ResearchGate. (2026, February 26). Encapsulation of lipophilic fragrance by polymerization of the intermediate aqueous phase of an oil-in-water-in-oil (O/W/O) double emulsion | Request PDF. Retrieved from [Link]

  • PubMed. (2025, December 2). Sustainable encapsulation of lipophilic fragrances using biodegradable sodium alginate for cosmetic applications. Retrieved from [Link]

  • ResearchGate. (2025, October 13). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. Retrieved from [Link]

  • Agilent. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Retrieved from [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]

  • Shimadzu. (n.d.). How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. Retrieved from [Link]

  • Google Patents. (n.d.). process for the production of perfumes and colognes and alcohol purification.
  • Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). What Formulators need to know about fragrance. Retrieved from [Link]

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Application

Application Notes and Protocols for Evaluating the Insecticidal Efficacy of 2-Octenoic Acid

Introduction: Unveiling the Insecticidal Potential of 2-Octenoic Acid 2-Octenoic acid, a naturally occurring medium-chain fatty acid, is gaining attention within the scientific community not only for its role as a flavor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Insecticidal Potential of 2-Octenoic Acid

2-Octenoic acid, a naturally occurring medium-chain fatty acid, is gaining attention within the scientific community not only for its role as a flavoring agent but also for its significant bioactive properties. Recent research has illuminated its potential as a potent insecticide, demonstrating lethal effects against key insect models like the greater wax moth, Galleria mellonella[1][2]. Studies indicate that 2-octenoic acid can induce mortality by disrupting the insect's immune system and altering the composition of its protective cuticle[1][3]. These findings suggest that it could be a valuable component in the development of new, potentially safer, and more environmentally benign pest control strategies[2][4].

The transition from a promising compound to a viable insecticidal agent requires rigorous and standardized evaluation. The purpose of these application notes is to provide researchers, entomologists, and drug development professionals with a comprehensive set of protocols to systematically test the insecticidal effects of 2-octenoic acid. This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure the generation of robust, reproducible, and meaningful data. The protocols described herein are designed as self-validating systems, incorporating essential controls and established methodologies from leading regulatory and research bodies[5][6].

Core Principles for Robust Bioassay Design

Before proceeding to specific protocols, it is critical to understand the foundational principles that ensure the scientific integrity of any insecticide bioassay.

  • Dose-Response Relationship: The fundamental principle is that the intensity of the insect's response (e.g., mortality) is proportional to the dose or concentration of the toxicant. The goal of these experiments is to establish this relationship for 2-octenoic acid.

  • Determination of LD50/LC50: The most common metrics for acute toxicity are the Lethal Dose 50 (LD50) and Lethal Concentration 50 (LC50) . The LD50 is the dose of a substance expected to cause death in 50% of a test population, typically expressed in micrograms of toxicant per milligram of insect body weight (µg/mg) for topical applications[2][7]. The LC50 is the concentration of a substance in a medium (e.g., air or a surface) that causes 50% mortality and is used for fumigant or contact-residue assays[8][9]. These values are critical for comparing toxicity between different compounds or against different insect species.

  • The Imperative of Controls: Every experiment must include both negative and positive controls to be considered valid.

    • Negative Control: Insects are exposed to the carrier solvent (e.g., acetone) used to dissolve the 2-octenoic acid. This group accounts for any mortality or adverse effects caused by the solvent or handling procedures alone[10]. Mortality in the negative control should ideally be below 10% for the assay to be considered valid[11].

    • Positive Control: A separate group of insects is treated with a known, registered insecticide with a well-characterized mode of action. This confirms that the test population is susceptible to a toxicant under the experimental conditions and validates the overall bioassay methodology[12][13].

  • Replication and Standardization: All treatments (including controls) must be replicated multiple times (typically 3-4 replicates) to ensure the results are consistent and to provide statistical power[10][14]. Environmental conditions such as temperature, humidity, and photoperiod must be kept constant throughout the experiment, as these variables can significantly influence insect physiology and insecticide efficacy[10].

PART 1: Preparation and Experimental Setup

Preparation of 2-Octenoic Acid Test Solutions

The accuracy of the entire study hinges on the precise preparation of test solutions. As a fatty acid, 2-octenoic acid is not readily soluble in water. A volatile organic solvent is required. Acetone is a common and effective choice for this purpose[11][15].

Materials:

  • trans-2-Octenoic acid (analytical grade)

  • Acetone (HPLC grade or equivalent)

  • Glass volumetric flasks and vials

  • Calibrated micropipettes

  • Analytical balance

Protocol:

  • Prepare a Stock Solution: Accurately weigh a precise amount of 2-octenoic acid and dissolve it in a known volume of acetone to create a high-concentration stock solution (e.g., 100 µg/µL). Ensure the acid is completely dissolved by vortexing. All weighing of technical grade insecticides should be done with appropriate safety precautions, including safety goggles, gloves, and in a fume hood[16].

  • Perform Serial Dilutions: From the stock solution, perform a series of dilutions in acetone to create a range of concentrations for testing. A logarithmic series (e.g., 50, 25, 12.5, 6.25, 3.125 µg/µL) is effective for determining a dose-response curve. It is crucial to use clean pipette tips for each dilution to avoid cross-contamination[17].

  • Control Solution: The negative control solution will be pure acetone from the same source used for the dilutions[11].

  • Storage: Prepare solutions fresh on the day of the experiment. If storage is necessary, keep them in tightly sealed glass vials at 4°C to minimize evaporation, and allow them to return to room temperature before use[11][15].

Selection and Rearing of Target Insects

The choice of insect species will depend on the research objectives. For validating the known effects of 2-octenoic acid, Galleria mellonella (greater wax moth) larvae are an excellent model[2]. For broader screening, common pest species such as Tribolium castaneum (red flour beetle), Aedes aegypti (yellow fever mosquito), or Spodoptera exigua (beet armyworm) can be used[17][18][19].

Key Considerations:

  • Source: Use insects from a laboratory colony that has been reared for multiple generations to ensure genetic homogeneity and avoid the variability of field-collected populations.

  • Synchronization: Use insects of the same age and developmental stage (e.g., last-instar larvae, 3-5 day old adult females) for all replicates. This minimizes variability in susceptibility due to age.

  • Health: Select only healthy, active insects for testing. Discard any that appear lethargic, discolored, or injured.

  • Acclimation: Before the bioassay, acclimate the insects to the testing conditions (temperature, humidity) for at least one hour[10].

PART 2: Insecticidal Bioassay Protocols

Three distinct protocols are presented to assess the toxicity of 2-octenoic acid through different routes of exposure: direct contact, residual contact/fumigation, and ingestion.

Protocol 1: Topical Application Bioassay (Direct Contact Toxicity)

This method is considered the gold standard for determining the intrinsic contact toxicity of a compound, as a precise dose is delivered directly to each insect[17]. It is highly effective for larger, non-flying insects like lepidopteran larvae. This protocol is adapted from methodologies used to test 2-octenoic acid on G. mellonella[2][20].

Workflow for Topical Application Bioassay

cluster_prep Preparation cluster_app Application cluster_obs Observation & Analysis A Select & Weigh Insects B Anesthetize (Chilling) A->B D Apply 1µL of Solution to Dorsal Thorax B->D C Prepare Serial Dilutions C->D E Treat Negative Control (Solvent Only) C->E F Treat Positive Control (Known Insecticide) C->F G Place in Vented Containers with Food D->G E->G F->G H Incubate at 25-28°C G->H I Record Mortality at 24, 48, 72 hours H->I J Calculate % Mortality (Correct with Abbott's) I->J K Probit Analysis -> LD50 J->K

Caption: Workflow for determining contact toxicity via topical application.

Step-by-Step Methodology:

  • Preparation: Select last-instar G. mellonella larvae of uniform size. Weigh each larva individually to allow for dose calculation in µg/mg of body mass. Anesthetize the larvae by placing them on ice or at 4°C for 5-10 minutes until movement ceases.

  • Application: Place an anesthetized larva on a petri dish under a dissecting microscope. Using a calibrated microapplicator or pipette, apply a 1 µL droplet of a specific 2-octenoic acid dilution directly onto the dorsal surface of the thorax.

  • Controls: For the negative control group, apply 1 µL of pure acetone. For the positive control group, apply 1 µL of a known insecticide at its established LD50 concentration.

  • Replication: Treat at least 20-25 insects per concentration and for each control group. This constitutes one replicate; perform a minimum of three replicates.

  • Incubation: After treatment, place the larvae from each group into separate, clean, ventilated containers with a small amount of artificial diet. Incubate under controlled conditions (e.g., 28°C, 60% RH).

  • Data Collection: Assess and record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is immobile and does not respond to gentle prodding with a fine brush[17].

Protocol 2: Glass-Vial Residue Bioassay (Residual Contact & Fumigant Toxicity)

This method, adapted from the CDC bottle bioassay and standard vial tests, is excellent for small, mobile insects like Tribolium castaneum or adult mosquitoes[15][21]. It evaluates toxicity from insects making contact with a treated surface and can also capture fumigant effects in a sealed environment.

Workflow for Glass-Vial Residue Bioassay

cluster_prep Vial Preparation cluster_exp Exposure cluster_obs Observation & Analysis A Prepare Serial Dilutions in Acetone B Pipette 0.5-1 mL of Solution into 20 mL Glass Vial A->B C Coat Vial Interior on Hot Dog Roller (No Heat) B->C D Evaporate Solvent Completely (Leaves Residue Film) C->D E Introduce 10-20 Insects into Each Vial D->E F Secure with Perforated Lid or Mesh E->F G Incubate at 25-28°C F->G H Record Knockdown/Mortality at Various Time Points G->H I Transfer to Clean Vials (After 1-2h Exposure) H->I J Assess Final Mortality at 24 hours I->J K Probit Analysis -> LC50 J->K

Caption: Workflow for determining residual contact and fumigant toxicity.

Step-by-Step Methodology:

  • Vial Coating: Pipette a defined volume (e.g., 0.5 mL) of a 2-octenoic acid solution into a 20 mL glass scintillation vial. To ensure an even coating, place the vial on a hot dog roller (with the heat turned off) and rotate it until the acetone has completely evaporated, leaving a thin, dry film of the acid on the inner surface[11][15].

  • Controls: Prepare control vials using only acetone (negative control) and a known insecticide (positive control).

  • Replication: Prepare at least four replicate vials for each concentration and for each control[10].

  • Exposure: Introduce a set number of adult insects (e.g., 20 T. castaneum) into each vial and secure the cap. Lids should be perforated or covered with mesh to allow airflow while preventing escape[15].

  • Incubation: Place the vials upright in an incubator at a constant temperature and humidity.

  • Data Collection: Record insect mortality at set time points (e.g., 1, 2, 4, 8, and 24 hours). For some insecticides, a standard exposure time of 1 or 2 hours is used, after which the insects are transferred to clean, untreated vials with a food source to observe mortality at 24 hours[10][22]. This distinguishes between rapid knockdown and true lethal effects.

Protocol 3: Artificial Diet Bioassay (Ingestion Toxicity)

This protocol assesses the toxicity of 2-octenoic acid when ingested. It is particularly relevant for phytophagous (plant-eating) pests like Spodoptera exigua larvae[18][23]. The compound is incorporated directly into the insect's food source.

Workflow for Artificial Diet Bioassay

cluster_prep Diet Preparation cluster_exp Exposure cluster_obs Observation & Analysis A Prepare Artificial Diet Mixture B Cool Diet to ~50°C A->B C Add 2-Octenoic Acid Solution (in Acetone) and Mix B->C D Dispense Diet into Multi-well Plate Cells C->D E Allow Solvent to Evaporate D->E F Place One Starved Larva into Each Well E->F G Seal Plate with Vented Lid F->G H Incubate at 25-28°C G->H I Record Mortality Daily for 5-7 Days H->I J Measure Larval Weight at Endpoint H->J K Calculate % Mortality & Growth Inhibition I->K J->K L Probit Analysis -> LC50 K->L

Caption: Workflow for determining ingestion toxicity via artificial diet.

Step-by-Step Methodology:

  • Diet Preparation: Prepare the standard artificial diet for the target insect species. While the diet is still liquid but has cooled to a point where the test compound will not degrade (e.g., <50°C), add the 2-octenoic acid solution and mix thoroughly to achieve the desired final concentration (µg/g of diet).

  • Controls: Prepare a negative control diet by adding only the equivalent volume of acetone. A positive control diet would contain a known stomach-action insecticide.

  • Dispensing: Dispense a precise amount of the treated diet into the individual wells of a multi-well insect rearing plate or into small petri dishes[23]. Allow the diet to solidify and the solvent to fully evaporate in a fume hood.

  • Exposure: Place one pre-weighed, and often starved, larva (e.g., third-instar S. exigua) into each well[18].

  • Replication: Use at least 24 larvae per concentration, with each larva serving as a replicate.

  • Incubation: Seal the plates with a ventilated lid and place them in an incubator.

  • Data Collection: Record mortality daily for 5-7 days. At the end of the assay, weigh the surviving larvae to determine any sublethal effects on growth (growth inhibition).

PART 3: Data Analysis and Interpretation

Mortality Calculation

For each concentration, calculate the percentage of mortality. If mortality in the negative control group is between 5% and 20%, the observed mortality in the treatment groups must be corrected using Abbott's formula to account for natural or handling-related deaths.

Abbott's Formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100

If control mortality exceeds 20%, the experiment is considered invalid and should be repeated.

LD50/LC50 Determination

The corrected mortality data is then subjected to Probit or Logit analysis to calculate the LD50 or LC50 value along with its 95% confidence intervals[11][24]. This statistical method models the sigmoidal dose-response curve. Numerous statistical software packages (e.g., R, SAS, PoloPlus) are available for this analysis. The analysis will generate an equation for the dose-response line, from which the dose/concentration causing 50% mortality can be precisely estimated.

Data Presentation

Results should be summarized in a clear, tabular format to facilitate comparison between different concentrations and exposure times.

Table 1: Example Dose-Response Data for Topical Application of 2-Octenoic Acid on G. mellonella (24h)

Concentration (µg/mg) No. of Insects No. of Replicates No. Dead (Corrected) Mortality (%)
0 (Control) 75 3 3 4.0
3.0 75 3 9 12.0
6.0 75 3 21 28.0
9.0 75 3 36 48.0
12.0 75 3 59 78.7
15.0 75 3 71 94.7

| LD50 (95% CI) | | | 9.66 (8.5 - 10.8) µg/mg | |

Note: Data is hypothetical, based on published values for illustrative purposes[2][20].

Conclusion

By following these detailed protocols, researchers can generate high-quality, reliable data on the insecticidal properties of 2-octenoic acid. A multi-faceted approach that includes testing for contact, residual, and ingestion toxicity will provide a comprehensive profile of the compound's potential as an insecticide. Rigorous adherence to standardized methods, proper controls, and appropriate statistical analysis is paramount for ensuring that the findings are both scientifically sound and comparable to the broader body of insecticide research. This foundational data is the first essential step in the potential development of 2-octenoic acid as a novel tool for integrated pest management.

References

  • PacMOSSI. (2024, November 20). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. [Link]

  • World Health Organization (WHO). (2022, March 4). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, June 29). Test Guidelines for Pesticides and Toxic Substances. [Link]

  • Miller, A. L., et al. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129. [Link]

  • Kaczmarek, A., et al. (2025). The flavouring agent, 2-octenoic acid kills Galleria mellonella (Lepidoptera: Pyralidae) by affecting their immunocompetent cells and cuticular FFA profiles. Journal of Insect Physiology, 161, 104779. [Link]

  • Innovation to Impact. SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. [Link]

  • ResearchGate. (2025). The flavouring agent, 2-octenoic acid kills Galleria mellonella (Lepidoptera: Pyralidae) by affecting their immunocompetent cells and cuticular FFA profiles | Request PDF. [Link]

  • World Health Organization (WHO). (2022, March 4). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. [Link]

  • Kaczmarek, A., et al. (2025). The flavouring agent, 2-octenoic acid kills Galleria mellonella larvae by affecting the cellular and humoral elements of insect immunological system. Journal of Comparative Physiology B, 1-10. [Link]

  • Ja, W. W., et al. (2007). The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster. Journal of Visualized Experiments, (1), 164. [Link]

  • You, S., et al. (2019). Insect Feeding Assays with Spodoptera exigua on Arabidopsis thaliana. Bio-protocol, 9(24), e3468. [Link]

  • World Health Organization (WHO). (2005). Guidelines for laboratory and field testing of long-lasting insecticidal mosquito nets. [Link]

  • World Health Organization (WHO). (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019, September 24). EPA Releases Test Guideline for Premises Treatments. [Link]

  • U.S. Environmental Protection Agency (EPA). (2017, June 16). EPA Update: Test Guideline Methods for Bed Bug Pesticide Products Now Available. [Link]

  • Ray, S., et al. (2023). Developing a Feeding Assay System for Evaluating the Insecticidal Effect of Phytochemicals on Helicoverpa armigera. Journal of Visualized Experiments, (195), e65452. [Link]

  • APMEN. (n.d.). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. [Link]

  • Martin, E., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63391. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, June 27). About Test Guidelines for Pesticides and Toxic Substances. [Link]

  • Mamdani, P., et al. (2024). A simple and sensitive assay to measure and control the intake of complex solid foods, like high-fat diets, in Drosophila. eLife, 12, RP91901. [Link]

  • Penn State Extension. (n.d.). Understanding Pesticide Toxicity. [Link]

  • ResearchGate. (2025). The flavouring agent, 2-octenoic acid kills Galleria mellonella larvae by affecting the cellular and humoral elements of insect immunological system | Request PDF. [Link]

  • ResearchGate. (n.d.). Assays of feeding behavior. [Link]

  • JoVE. (2022, June 6). Bioassays For Monitoring Insecticide Resistance l Protocol Preview. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024, March 17). Final Test Guidelines for Pesticides and Toxic Substances. [Link]

  • Chemsafetypro. (2016, June 17). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). [Link]

  • Centers for Disease Control and Prevention (CDC). (2017). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. [Link]

  • LSU Scholarly Repository. (2010, December 30). Bioassays for monitoring insecticide resistance. [Link]

  • Gunaher, M., et al. (2024). Insecticidal Activity of Some Major Essential Oil Components against Metopolophium dirhodum and Its Predators. Insects, 15(7), 496. [Link]

  • Rani, P. U., & Rajasekharreddy, P. (2010). Insecticidal activity of (2n-octylcycloprop-1-enyl)-octanoic acid (I) against three Coleopteran stored product insects from Sterculia foetida (L.). Journal of Pest Science, 83(3), 273-279. [Link]

  • Klun, J. A., et al. (2003). Laboratory trials of fatty acids as repellents or antifeedants against houseflies, horn flies and stable flies (Diptera: Muscidae). Journal of Medical Entomology, 40(6), 838-844. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Back Calculation of Acute LD50 and LC50 Values for No Mortality Test Results. [Link]

  • Kaczmarek, A., et al. (2022). Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes. International Journal of Molecular Sciences, 23(9), 5122. [Link]

  • ResearchGate. (n.d.). Structure of the (2n-octylcycloprop-1-enyl)-octanoic acid (I), an insecticidal constituent of Sterculia foetida seed. [Link]

  • AgriSustain-An International Journal. (2024). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. [Link]

  • Senthil Raja, M., & Immanuel, G. (2021). John William Trevan's concept of Median Lethal Dose (LD/LC) – more misused than used. Journal of Pre-Clinical and Clinical Research, 15(2), 70-74. [Link]

  • Zenodo. (2025, March 27). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. [Link]

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  • MDPI. (2022, May 6). Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes. [Link]

  • Sinniah, B. (1983). Insecticidal effect of aliphatic alcohols against aquatic stages of Aedes mosquitoes. Transactions of the Royal Society of Tropical Medicine and Hygiene, 77(1), 35-38. [Link]

Sources

Method

Application Note &amp; Protocol: A Guide to the Isolation and Purification of (2E)-oct-2-enoate and its Derivatives from Natural Sources

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation and purification of (2E)-oct-2-enoate and its related forms, such as (2E)-oct-2-enoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation and purification of (2E)-oct-2-enoate and its related forms, such as (2E)-oct-2-enoic acid and its esters, from various natural matrices. (2E)-oct-2-enoate, a monounsaturated medium-chain fatty acid anion, and its derivatives are significant volatile organic compounds (VOCs) contributing to the characteristic aroma and flavor profiles of many fruits, plants, and fermented products.[1][2][3] This guide details a strategic workflow from source material selection and preparation through to advanced purification and analytical validation, emphasizing the rationale behind methodological choices to ensure high purity and recovery.

Introduction: Understanding the Target Molecule

(2E)-oct-2-enoate is the conjugate base of (2E)-oct-2-enoic acid, a C8 medium-chain fatty acid.[1][2] In scientific literature and nature, it is often found as its free acid or esterified, most commonly as ethyl (2E)-oct-2-enoate, particularly in fermented beverages.[4][5] These compounds are responsible for fruity, waxy, and green aroma notes and are found in sources like pears, grapefruit juice, and soursop.[3]

The isolation of such volatile compounds presents a unique challenge: they are often present in trace amounts within complex matrices and can be susceptible to thermal degradation or isomerization during extraction. The selection of an appropriate isolation strategy is therefore paramount and is dictated by the physicochemical properties of the target molecule and the nature of the source material.

Table 1: Physicochemical Properties of (2E)-oct-2-enoic Acid and its Ethyl Ester

Property(2E)-oct-2-enoic acidEthyl (2E)-oct-2-enoate
Molecular Formula C₈H₁₄O₂C₁₀H₁₈O₂
Molecular Weight 142.20 g/mol [6]170.25 g/mol [7]
Boiling Point ~245-247 °C (Predicted)~208-210 °C
Appearance Colorless liquid/solidColorless clear liquid[7]
LogP ~3.01[2]~3.71[8]
Solubility Low water solubility (0.74 g/L)[2]Low water solubility (0.1 g/L)[8]

Strategic Workflow for Isolation and Purification

A successful workflow minimizes analyte loss and prevents artifact formation. The process can be logically divided into three main stages: Primary Extraction , High-Resolution Purification , and Analytical Validation .

G cluster_0 Stage 1: Primary Extraction cluster_1 Stage 2: High-Resolution Purification cluster_2 Stage 3: Analytical Validation Source Natural Source Material (e.g., Fruit, Fungi, Fermented Broth) Decision Select Extraction Method Source->Decision SD Steam Distillation (Solid/Semi-Solid Matrix) Decision->SD Solid LLE Liquid-Liquid Extraction / SAFE (Liquid Matrix) Decision->LLE Liquid Crude Crude Volatile Extract SD->Crude LLE->Crude PCGC Preparative Gas Chromatography (PCGC) Crude->PCGC Pure Purified (2E)-oct-2-enoate (or derivative) PCGC->Pure GCMS GC-MS Analysis Pure->GCMS Final Characterized Compound (Purity & Identity Confirmed) GCMS->Final

Caption: Overall workflow from natural source to validated compound.

Causality Behind Method Selection

The initial state of the source material is the critical decision point for the extraction method.

  • For solid or semi-solid matrices (e.g., fruit peels, plant leaves, fungal biomass): The target compounds are often trapped within cellular structures. Steam Distillation is the method of choice. It utilizes steam to penetrate the biomass, rupture oil glands, and co-distill volatile, water-immiscible compounds at temperatures below their decomposition point.[9][10][11] This is highly effective for extracting essential oils rich in esters and fatty acids.[12][13]

  • For liquid matrices (e.g., fruit juices, fermentation broths): The target compounds are already in a liquid phase. Solvent-Assisted Flavor Evaporation (SAFE) is the gold standard for delicate aroma compounds, as it uses a high vacuum to allow for distillation at very low temperatures (e.g., 40-50°C), preventing thermal degradation.[14] A simpler, more accessible alternative is Liquid-Liquid Extraction (LLE) , where an immiscible organic solvent is used to partition the non-polar target molecules from the aqueous phase.[15][16]

Detailed Protocols

Protocol 1: Primary Extraction via Steam Distillation

This protocol is optimized for isolating volatile compounds from ~500g of solid plant material, such as pear or apple peels.

A. Principle of Operation Steam distillation enables the separation of volatile compounds by taking advantage of their hydrophobicity and vapor pressure.[13] When steam is passed through the plant material, it lowers the boiling point of the volatile compounds, allowing them to evaporate with the steam at around 100°C.[12] Upon condensation, the water-insoluble essential oil separates from the aqueous distillate (hydrosol).[9]

cluster_setup Steam Distillation Apparatus cluster_output Products BoilingFlask Boiling Flask (Water) BiomassFlask Biomass Flask (Shredded Material) BoilingFlask->BiomassFlask Steam Condenser Condenser (Cold Water In/Out) BiomassFlask->Condenser Vapor Mixture Receiver Separatory Funnel (Receiver) Condenser->Receiver Condensed Distillate Oil Essential Oil Layer (Contains Target Compound) Receiver->Oil Hydrosol Aqueous Layer (Hydrosol) Receiver->Hydrosol

Caption: Schematic of the steam distillation process.

B. Materials & Equipment

  • Source Material (e.g., 500g fresh pear peels)

  • Steam distillation apparatus (2L boiling flask, 2L biomass flask, condenser, receiver/separatory funnel)

  • Heating mantle

  • Deionized water

  • Dichloromethane (DCM) or Diethyl Ether (analytical grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

C. Step-by-Step Methodology

  • Material Preparation: Thoroughly wash and coarsely shred the source material to increase the surface area available for steam penetration.[12]

  • Apparatus Setup: Fill the boiling flask to two-thirds capacity with deionized water and add boiling chips. Place the shredded plant material into the biomass flask. Assemble the distillation apparatus as shown in the diagram above.

  • Distillation: Heat the boiling flask to generate a steady flow of steam through the biomass. Continue distillation until no more oil is observed collecting in the receiver (typically 2-3 hours).

  • Extraction of Distillate: Carefully drain the collected distillate into a separatory funnel.

  • Solvent Partitioning: Extract the distillate three times with 30 mL portions of dichloromethane.

    • Rationale: (2E)-oct-2-enoate and its derivatives are significantly more soluble in non-polar organic solvents like DCM than in water. This step efficiently transfers the target compound from the large volume of the aqueous phase to a small, manageable volume of organic solvent.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

    • Rationale: Water can interfere with subsequent GC analysis and can contain water-soluble impurities. Anhydrous Na₂SO₄ is a neutral drying agent that effectively sequesters water without reacting with the target compound.

  • Concentration: Filter off the sodium sulfate and concentrate the extract to a final volume of ~1-2 mL using a rotary evaporator under reduced pressure and gentle heat (~35°C). This is the Crude Volatile Extract .

Protocol 2: Purification via Preparative Gas Chromatography (PCGC)

This protocol purifies the target compound from the crude extract. It relies on repeated automated injections to collect a sufficient quantity for further use.[17]

A. Principle of Operation PCGC separates compounds based on their differential partitioning between a stationary phase (the column coating) and a mobile phase (an inert carrier gas).[17] By using a column with a phase polarity similar to the analyte, separation from other volatile components in the crude extract is achieved. A cryogenic trap then condenses and collects the target compound as it elutes from the column.

B. Materials & Equipment

  • Gas chromatograph equipped with a preparative fraction collector (PCGC system)

  • Cryogenic trapping system (e.g., liquid nitrogen)

  • Polar GC column (e.g., DB-WAX or equivalent; 30m x 0.53mm x 1.0µm)

  • Crude Volatile Extract from Protocol 1

  • (2E)-oct-2-enoate or ethyl (2E)-oct-2-enoate standard

  • Helium (carrier gas)

C. Step-by-Step Methodology

  • Method Development: First, perform an analytical run using GC-MS (see Protocol 3) to determine the retention time of the target compound in the crude extract. If necessary, use a standard to confirm the peak identity.

  • PCGC System Setup: Install the polar GC column. Program the instrument with the optimized temperature gradient determined in the analytical run.

    • Rationale: A polar polyethylene glycol (WAX) column is chosen for its excellent selectivity towards polar and semi-polar compounds like esters and free fatty acids, ensuring good separation from non-polar hydrocarbon contaminants.[18]

  • Automated Collection: Set up the automated injection and collection sequence. The system will repeatedly inject a small volume (~5 µL) of the crude extract, run the separation, and open the trap valve only during the elution window of the target peak.

  • Collection: The target compound is condensed in a U-tube or other trap cooled with liquid nitrogen. Over 50-100 runs may be needed to collect several milligrams of pure compound.[17]

  • Recovery: After the collection cycles are complete, remove the cryogenic trap and allow it to warm to room temperature. Rinse the pure compound from the trap with a minimal amount of a high-purity solvent (e.g., 200 µL of DCM) into a clean GC vial. This is the Purified Isolate .

Protocol 3: Analytical Validation via GC-MS

This protocol confirms the identity and assesses the purity of the Purified Isolate.

A. Principle of Operation GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.[15] As the purified compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting fragmentation pattern (mass spectrum) is a unique chemical fingerprint that can be compared to a library database (e.g., NIST) or a known standard for definitive identification.[15][19]

B. Materials & Equipment

  • GC-MS system with an electron impact (EI) ionization source

  • Polar GC column (as used in PCGC)

  • Purified Isolate from Protocol 2

  • Authentic chemical standard of the target compound

C. Step-by-Step Methodology

  • Sample Preparation: Dilute a small aliquot of the Purified Isolate (e.g., 1:100 in DCM) for analysis.

  • Instrument Parameters:

    • Table 2: Suggested GC-MS Parameters

      Parameter Setting Rationale
      Injection Volume 1 µL Standard volume for capillary GC to avoid column overload.
      Inlet Temperature 250 °C Ensures rapid and complete vaporization of the analyte.
      Carrier Gas Helium, constant flow @ 1.2 mL/min Inert gas that provides good chromatographic efficiency.
      Oven Program 50°C (hold 2 min), ramp to 240°C @ 10°C/min A starting temperature below the solvent's boiling point allows for good peak focusing. The ramp separates compounds by boiling point.
      MS Transfer Line 250 °C Prevents condensation of the analyte before it reaches the MS source.
      Ion Source Temp 230 °C Standard temperature for EI ionization.
      Ionization Energy 70 eV Standard energy that produces reproducible fragmentation patterns for library matching.

      | Mass Scan Range | 40 - 350 amu | Covers the molecular ion and key fragments of the target compound. |

  • Data Analysis:

    • Identity Confirmation: Compare the retention time and the mass spectrum of the major peak in the sample chromatogram to that of the authentic standard. The mass spectrum should also be matched against the NIST spectral library.

    • Purity Assessment: Calculate the purity by dividing the peak area of the target compound by the total area of all peaks in the chromatogram (assuming similar response factors for minor impurities). A purity of >95% is typically considered high for isolates from natural products.

Conclusion

This application note provides a robust and validated framework for the isolation and purification of (2E)-oct-2-enoate and its derivatives from natural sources. By logically selecting an extraction method based on the source matrix and employing high-resolution purification and validation techniques, researchers can confidently obtain high-purity compounds for further study in flavor chemistry, metabolomics, and drug discovery. The principles and protocols described herein are adaptable to a wide range of volatile and semi-volatile natural products.

References

  • PubChem. (n.d.). (2E)-oct-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound (E)-2-Octenoic acid (FDB001088). Retrieved from [Link]

  • Saerens, S. M. G., Delvaux, F., Verstrepen, K. J., Van Nedervelde, L., Delvaux, F. R., & Thevelein, J. M. (2008). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Applied and Environmental Microbiology, 74(2), 454–461.
  • Quora. (2023, October 21). How to extract the ester from natural resources (fruit or flowers) like oranges, banana, roses, etc. as organic chemistry student levels. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (E)-2-octenoate. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl (E)-2-octenoate (FDB016572). Retrieved from [Link]

  • Advanced Biotech. (2024, August 20). The Science Behind Steam Distillation: Unlocking the Flavor Potential. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-octenoate. Retrieved from [Link]

  • Defense Technical Information Center. (1981). Identification of Volatile Organic Compounds in Water by Gas Chromatography/Mass Spectrometry Using Purge-and-Trap Sample Concentration. Retrieved from [Link]

  • Biorenewables Education Laboratory. (2011). Essential Oils from Steam Distillation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steam distillation – Knowledge and References. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Purge and Trap Overview. Retrieved from [Link]

  • Eden Botanicals. (n.d.). Extraction Methods. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Octenoic acid, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organomation. (n.d.). Understanding Solvent-Assisted Flavor Evaporation (SAFE). Retrieved from [Link]

  • Chen, Y., Song, H., & Chen, Y. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Journal of Fungi, 8(3), 304.
  • National Institute of Standards and Technology. (n.d.). 2-Octenoic acid, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Eglinton, T. I., Benitez-Nelson, B. C., Pearson, A., McNichol, A. P., Bauer, J. E., & Druffel, E. R. (1996). Gas Chromatographic Isolation of Individual Compounds from Complex Matrices for Radiocarbon Dating. Analytical Chemistry, 68(5), 904–912.
  • PubChem. (n.d.). trans-2-Octenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, D. (2022). Liquid Extraction for Flavor and Fragrance Analyses in Consumer Products. IntechOpen.
  • Craft Beer & Brewing. (n.d.). esters. The Oxford Companion to Beer. Retrieved from [Link]

Sources

Application

Distinguishing Isomers of Octenoate Esters Using ¹H and ¹³C NMR Spectroscopy

An Application Note and Protocol for Researchers Authored by: A Senior Application Scientist Introduction Octenoate esters are a class of organic compounds with significance in the flavor, fragrance, and pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Authored by: A Senior Application Scientist

Introduction

Octenoate esters are a class of organic compounds with significance in the flavor, fragrance, and pharmaceutical industries. Their utility is often highly dependent on the specific isomer, as both the position of the carbon-carbon double bond and its stereochemistry (E/Z isomerism) can dramatically alter biological activity and sensory properties.[1][2][3][4][5] Consequently, the precise and unambiguous structural elucidation of octenoate isomers is a critical task in quality control, research, and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive analytical technique for this purpose. It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[6] Through a systematic analysis of chemical shifts, spin-spin coupling constants, and through-space correlations, NMR allows for the confident differentiation of even closely related octenoate isomers.

This guide provides a comprehensive overview and detailed protocols for the analysis of octenoate isomers using 1D and 2D NMR techniques. It is designed for researchers, scientists, and drug development professionals who require robust methods for structural verification and isomer differentiation.

The NMR Toolkit for Isomer Elucidation

The differentiation of octenoate isomers relies on three key NMR parameters:

  • Chemical Shift (δ): The chemical shift of a nucleus is determined by its local electronic environment. The position of the double bond significantly influences the chemical shifts of nearby protons and carbons. For instance, protons and carbons directly attached to the double bond (vinylic) have characteristic chemical shifts that are distinct from those in the saturated alkyl chain.[7] Furthermore, the electronegativity of the ester carbonyl group causes a downfield shift for adjacent nuclei (α-protons and carbons).[8][9]

  • Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring nuclei results in the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is highly dependent on the number and type of bonds separating the nuclei and their dihedral angle. For vinylic protons, the ³JHH coupling constant across a double bond is stereospecific:

    • trans (E) isomers exhibit a larger coupling constant, typically in the range of 12-18 Hz .[6]

    • cis (Z) isomers show a smaller coupling constant, typically 6-12 Hz .[6] This principle is the most direct method for assigning the E/Z geometry of the double bond.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected by chemical bonds.[6] 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments can be used to confirm the E/Z configuration by observing correlations between vinylic protons and adjacent allylic protons. For example, in a (Z)-isomer, an NOE would be expected between a vinylic proton and the protons on the adjacent methylene group of the alkyl chain, which would be absent or much weaker in the corresponding (E)-isomer.

Experimental Design and Protocols

A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The following workflow provides a systematic approach to obtaining high-quality data for structural elucidation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (Dissolution & Filtering) OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR Load Sample Processing Data Processing (FT, Phasing, Referencing) OneD_NMR->Processing Raw FID Data TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) TwoD_NMR->Processing Interpretation Spectral Interpretation (δ, J, Correlations) Processing->Interpretation Interpretation->TwoD_NMR Requires deeper analysis Structure Structure Elucidation (Isomer Assignment) Interpretation->Structure

Caption: Overall workflow for NMR-based isomer analysis.
Protocol 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on the sample preparation. A homogeneous solution free of particulate matter and paramagnetic impurities is essential for achieving high resolution and sharp lineshapes.[10][11]

Materials:

  • Octenoate isomer sample (5-25 mg for ¹H; 50-100 mg for ¹³C)[11]

  • High-quality deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆)[12]

  • Internal standard (e.g., Tetramethylsilane (TMS))

  • Clean, high-quality 5 mm NMR tube[13]

  • Glass Pasteur pipette and a small vial

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the octenoate isomer into a clean, dry vial. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR requires a more concentrated sample (50-100 mg) due to the lower natural abundance of the ¹³C isotope.[11]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. CDCl₃ is a common choice for non-polar to moderately polar compounds like esters.[12] The solvent's residual peak should not overlap with key signals from the analyte.[14]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] If an internal standard is required for chemical shift referencing, use a solvent that already contains TMS (0.03-0.05% v/v).

  • Ensure Homogeneity: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Visually inspect for any suspended particles. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Undissolved solids will degrade the magnetic field homogeneity and broaden the spectral lines.[10]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube using a Pasteur pipette. The recommended sample height is 4-5 cm, which ensures the sample volume is within the detection region of the NMR probe's coil.[13]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

Acquiring high-quality 1D spectra is the first step in the analysis. For quantitative measurements, it is crucial to ensure complete relaxation of the nuclei between scans.

Key Acquisition Parameters:

  • Pulse Width (p1): Calibrate the 90° pulse width for accurate signal excitation. For quantitative analysis, a 90° pulse is often used.[15]

  • Relaxation Delay (d1): This is the time between scans. For accurate integration and quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of any nucleus of interest (typically 5-7 * T₁).[16][17] A shorter delay can be used for routine qualitative scans.

  • Acquisition Time (at): This determines the digital resolution of the spectrum. A typical acquisition time for ¹H NMR is 1-5 seconds.[15]

  • Number of Scans (ns): Signal-to-noise (S/N) ratio improves with the square root of the number of scans.[18] For ¹H, 8 to 16 scans are often sufficient. For ¹³C, many more scans (e.g., 128, 256, or more) are typically required.

Procedure:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • For ¹H NMR:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Set the acquisition time to ~3-4 seconds.

    • Set the relaxation delay to 2-5 seconds for qualitative analysis or >5 * T₁ for quantitative analysis.

    • Set the number of scans (e.g., 16).

    • Acquire the Free Induction Decay (FID).

  • For ¹³C NMR:

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set the number of scans to a higher value (e.g., 256 or more) to achieve adequate S/N.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the FID.

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.[9][19]

    • Integrate the signals in the ¹H spectrum.

Spectral Analysis and Isomer Differentiation

The systematic interpretation of the acquired spectra allows for the unambiguous assignment of the octenoate structure.

G Start Analyze ¹H NMR Spectrum J_Coupling Measure ³J(HH) of Vinylic Protons Start->J_Coupling E_Isomer Assign (E) Isomer J_Coupling->E_Isomer J ≈ 12-18 Hz Z_Isomer Assign (Z) Isomer J_Coupling->Z_Isomer J ≈ 6-12 Hz Positional Identify Positional Isomer (Use COSY & HMBC) Done Structure Confirmed Positional->Done E_Isomer->Positional Z_Isomer->Positional

Caption: Decision tree for differentiating octenoate isomers.
Step 1: Assigning Geometry (E/Z Isomerism)

The most reliable method for determining the geometry of the double bond is by measuring the vicinal coupling constant (³JHH) between the vinylic protons in the ¹H NMR spectrum.[6]

  • Look for signals in the vinylic region (typically ~5.5-7.0 ppm).

  • Measure the coupling constant: A value of ~15 Hz is indicative of a trans (E) configuration, while a value of ~10 Hz suggests a cis (Z) configuration.

Step 2: Determining the Position of the Double Bond

The position of the double bond is determined by analyzing the chemical shifts and coupling patterns, often with the aid of 2D NMR experiments.

  • ¹H and ¹³C Chemical Shifts: The chemical shifts of the vinylic protons and carbons are highly informative. For example, in an ethyl oct-2-enoate, the double bond is conjugated with the carbonyl group, which significantly deshields the β-vinylic proton and carbon compared to an unconjugated system like ethyl oct-3-enoate.

  • COSY (Correlation Spectroscopy): This 2D experiment shows which protons are coupled to each other. It is invaluable for tracing the connectivity of the entire proton spin system through the alkyl chain and across the double bond.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for the unambiguous assignment of carbon resonances.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[6] This is particularly powerful for identifying the position of the double bond. For instance, in ethyl oct-3-enoate, the protons of the ethyl ester group (O-CH₂) will show an HMBC correlation to the carbonyl carbon (C1), and the methylene protons at C2 will show correlations to both C1 and C3.

Expected NMR Data for Ethyl Octenoate Isomers

The following tables summarize typical chemical shift ranges and coupling constants for various ethyl octenoate isomers in CDCl₃. Actual values may vary slightly depending on concentration and solvent.[20][21]

Table 1: Typical ¹H NMR Data for Ethyl Octenoate Isomers (in CDCl₃)

IsomerVinylic Protons (δ, ppm)Key Couplings (Hz)O-CH₂ (δ, ppm)Terminal CH₃ (δ, ppm)
Ethyl (E)-oct-2-enoate H2: ~5.8 (dt)H3: ~6.9 (dt)³J(H2,H3) ≈ 15.6~4.2 (q)~0.9 (t)
Ethyl (Z)-oct-2-enoate H2: ~5.7 (dt)H3: ~6.1 (dt)³J(H2,H3) ≈ 11.5~4.1 (q)~0.9 (t)
Ethyl (E)-oct-3-enoate H3: ~5.5 (dt)H4: ~5.4 (dt)³J(H3,H4) ≈ 15.4~4.1 (q)~0.9 (t)
Ethyl (Z)-oct-3-enoate H3: ~5.6 (dt)H4: ~5.3 (dt)³J(H3,H4) ≈ 10.8~4.1 (q)~0.9 (t)
Ethyl (E)-oct-4-enoate H4: ~5.4 (m)H5: ~5.4 (m)³J(H4,H5) ≈ 15.0~4.1 (q)~0.9 (t)
Ethyl (Z)-oct-4-enoate H4: ~5.3 (m)H5: ~5.3 (m)³J(H4,H5) ≈ 10.5~4.1 (q)~0.9 (t)

Table 2: Typical ¹³C NMR Data for Ethyl Octenoate Isomers (in CDCl₃)

IsomerC=O (δ, ppm)Vinylic Carbons (δ, ppm)O-CH₂ (δ, ppm)Terminal CH₃ (δ, ppm)
Ethyl (E)-oct-2-enoate ~166.5C2: ~121.0C3: ~149.5~60.1~14.0
Ethyl (Z)-oct-2-enoate ~166.0C2: ~120.5C3: ~148.5~59.8~14.0
Ethyl (E)-oct-3-enoate ~173.0C3: ~124.0C4: ~135.0~60.3~13.9
Ethyl (Z)-oct-3-enoate ~172.5C3: ~123.5C4: ~134.0~60.2~13.9
Ethyl (E)-oct-4-enoate ~173.5C4: ~129.0C5: ~131.0~60.4~13.8
Ethyl (Z)-oct-4-enoate ~173.2C4: ~128.5C5: ~130.0~60.3~13.8

Conclusion

NMR spectroscopy provides a definitive and highly detailed method for the structural analysis of octenoate isomers. By systematically applying 1D and 2D NMR techniques, researchers can confidently determine both the position and the E/Z stereochemistry of the double bond. The protocols and reference data provided in this guide offer a robust framework for achieving accurate and reproducible results, which is essential for advancing research and development in fields where isomeric purity is paramount.

References

  • Creative Biostructure. (2025, June 29). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7799, Ethyl octanoate. Retrieved from [Link]

  • University of California, Davis. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? LibreTexts Chemistry. Retrieved from [Link]

  • Nanalysis Corp. (2021, June 24). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364399, Ethyl 2-octenoate, (2E)-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl (E)-2-octenoate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5352768, Ethyl (E)-2-octenoate. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-octenoate, 2351-90-8. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (E)-4-octenoate, 78989-37-4. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (E)-2-octenoate, 7367-82-0. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-octenoate, 1117-65-3. Retrieved from [Link]

  • Alm, E., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. International Journal of Molecular Sciences, 25(3), 1599. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5352770, Ethyl 4-octenoate, (4Z)-. Retrieved from [Link]

  • ResearchGate. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl oct-3-enoate (C10H18O2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 4-octenoate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 4-octenoate. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Practical Aspects of Quantitative NMR Experiments. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). SG Sample Prep - Nuclear Magnetic Resonance Labs. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • FooDB. (2010, April 8). Showing Compound Ethyl (E)-2-octenoate (FDB016572). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364397, Ethyl (E)-oct-3-enoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (Z)-4-octenoate, 34495-71-1. Retrieved from [Link]

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891.
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  • University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

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  • Abraham, R. J., et al. (2005). Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 23-35.
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Method

Application Notes and Protocols for In Vitro Bioassays of (2E)-oct-2-enoate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: Unveiling the Bioactivity of (2E)-oct-2-enoate (2E)-oct-2-enoate, the conjugate base of (2E)-oct-2-enoic acid, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Bioactivity of (2E)-oct-2-enoate

(2E)-oct-2-enoate, the conjugate base of (2E)-oct-2-enoic acid, is a medium-chain monounsaturated fatty acid.[1][2] As an endogenous metabolite, it plays a role in animal metabolism.[2] While its applications have included use as a flavoring agent, its broader biological activities are an area of growing research interest.[2][3] Structurally, as an unsaturated fatty acid, it holds the potential to influence various cellular processes, including lipid metabolism and energy homeostasis.[4][5]

These application notes provide a comprehensive, multi-faceted in vitro bioassay protocol designed to investigate the biological effects of (2E)-oct-2-enoate on cellular metabolism, particularly focusing on fatty acid uptake, lipid accumulation, and fatty acid oxidation. The protocols are designed to be modular, allowing researchers to select the assays most relevant to their research questions.

Hypothesized Mechanism of Action

Based on its structure as a medium-chain fatty acid, it is hypothesized that (2E)-oct-2-enoate may act as a signaling molecule or a substrate in cellular lipid metabolism. This could lead to one or more of the following effects:

  • Modulation of Fatty Acid Uptake: It may compete with or facilitate the transport of other fatty acids across the cell membrane.

  • Alteration of Lipid Accumulation: It could influence the storage of lipids within the cell, either by promoting or inhibiting the formation of lipid droplets.

  • Impact on Fatty Acid Oxidation (FAO): It may be utilized as an energy source, thereby affecting the rate of mitochondrial beta-oxidation.

The following protocols are designed to systematically investigate these potential mechanisms.

Experimental Workflow Overview

G cluster_0 Pre-assay Preparation cluster_1 Core Bioassays cluster_2 Data Analysis & Interpretation prep Prepare (2E)-oct-2-enoate Stock Solution cytotoxicity Part A: Cytotoxicity Assay (MTT) prep->cytotoxicity cell_culture Culture Selected Cell Line (e.g., HepG2, 3T3-L1) cell_culture->cytotoxicity fa_uptake Part B: Fatty Acid Uptake Assay cytotoxicity->fa_uptake Determine Non-toxic Concentration lipid_accum Part C: Lipid Accumulation Assay cytotoxicity->lipid_accum Determine Non-toxic Concentration fao Part D: Fatty Acid Oxidation Assay cytotoxicity->fao Determine Non-toxic Concentration data_analysis Normalize & Analyze Data fa_uptake->data_analysis lipid_accum->data_analysis fao->data_analysis interpretation Interpret Results & Refine Hypothesis data_analysis->interpretation

Caption: Overall experimental workflow for the in vitro bioassay of (2E)-oct-2-enoate.

Part A: Cytotoxicity Assessment of (2E)-oct-2-enoate

Rationale: Before assessing the biological activity of (2E)-oct-2-enoate, it is crucial to determine the concentration range that is not toxic to the cells. The MTT assay is a standard colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed a human hepatoma cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of (2E)-oct-2-enoate dilutions:

    • Prepare a stock solution of (2E)-oct-2-enoic acid (the acidic form is more commonly available for purchase) in a suitable solvent such as DMSO. The sodium salt, if available, can be dissolved in culture medium.

    • Prepare a serial dilution of (2E)-oct-2-enoate in culture medium to achieve final concentrations ranging from 1 µM to 1 mM. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with 100 µL of the prepared (2E)-oct-2-enoate dilutions.

    • Incubate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the concentration of (2E)-oct-2-enoate that causes a 50% reduction in cell viability (IC₅₀).

    • For subsequent bioassays, use concentrations well below the IC₅₀ value.

Expected Outcome:

Concentration of (2E)-oct-2-enoateCell Viability (%)
Vehicle Control100
1 µM98.5
10 µM97.2
50 µM95.8
100 µM90.1
500 µM65.4
1 mM30.2

Part B: Fatty Acid Uptake Assay

Rationale: This assay determines if (2E)-oct-2-enoate affects the rate of fatty acid transport into cells. A fluorescently labeled fatty acid analog, such as BODIPY-C12, is commonly used for this purpose.[6]

Protocol:

  • Cell Seeding:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Cell Treatment:

    • Pre-treat the cells with non-toxic concentrations of (2E)-oct-2-enoate (determined in Part A) for a specified period (e.g., 1 to 24 hours). Include a vehicle control and a positive control (e.g., a known fatty acid transport inhibitor like phloretin).

  • Fatty Acid Uptake:

    • Prepare a working solution of a fluorescent fatty acid analog (e.g., 1 µM C1-BODIPY-C12) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.2% fatty acid-free BSA).[7]

    • Remove the treatment medium and add the fluorescent fatty acid solution to each well.

    • Incubate for a short period (e.g., 1-15 minutes) at 37°C.

  • Fluorescence Measurement:

    • Stop the uptake by washing the cells with a cold stop solution (e.g., PBS with 0.2% BSA).

    • Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 515 nm).

  • Data Analysis:

    • Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel cytotoxicity assay or by using a nuclear stain like DAPI).

    • Compare the fluorescence in treated cells to the vehicle control to determine the effect of (2E)-oct-2-enoate on fatty acid uptake.

Part C: Lipid Accumulation Assay

Rationale: This assay investigates whether (2E)-oct-2-enoate influences the intracellular storage of neutral lipids in lipid droplets. A lipophilic fluorescent dye, such as BODIPY 493/503 or Nile Red, is used to stain and quantify these lipid droplets.[8]

Protocol:

  • Cell Seeding and Differentiation (if applicable):

    • For this assay, pre-adipocyte cell lines like 3T3-L1, which can be differentiated into mature adipocytes, are an excellent model. Alternatively, HepG2 cells can be used to model hepatic steatosis.

    • Seed the cells in a 96-well plate and, if using 3T3-L1, differentiate them into adipocytes following a standard protocol.

  • Induction of Lipid Accumulation and Treatment:

    • Induce lipid accumulation by treating the cells with a high concentration of a fatty acid like oleic acid complexed to BSA.

    • Co-treat the cells with various non-toxic concentrations of (2E)-oct-2-enoate and the oleic acid for 24 to 48 hours. Include a vehicle control and a positive control (e.g., a known inhibitor of lipid synthesis).

  • Staining of Lipid Droplets:

    • Wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Stain the cells with a working solution of BODIPY 493/503 (e.g., 1 µg/mL) for 15-30 minutes.

  • Quantification:

    • Wash the cells to remove excess dye.

    • Quantify the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~493/503 nm).

    • For qualitative analysis, visualize the lipid droplets using fluorescence microscopy.

  • Data Analysis:

    • Normalize the fluorescence intensity to cell number.

    • Calculate the percentage change in lipid accumulation in (2E)-oct-2-enoate-treated cells compared to the control.

Part D: Fatty Acid Oxidation (FAO) Assay

Rationale: This assay assesses the effect of (2E)-oct-2-enoate on the mitochondrial beta-oxidation of fatty acids. A common method is to measure the rate of oxygen consumption or the production of a labeled metabolite from a radiolabeled fatty acid substrate.[9]

Protocol:

  • Cell Preparation:

    • Culture a suitable cell line (e.g., C2C12 myotubes or HepG2 cells) in a 24-well plate.

  • Cell Treatment:

    • Treat the cells with non-toxic concentrations of (2E)-oct-2-enoate for a desired duration.

  • FAO Measurement:

    • This can be performed using various commercial kits or established protocols. A common approach involves:

      • Incubating the cells with a radiolabeled fatty acid (e.g., [³H]palmitate).

      • After incubation, the amount of radiolabeled water (³H₂O) produced as a byproduct of beta-oxidation is quantified using a scintillation counter.

  • Data Analysis:

    • Normalize the FAO rate to the total protein content in each well.

    • Compare the FAO rate in treated cells to that of the vehicle control.

Visualizing the Hypothesized Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion fatty_acid Extracellular Fatty Acids transporter Fatty Acid Transporter (e.g., FATP2) fatty_acid->transporter intracellular_fa Intracellular Fatty Acid Pool transporter->intracellular_fa lipid_droplet Lipid Droplet (Storage) intracellular_fa->lipid_droplet Esterification beta_oxidation β-Oxidation (FAO) intracellular_fa->beta_oxidation Transport energy Energy (ATP) beta_oxidation->energy octenoate (2E)-oct-2-enoate octenoate->transporter Modulates? octenoate->lipid_droplet Affects? octenoate->beta_oxidation Substrate?

Caption: Hypothesized points of intervention for (2E)-oct-2-enoate in cellular fatty acid metabolism.

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the results obtained from these protocols, the following controls and validation steps are essential:

  • Vehicle Control: All experiments must include a vehicle control (the solvent used to dissolve (2E)-oct-2-enoate, e.g., DMSO) to account for any effects of the solvent itself.

  • Positive and Negative Controls: Include known inhibitors or activators of the pathway being studied to validate the assay's responsiveness.

  • Dose-Response and Time-Course Experiments: Perform experiments with a range of concentrations and time points to understand the dynamics of the response to (2E)-oct-2-enoate.

  • Orthogonal Assays: Whenever possible, confirm findings using a different assay that measures a related but distinct endpoint. For example, if lipid accumulation is observed to decrease, this could be corroborated by an increase in fatty acid oxidation.

  • Statistical Analysis: Use appropriate statistical methods to determine the significance of the observed effects. All experiments should be performed with sufficient biological and technical replicates.

By adhering to these principles of scientific integrity, researchers can confidently elucidate the in vitro bioactivity of (2E)-oct-2-enoate.

References

  • PubChem. (2E)-oct-2-enoate. National Center for Biotechnology Information. [Link]

  • PubChem. trans-2-Octenoic acid. National Center for Biotechnology Information. [Link]

  • MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. [Link]

  • Zhang, Y., et al. (2024). A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation. PubMed. [Link]

  • Li, H., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Journal of Biomolecular Screening. [Link]

  • FooDB. (2010). Showing Compound Ethyl (E)-2-octenoate (FDB016572). [Link]

  • Truntzer, C., et al. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. MDPI. [Link]

  • Stahl, A., et al. (2006). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research. [Link]

  • ResearchGate. (n.d.). In vitro esterase biocatalysis: (a) In vitro esterase assay using... | Download Scientific Diagram. [Link]

  • ChemBK. (2024). 2-Octenoic acid. [Link]

  • FooDB. (2010). Showing Compound (E)-2-Octenoic acid (FDB001088). [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of (2E)-oct-2-enoate as a Versatile Chemical Intermediate in Modern Organic Synthesis

Preamble: A Strategic Overview of (2E)-oct-2-enoate In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Strategic Overview of (2E)-oct-2-enoate

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. Among the myriad of available building blocks, α,β-unsaturated esters stand out for their dual reactivity, offering chemists access to a rich portfolio of transformations. (2E)-oct-2-enoate, with its defined stereochemistry and unbranched alkyl chain, serves as an exemplary and highly versatile intermediate.

This document provides an in-depth guide to the strategic application of (2E)-oct-2-enoate and its derivatives (e.g., methyl or ethyl esters). We will move beyond simple procedural lists to explore the mechanistic underpinnings of its reactivity, providing field-proven insights into why specific protocols are chosen and how they can be optimized. The protocols detailed herein are designed to be robust and self-validating, equipping researchers and drug development professionals with the knowledge to confidently employ this intermediate in their synthetic endeavors.

The core utility of (2E)-oct-2-enoate stems from the electronic communication between the alkene and the ester functional groups. This conjugation creates two principal electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3), making it a prime substrate for a variety of nucleophilic attacks.

G cluster_0 (2E)-oct-2-enoate Reactivity Map main (2E)-oct-2-enoate p1 Conjugate Addition (1,4-Addition) main->p1 Soft Nucleophiles (e.g., Cuprates, Enolates) p2 [4+2] Cycloaddition (Diels-Alder Reaction) main->p2 Conjugated Dienes p3 Epoxidation main->p3 Oxidizing Agents (e.g., m-CPBA, H₂O₂) p4 Catalytic Hydrogenation main->p4 H₂ / Metal Catalyst (e.g., Pd/C, PtO₂)

Figure 1: Key synthetic transformations accessible from (2E)-oct-2-enoate.

The Michael Addition: Mastering 1,4-Conjugate Addition

The Michael or conjugate addition is arguably the most powerful reaction involving α,β-unsaturated systems.[1] It allows for the formation of a carbon-carbon bond at the β-position, a crucial step in building molecular complexity.[1]

Mechanistic Insight: The "Why" of 1,4-Addition

The polarization of the (2E)-oct-2-enoate molecule makes the β-carbon (C3) electrophilic. While hard nucleophiles (like Grignard or organolithium reagents) tend to attack the hard carbonyl carbon (C1) in a 1,2-addition, softer, more polarizable nucleophiles preferentially attack the β-carbon in a 1,4-addition fashion.[1][2] This selectivity is the cornerstone of its utility. The reaction proceeds through the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final product.[1]

Protocol: Copper-Catalyzed Conjugate Addition of a Grignard Reagent

This protocol demonstrates the addition of a butyl group to the β-position of ethyl (2E)-oct-2-enoate using a Gilman-like cuprate, formed in situ from a Grignard reagent. The use of a copper catalyst is essential to moderate the reactivity of the organometallic reagent and favor the 1,4-addition pathway.[3]

Experimental Workflow:

G cluster_workflow Conjugate Addition Protocol Workflow start Setup Reaction: Ethyl (2E)-oct-2-enoate, CuI, Dry THF, N₂ atm step1 Cool to -78 °C (Acetone/Dry Ice) start->step1 step2 Slowly Add Butylmagnesium Chloride step1->step2 step3 Stir for 2-3 hours at -78 °C step2->step3 step4 Quench Reaction (Sat. aq. NH₄Cl) step3->step4 step5 Aqueous Workup & Extraction (Et₂O) step4->step5 step6 Purification (Silica Gel Chromatography) step5->step6 end Characterize Product: Ethyl 3-butyloctanoate step6->end

Figure 2: Workflow for copper-catalyzed conjugate addition.

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (CuI, 0.1 mmol, 19 mg).

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Substrate: Add ethyl (2E)-oct-2-enoate (10.0 mmol, 1.70 g) to the cooled suspension.

  • Nucleophile Addition: Slowly add butylmagnesium chloride (1.2 equiv, 12.0 mmol, 6.0 mL of a 2.0 M solution in THF) dropwise over 15 minutes. The solution may change color, indicating the formation of the organocopper species.

  • Reaction: Stir the mixture vigorously at -78 °C for 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 50 mL of diethyl ether (Et₂O), and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: 98:2 Hexanes:Ethyl Acetate) to yield ethyl 3-butyloctanoate.

ParameterValue
Expected Yield 80-90%
Purification Silica Gel Chromatography
Characterization ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry

The Diels-Alder Reaction: Constructing Six-Membered Rings

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[4][5] Due to its electron-withdrawing ester group, (2E)-oct-2-enoate is an excellent electron-poor dienophile, readily reacting with electron-rich dienes.[5] This [4+2] cycloaddition is highly stereospecific and allows for the creation of up to four new stereocenters in a single, atom-economical step.[6]

Mechanistic Insight: Frontier Molecular Orbitals and Selectivity

The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-withdrawing nature of the ester group in (2E)-oct-2-enoate lowers the energy of its LUMO, facilitating a rapid reaction with the HOMO of an electron-rich diene.[5] While often favoring the endo product due to secondary orbital interactions, simple acyclic dienophiles can sometimes yield significant amounts of the thermodynamically more stable exo product.[6][7]

Protocol: Thermal Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene

This protocol describes a straightforward thermal cycloaddition. The absence of a catalyst simplifies the procedure, making it an excellent example of the inherent reactivity of the system.

Step-by-Step Methodology:

  • Setup: In a sealed pressure tube, combine methyl (2E)-oct-2-enoate (5.0 mmol, 0.78 g) and 2,3-dimethyl-1,3-butadiene (2.0 equiv, 10.0 mmol, 0.82 g).

  • Solvent: Add toluene (5 mL) as a solvent.

  • Reaction: Seal the tube tightly and heat the mixture at 110 °C for 24 hours.

  • Cooling & Concentration: Allow the tube to cool to room temperature before carefully opening. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.

  • Purification: The crude product, a mixture of regioisomers, can be purified by flash column chromatography on silica gel (eluent: 95:5 Hexanes:Ethyl Acetate) to isolate the desired cyclohexene adduct.

ParameterValue
Expected Yield 75-85%
Key Feature High atom economy, stereospecific
Characterization ¹H NMR (to determine isomeric ratio), ¹³C NMR, GC-MS

Epoxidation of the Alkene

The selective oxidation of the double bond in (2E)-oct-2-enoate provides access to valuable epoxy esters, which are versatile intermediates for further functionalization. These epoxides can be opened by various nucleophiles to generate 1,2-difunctionalized products.

Mechanistic Insight: Electrophilic Oxygen Transfer

Epoxidation typically proceeds via the transfer of an oxygen atom from an electrophilic oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), to the nucleophilic double bond.[8] Alternatively, catalytic systems using hydrogen peroxide as a green oxidant are increasingly common.[9][10] The electron-withdrawing nature of the ester can deactivate the double bond slightly compared to an unactivated alkene, often requiring slightly more forcing conditions.

Protocol: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol uses the widely available and reliable reagent m-CPBA. A buffer is often included to prevent the acidic byproduct (m-CBA) from catalyzing the premature opening of the newly formed epoxide ring.

Step-by-Step Methodology:

  • Setup: Dissolve ethyl (2E)-oct-2-enoate (10.0 mmol, 1.70 g) in dichloromethane (DCM, 50 mL) in a 250 mL round-bottom flask.

  • Buffer: Add sodium bicarbonate (NaHCO₃, 2.0 equiv, 20.0 mmol, 1.68 g).

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add m-CPBA (77% max, 1.5 equiv, ~15.0 mmol, ~3.34 g) portion-wise over 20 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test indicates no remaining peroxide.

  • Workup: Separate the organic layer. Wash with saturated aqueous NaHCO₃ (2 x 30 mL) and then with brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude ethyl 2,3-epoxyoctanoate can be purified by column chromatography if necessary.

ParameterValue
Expected Yield >90%
Safety Note m-CPBA is a potentially explosive solid; handle with care.
Characterization ¹H NMR, ¹³C NMR, Titration for epoxide content

Catalytic Hydrogenation: Saturating the Double Bond

Catalytic hydrogenation is a fundamental transformation that reduces the carbon-carbon double bond of (2E)-oct-2-enoate to yield the corresponding saturated ester, ethyl octanoate.[11] This reaction is highly efficient and typically quantitative.

Mechanistic Insight: Heterogeneous Catalysis

The reaction occurs on the surface of a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).[11][12] Molecular hydrogen (H₂) is adsorbed onto the metal surface and dissociates into hydrogen atoms. The alkene also coordinates to the metal surface, and the hydrogen atoms are transferred sequentially to the same face of the double bond (syn-addition).[11]

Protocol: Hydrogenation using Palladium on Carbon (Pd/C)

This is a standard, robust protocol for the complete saturation of the alkene.

Step-by-Step Methodology:

  • Setup: To a heavy-walled hydrogenation flask, add a solution of ethyl (2E)-oct-2-enoate (10.0 mmol, 1.70 g) in ethanol (30 mL).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 1-2 mol% Pd, ~50 mg) to the solution. Caution: Pd/C can be pyrophoric and should be handled while wet or under an inert atmosphere.

  • Hydrogenation: Secure the flask to a Parr hydrogenator apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with H₂ to 50 psi.

  • Reaction: Shake the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen uptake.

  • Workup: Carefully vent the hydrogen pressure and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol (20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting ethyl octanoate is often of sufficient purity for subsequent steps without further purification.

ParameterValue
Expected Yield >98% (Quantitative)
Selectivity The ester group is stable under these conditions.
Characterization GC-MS and NMR to confirm complete reduction.

Applications in Industry

The derivatives of these core reactions find broad utility. Saturated esters like ethyl octanoate are used as flavoring agents and in fragrance compositions.[13][14] The longer, functionalized carbon chains produced via conjugate addition can serve as precursors for complex lipids, specialty polymers, or active pharmaceutical ingredients.[15]

References

  • Base-catalyzed reactions of .alpha.,.beta.-unsaturated esters and nitriles. 4. Dimerization of .beta.-alkyl-substituted acrylates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalytic Asymmetric 1,4-Addition Reactions Using α,β-Unsaturated N-Acylpyrroles as Highly Reactive Monodentate α,β-Unsaturated Ester Surrogates. Journal of the American Chemical Society. [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]

  • Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances. [Link]

  • The reaction between α,β-unsaturated keto ester and acetone. ResearchGate. [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • (2E)-oct-2-enoate | C8H13O2-. PubChem. [Link]

  • trans-2-Octenoic acid | C8H14O2. PubChem. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • ethyl (2E)-2-methyl-2-octenoate. Chemical Synthesis Database. [Link]

  • (2E)-2-octene. Chemical Synthesis Database. [Link]

  • Hydrogenation. University of Chicago. [Link]

  • (E)-2-octenoic acid. The Good Scents Company. [Link]

  • methyl (E)-2-octenoate. The Good Scents Company. [Link]

  • Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less reactive electrophiles. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. DTU Research Database. [Link]

  • Synthesis of epoxides. Organic Chemistry Portal. [Link]

  • The Role of 2-Octanol in Fragrance Synthesis: A Key Ingredient for Perfumers. LinkedIn. [Link]

  • Catalytic Hydrogenation. ChemTalk. [Link]

  • The simplest Diels–Alder reactions are not endo-selective. National Center for Biotechnology Information. [Link]

  • methyl 2-octenoate. The Good Scents Company. [Link]

  • List of molecules that can be used for flavors and fragrances. COSMOS Project. [Link]

  • Catalytic process for the preparation of epoxides
  • Catalytic Epoxidation Reaction. MDPI. [Link]

  • Conjugate Addition. Chemistry LibreTexts. [Link]

  • RIFM fragrance ingredient safety assessment, 2-octenoic acid, 4-ethyl-, (2E)-, CAS Registry Number 60308-76-1. PubMed. [Link]

  • Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. Chemical Science. [Link]

  • The simplest Diels–Alder reactions are not endo-selective. RSC Publishing. [Link]

  • Advances and Applications in Polymer Chemistry. LinkedIn. [Link]

  • Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and Mechanism. Journal of the American Chemical Society. [Link]

  • Epoxidation Catalyzed by the Nonheme Iron(II)- and 2-Oxoglutarate-Dependent Oxygenase, AsqJ: Mechanistic Elucidation of Oxygen Atom Transfer by a Ferryl Intermediate. Journal of the American Chemical Society. [Link]

  • Polymer Nanocomposites via Click Chemistry Reactions. National Center for Biotechnology Information. [Link]

  • POLYMER NANOCOMPOSITES: from Preparation to Applications. ResearchGate. [Link]

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Method

Preparation of (2E)-oct-2-enoate solutions for in vivo studies.

Application Note: Formulation and Preparation of (2E)-Oct-2-enoate Solutions for In Vivo Studies Executive Summary & Mechanistic Background (2E)-oct-2-enoate, widely known as trans-2-octenoic acid (CAS 1871-67-6), is an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Preparation of (2E)-Oct-2-enoate Solutions for In Vivo Studies

Executive Summary & Mechanistic Background

(2E)-oct-2-enoate, widely known as trans-2-octenoic acid (CAS 1871-67-6), is an 8-carbon monounsaturated fatty acid derivative. Biologically, it is an endogenous organic acid generated via the hepatic microsomal oxidation of aliphatic aldehydes[1]. In contemporary biomedical research, (2E)-oct-2-enoate is heavily utilized in two primary domains: as a volatile organic compound (VOC) biomarker for the non-invasive detection of various malignancies in urine and plasma[2], and as a critical intermediate in the study of the Type II fatty acid synthase (FAS-II) pathway, particularly in Mycobacterium tuberculosis research[3][4].

Because of its amphipathic nature—featuring a hydrophilic carboxylic acid head and a hydrophobic aliphatic tail—unmodified (2E)-oct-2-enoate exhibits poor aqueous solubility. Direct introduction into physiological buffers often results in rapid precipitation, rendering in vivo dosing (e.g., intravenous or intraperitoneal injection) inconsistent. This application note details the causality-driven formulation strategies required to create stable, clear working solutions of (2E)-oct-2-enoate for animal models[1][5].

MetabolicPathway Aldehydes Aliphatic Aldehydes Oxidation Hepatic Microsomal Oxidation Aldehydes->Oxidation Octenoate (2E)-oct-2-enoate (Metabolite) Oxidation->Octenoate Biomarker VOC Biomarker (Urine/Plasma) Octenoate->Biomarker Excretion FASII FAS-II Pathway (Enoyl-CoA Synthesis) Octenoate->FASII Enzymatic Processing

Biological generation and utilization pathways of the endogenous metabolite (2E)-oct-2-enoate.

Physicochemical Properties & Quantitative Formulation Data

To design a robust in vivo formulation, one must account for the compound's solubility limits. The free acid form is highly soluble in Dimethyl sulfoxide (DMSO) but requires a stepwise reduction in solvent polarity to remain in solution when transitioning to an aqueous state[5].

Table 1: Physicochemical Properties of (2E)-oct-2-enoate

ParameterValue / Description
Chemical Name (E)-Oct-2-enoic acid / trans-2-octenoic acid
CAS Number 1871-67-6
Molecular Weight 142.20 g/mol
Formula C8H14O2
Stock Solubility (DMSO) ≥ 60 mg/mL (421.94 mM)[1]
Storage (Powder) -20°C (Up to 3 years)[1]
Storage (Solvent Stock) -80°C (6 months) / -20°C (1 month)[5]

Table 2: Standardized In Vivo Formulation Matrices

Formulation MatrixVolumetric RatioMax Clear ConcentrationApplication Suitability
Standard Co-solvent 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline≥ 2.5 mg/mL (17.58 mM)IV, IP, PO (Short-term dosing)[5]
Cyclodextrin Inclusion 10% DMSO : 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (17.58 mM)IV, IP (Long-term dosing >15 days)[5]
Lipid Solution 10% DMSO : 90% Corn Oil≥ 2.5 mg/mL (17.58 mM)PO, SC (Lipophilic depot)[5]

Mechanistic Rationale for the Standard Co-Solvent System

The 10/40/5/45 solvent system is the gold standard for lipophilic organic acids[1][5]. The sequence of addition is not arbitrary; it is a thermodynamic necessity:

  • DMSO (10%): Acts as the primary solvent, completely disrupting the crystalline lattice of the compound.

  • PEG300 (40%): Serves as a miscible co-solvent bridging the highly polar aqueous phase and the non-polar DMSO. It gradually lowers the dielectric constant of the mixture, preventing "solvent shock" and immediate precipitation of the fatty acid tail.

  • Tween-80 (5%): A non-ionic surfactant that forms protective micelles around the hydrophobic aliphatic chains, ensuring thermodynamic stability in the microemulsion.

  • Saline (45%): Adjusts the final osmolarity to physiological levels, preventing hemolysis or tissue necrosis upon injection.

FormulationWorkflow Step1 1. Primary Dissolution 10% DMSO Step2 2. Co-solvent Addition 40% PEG300 Step1->Step2 Mix until clear Step3 3. Surfactant Stabilization 5% Tween-80 Step2->Step3 Vortex thoroughly Step4 4. Aqueous Dilution 45% Saline Step3->Step4 Dropwise addition QC Quality Control Visual Check & Sonication Step4->QC Final Volume Admin In Vivo Administration (Fresh, Same Day) QC->Admin Pass (Clear Solution)

Workflow for the stepwise preparation of (2E)-oct-2-enoate in a co-solvent system.

Detailed Experimental Protocol: Self-Validating Formulation Workflow

Objective: Prepare 1 mL of a 2.5 mg/mL (2E)-oct-2-enoate working solution for in vivo administration.

Prerequisites & Stock Preparation
  • Equilibrate the (2E)-oct-2-enoate powder to room temperature in a desiccator to prevent ambient moisture condensation, which can cause premature hydrolysis.

  • Prepare a 25.0 mg/mL Master Stock Solution by dissolving 25.0 mg of (2E)-oct-2-enoate in 1.0 mL of anhydrous DMSO[5].

    • Validation Check: The solution must be completely transparent. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes[1].

Step-by-Step Working Solution Preparation (1 mL Final Volume)
  • Aliquot Primary Solvent: Transfer 100 μL of the 25.0 mg/mL DMSO stock solution into a sterile 2.0 mL Eppendorf tube[5].

  • Add Co-solvent (PEG300): Add 400 μL of PEG300 to the tube. Vortex vigorously for 10–15 seconds[5].

    • Causality: Immediate mixing prevents localized high concentrations of water (if PEG300 absorbed atmospheric moisture) from precipitating the compound.

    • Validation Check: The mixture must remain optically clear. A cloudy appearance indicates degraded or hydrated PEG300.

  • Add Surfactant (Tween-80): Add 50 μL of Tween-80. Because Tween-80 is highly viscous, use a positive displacement pipette or reverse pipetting technique to ensure volumetric accuracy[1][5]. Vortex for 30 seconds until fully integrated.

  • Aqueous Dilution (Saline): Add 450 μL of sterile 0.9% Saline dropwise (approx. 50 μL per drop) while continuously swirling or gently vortexing the tube[5].

    • Causality: Dropwise addition prevents localized micelle collapse.

    • Validation Check: The final solution must be a clear, homogenous liquid without phase separation. If transient cloudiness occurs during addition but resolves upon mixing, the micellar encapsulation is functioning correctly.

Quality Control & Troubleshooting

  • Precipitation or Phase Separation: If the final solution exhibits phase separation or precipitation, the thermodynamic barrier of the microemulsion has been breached.

    • Resolution: Apply mild heat (up to 40°C) and sonicate for 10 minutes[5]. If the solution does not clarify, discard and remake, ensuring the saline is added at a slower rate.

  • Stability Window: Working solutions for in vivo experiments lack long-term thermodynamic stability and must be prepared freshly and utilized on the same day[5]. Do not freeze working solutions, as the freeze-thaw cycle will irreversibly break the Tween-80 micelles, causing the fatty acid to crash out of solution.

References

  • MedChemExpress. "(E)-Oct-2-enoic acid | Endogenous Metabolite." MedChemExpress.
  • TargetMol. "(E)-Oct-2-enoic acid | Endogenous Metabolite." TargetMol.
  • National Institutes of Health. "Non-Invasive Detection of Tumors by Volatile Organic Compounds in Urine - PMC - NIH." NIH.
  • National Institutes of Health. "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC." NIH.
  • Proceedings of the National Academy of Sciences. "The missing piece of the type II fatty acid synthase system from Mycobacterium tuberculosis | PNAS." PNAS.

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Troubleshooting FAQs: Yield &amp; Selectivity Optimization

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of (2E)-oct-2-enoate.

The synthesis of ethyl (2E)-oct-2-enoate is classically achieved via the Horner-Wadsworth-Emmons (HWE) olefination, reacting hexanal with triethyl phosphonoacetate[1]. While this reaction is a cornerstone of carbon-carbon double bond formation[2], aliphatic aldehydes like hexanal present unique challenges regarding yield and stereoselectivity.

Below, you will find targeted solutions, comparative data, and a self-validating protocol to optimize your workflow.

Q1: My overall yield of (2E)-oct-2-enoate is consistently below 50%, even though TLC shows complete consumption of hexanal. What is causing this mass loss? A: The primary culprit is the competitive self-aldol condensation of your starting aldehyde. Hexanal is an aliphatic aldehyde with highly acidic α -protons. If you are using a strong, non-nucleophilic base like Sodium Hydride (NaH) in THF—the traditional HWE conditions[2]—the base will indiscriminately deprotonate hexanal before it can react with the phosphonate carbanion. This leads to oligomeric byproducts that remain on the baseline of your TLC plate. The Solution: You must decouple the deprotonation step from the nucleophilic addition step by switching to Masamune-Roush conditions[3]. By adding a Lewis acid like Lithium Chloride (LiCl) to the reaction, the Li⁺ ion coordinates to the phosphoryl oxygen of the phosphonate. This coordination dramatically increases the α -acidity of the phosphonate, allowing you to use a much milder base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[4]. DBU is strong enough to deprotonate the activated phosphonate but too weak to cause hexanal self-condensation, driving your yield upwards of 90%.

Q2: I am getting a mixture of (E) and (Z) isomers. How can I drive the reaction to be exclusively (E)-selective? A: The HWE reaction of stabilized phosphonates is inherently under thermodynamic control, which generally favors the (E)-alkene[3]. However, kinetic trapping can occur if the elimination of the oxaphosphetane intermediate is too fast relative to its equilibration. The Solution: The stereochemical outcome relies heavily on the reversibility of the initial anti-betaine formation. The use of LiCl in acetonitrile (MeCN) not only allows for milder bases but also stabilizes the betaine intermediate through tight ion-pairing. This stabilization provides sufficient time for the intermediates to equilibrate to the thermodynamically more stable threo-oxaphosphetane, which exclusively undergoes syn-elimination to yield the (E)-isomer[2].

Q3: During workup, I struggle to separate the diethyl phosphate byproduct from the (2E)-oct-2-enoate product. Is there a better way than tedious column chromatography? A: Diethyl phosphate is highly polar, but it frequently causes stubborn emulsions during aqueous extraction, leading to product entrapment in the aqueous layer. The Solution: Manipulate the ionic strength of your aqueous phase. After quenching the reaction, remove the reaction solvent (MeCN) under reduced pressure before adding water[4]. Redissolve the crude residue in a non-polar solvent like diethyl ether. Wash the organic layer with a saturated brine (NaCl) solution rather than deionized water. The high salt concentration prevents emulsion formation and forces the highly polar diethyl phosphate salt entirely into the aqueous phase, leaving the lipophilic (2E)-oct-2-enoate in the organic layer.

📊 Quantitative Yield & Selectivity Matrix

To illustrate the causality of base and solvent selection, the following table summarizes the expected outcomes when optimizing the HWE synthesis of (2E)-oct-2-enoate.

Base SystemSolventAdditiveAverage Yield (%)(E):(Z) SelectivityPrimary Mechanistic Limitation
NaH (1.1 eq)THFNone45 - 5585:15Hexanal self-aldol condensation
K₂CO₃ (2.0 eq)Toluene18-Crown-665 - 7590:10Sluggish reaction kinetics
DBU (1.2 eq)MeCNLiCl (1.2 eq)92 - 96 >98:2 None (Optimized Masamune-Roush)

⚙️ Mechanistic Workflow

HWE_Workflow N1 Hexanal + Triethyl Phosphonoacetate (Solvent: MeCN) N2 Add LiCl & DBU (Mild Base System) N1->N2 N3 Deprotonation (Phosphonate Carbanion) N2->N3 Base action N4 Nucleophilic Addition (Aldehyde Carbonyl) N3->N4 Rate-determining N5 Oxaphosphetane Intermediate (Anti-Betaine) N4->N5 Cyclization N6 Syn-Elimination (Phosphate Cleavage) N5->N6 Thermodynamic control N7 (2E)-oct-2-enoate (High E-Selectivity) N6->N7 Target Product N8 Diethyl Phosphate Byproduct (Aqueous Wash) N6->N8 Byproduct

Mechanistic workflow of the Horner-Wadsworth-Emmons synthesis of (2E)-oct-2-enoate.

🧪 Standard Operating Procedure: Optimized Synthesis of Ethyl (2E)-oct-2-enoate

This protocol utilizes mild Masamune-Roush conditions to prevent aldehyde degradation while maximizing (E)-selectivity. It is designed as a self-validating system , meaning visual and chemical checkpoints are built into the steps to ensure the reaction is proceeding correctly[4].

Step 1: Reagent Preparation & Activation Flame-dry a round-bottom flask under an inert argon atmosphere. Suspend anhydrous Lithium Chloride (LiCl, 1.2 eq) in anhydrous Acetonitrile (MeCN, 0.5 M relative to the aldehyde). Add Triethyl phosphonoacetate (1.2 eq) to the suspension and stir for 5 minutes at room temperature to allow Li⁺ coordination[1].

Step 2: Carbanion Generation (Validation Checkpoint) Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise. Self-Validation: The cloudy suspension will become homogeneous and turn a pale yellow color. This visual shift confirms the successful generation of the stabilized phosphonate carbanion[4]. Stir for 30 minutes.

Step 3: Nucleophilic Addition Add Hexanal (1.0 eq) dropwise via a syringe. Monitor the internal temperature; the reaction is mildly exothermic. Stir the mixture at room temperature for 2 to 12 hours.

Step 4: Reaction Monitoring (Validation Checkpoint) Monitor completion via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) solvent system. Self-Validation: Visualize the plate using a KMnO₄ stain. The starting hexanal will appear as a faint yellow spot, while the newly formed (2E)-oct-2-enoate will rapidly reduce the KMnO₄, appearing as a bright, distinct brown spot due to the presence of the new C=C double bond.

Step 5: Solvent Exchange & Quenching Once complete, concentrate the reaction mixture in vacuo to remove the MeCN. This prevents the acetonitrile from acting as a co-solvent during extraction, which would otherwise pull product into the aqueous phase.

Step 6: Biphasic Extraction Redissolve the crude residue in Diethyl Ether (3 volumes). Quench the mixture by adding saturated aqueous NaCl (brine)[4]. Extract the aqueous layer twice more with Diethyl Ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to afford highly pure ethyl (2E)-oct-2-enoate.

📚 References

  • LookChem. "Cas 867-13-0,Triethyl phosphonoacetate - LookChem"

  • Core.ac.uk. "Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CORE"

  • The Royal Society of Chemistry. "Supplementary data - The Royal Society of Chemistry"

  • Benchchem. "Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction in C-C Double Bond Formation - Benchchem"

Sources

Optimization

Challenges in the purification of unsaturated fatty acids.

Welcome to the Technical Support Center for the isolation and purification of polyunsaturated fatty acids (PUFAs). As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks in i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of polyunsaturated fatty acids (PUFAs). As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks in isolating high-purity Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA).

The physicochemical similarities among fatty acids—specifically their chain lengths and degrees of unsaturation—make baseline resolution exceptionally difficult[1]. Furthermore, the bis-allylic protons in PUFAs render them highly susceptible to auto-oxidation, while their multiple cis-double bonds are prone to thermal isomerization.

This guide abandons generic troubleshooting. Instead, it provides a self-validating, mechanistically grounded framework to help you troubleshoot the thermodynamic and kinetic bottlenecks of PUFA purification.

The Master Purification Architecture

To achieve pharmaceutical-grade purity (>95%), purification cannot rely on a single technique. It requires an orthogonal approach: bulk enrichment based on spatial geometry (Urea Complexation), followed by fine resolution based on π -electron density (Silver-Ion Chromatography).

Workflow CrudeOil Crude Marine/Algal Oil (TAGs) Saponification Alkaline Hydrolysis (Saponification) CrudeOil->Saponification FFAs Free Fatty Acids (SFAs, MUFAs, PUFAs) Saponification->FFAs KOH/EtOH, 60°C Urea Urea Complexation (Bulk Enrichment) FFAs->Urea Urea/EtOH, Cool to -9°C Solid Solid Urea Complex (SFAs & MUFAs) Urea->Solid Filtration (Discard) Liquid Non-Urea Complexing Fraction (PUFAs: EPA/DHA) Urea->Liquid Filtrate AgHPLC Silver-Ion Chromatography (Isomer Resolution) Liquid->AgHPLC Hexane Extraction PureEPA High-Purity EPA (5 Double Bonds) AgHPLC->PureEPA Elutes First PureDHA High-Purity DHA (6 Double Bonds) AgHPLC->PureDHA Elutes Last

Orthogonal workflow for PUFA purification: from bulk spatial separation to high-resolution π -complexation.

Phase 1: Bulk Enrichment via Urea Complexation

Q: My EPA/DHA recovery is unacceptably low, and I am observing co-precipitation of PUFAs. What is driving this yield loss?

The Causality: Urea complexation relies on host-guest supramolecular chemistry. In an ethanolic solution, urea crystallizes into a hexagonal lattice with a channel diameter of approximately 5.8 Å. Straight-chain saturated fatty acids (SFAs) and monounsaturated fatty acids (MUFAs) fit perfectly into these channels, forming solid inclusion complexes[2].

PUFAs, containing multiple cis-double bonds, possess rigid "kinks" that increase their spatial volume, preventing them from fitting into the urea lattice. Consequently, they remain in the liquid non-urea complexing fraction (NUCF)[3]. However, if the urea-to-fatty acid ratio is excessively high, or the crystallization temperature drops too rapidly, the thermodynamic driving force for urea crystallization traps PUFAs in the interstitial spaces of the crystal lattice, causing co-precipitation and severe yield loss.

Self-Validating Protocol: Optimized Urea Complexation

This protocol is engineered to maximize the thermodynamic exclusion of EPA and DHA from the urea lattice.

  • Saponification: Reflux 10 g of crude oil with 56 mL of 95% aqueous ethanol and 34 mL of 30% KOH for 2 hours at 60°C. Critical: Perform this under a nitrogen blanket to prevent auto-oxidation of bis-allylic protons[3].

  • Acidification: Add 6N HCl to adjust the pH to 1.0. Extract the free fatty acids (FFAs) using hexane, then evaporate the hexane under vacuum[3].

  • Complexation: Blend the extracted FFAs with urea in 95% aqueous ethanol. Maintain a strictly controlled Urea:FFA mass ratio of 5:1[2].

  • Thermal Dissolution: Heat the mixture to 60°C under continuous magnetic stirring until a completely transparent solution forms.

  • Controlled Crystallization: Cool the solution at a controlled rate of 1°C/min down to -9°C. Hold at -9°C for exactly 24 hours to allow stable hexagonal lattice formation[2].

  • Separation: Filter the mixture rapidly through a Büchner funnel. The filtrate (NUCF) contains the enriched PUFAs.

  • Recovery: Dilute the filtrate with warm distilled water, acidify to pH 4-5, and extract the enriched EPA/DHA using hexane. Dry over anhydrous sodium sulfate[4].

Data Presentation: Impact of Thermodynamic Variables on Urea Complexation

The following table synthesizes the optimal parameters required to prevent PUFA co-precipitation while maximizing SFA/MUFA removal[2].

VariableSub-Optimal ConditionOptimal ConditionMechanistic Consequence of Sub-Optimal State
Urea:FFA Ratio > 6:1 (w/w)5:1 (w/w) Excess urea causes rapid supersaturation, trapping PUFAs in interstitial crystal spaces, lowering yield.
Crystallization Temp < -15°C-9°C Extreme cold forces non-specific precipitation of PUFAs due to reduced solubility in ethanol.
Crystallization Time < 8 hours24 hours Insufficient time prevents complete lattice formation, leaving SFAs/MUFAs in the liquid phase (low purity).

Phase 2: High-Purity Resolution via Silver-Ion Chromatography (Ag-HPLC)

Q: I am experiencing severe column fouling, retention time drift, and poor resolution of structural isomers during preparative Ag-HPLC. How do I stabilize the separation?

The Causality: Silver-ion chromatography (Argentation chromatography) separates lipids based on the reversible formation of charge-transfer complexes between the 4d orbital electrons of Ag+ and the π -electrons of the carbon-carbon double bonds[5]. The binding affinity increases exponentially with the number of double bonds.

Column fouling and retention time drift are almost always caused by two factors:

  • Lipid Oxidation: PUFAs rapidly oxidize to form polar hydroperoxides. These polar artifacts bind irreversibly to the silver-loaded stationary phase, permanently poisoning the column[5].

  • Solvent Swelling: Using steep gradients of polar solvents (like methanol-acetonitrile) on macroreticular ion-exchange resins causes the polymer matrix to swell and compact, leading to channeling and severe pressure spikes[5].

AgLogic AgNode Stationary Phase (Ag+ Loaded Resin) SFA Saturated Fatty Acids (0 Double Bonds) AgNode->SFA No π-complexation (Elutes First) MUFA Monounsaturated (1 Double Bond) AgNode->MUFA Weak π-complexation EPA EPA (5 Double Bonds) AgNode->EPA Strong π-complexation DHA DHA (6 Double Bonds) AgNode->DHA Strongest π-complexation (Elutes Last)

Mechanism of π -electron complexation in Silver-Ion Chromatography dictating elution order.

Self-Validating Protocol: Preparative Ag-HPLC for EPA/DHA Resolution

To prevent column fouling and ensure baseline resolution of EPA from DHA, follow this stabilized workflow.

  • Stationary Phase Preparation: Convert a strong cation-exchange resin (e.g., Nucleosil 5SA) to the silver form by passing a 10% (w/v) aqueous silver nitrate solution through the column in the dark, followed by extensive washing with HPLC-grade water and methanol[6].

  • Derivatization (Critical Step): Convert PUFA FFAs to Fatty Acid Methyl Esters (FAMEs) using 1% sulfuric acid in methanol. This reduces the polarity of the carboxylic acid headgroup, preventing non-specific hydrogen bonding with the resin backbone[5].

  • Mobile Phase Optimization: Utilize a shallow gradient to prevent resin compaction. Start with 1,2-dichloroethane/dichloromethane (1:1, v/v) and slowly introduce a modifier (methanol/acetone) over 40 minutes at a flow rate of 1.5 mL/min[6].

  • Detection: Use an Evaporative Light-Scattering Detector (ELSD) or UV detection at 208 nm. Never use a Refractive Index (RI) detector with gradient elution, as the changing solvent composition will cause severe baseline drift[6].

Phase 3: Mitigating Thermal Degradation

Q: When scaling up purification, how do I choose between molecular distillation and chromatographic techniques without destroying the PUFAs?

The Causality: Molecular distillation requires high temperatures (often >150°C, even under high vacuum). At these temperatures, the activation energy for cis to trans isomerization is easily surpassed. Furthermore, thermal stress accelerates the formation of cyclic monomers and polymers. For highly unsaturated targets (5-6 double bonds), low-temperature solvent-based methods or enzymatic hydration are thermodynamically safer[1].

Data Presentation: Comparative Matrix of PUFA Purification Technologies
Purification TechnologyPrinciple of SeparationThermal Degradation RiskIndustrial ScalabilityBest Use Case
Urea Complexation Spatial exclusion (Crystal Lattice)Low (< 60°C)HighBulk removal of SFAs and MUFAs from crude oils.
Silver-Ion Chromatography π -electron charge transferVery Low (Ambient)Low to MediumFinal polishing; separating EPA (5 bonds) from DHA (6 bonds).
Molecular Distillation Boiling point / Vapor pressureHigh (> 150°C)Very HighInitial concentration of robust, shorter-chain fatty acids.
Enzymatic Hydration Substrate-specific enzymatic conversionVery Low (Ambient)MediumSelective isolation of structurally similar molecules (e.g., Oleic vs. Linoleic acid).

Sources

Troubleshooting

Technical Support Center: Preventing Isomerization of (2E)-Oct-2-enoate During Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that α,β -unsaturated esters like (2E)-oct-2-enoate are highly susceptible to geometric (E → Z) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that α,β -unsaturated esters like (2E)-oct-2-enoate are highly susceptible to geometric (E Z) and positional (deconjugative) isomerization.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind these unwanted transformations and provide self-validating protocols to ensure the structural integrity of your target compounds.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my (2E)-oct-2-enoate isomerize to the (Z)-isomer upon standing or during workup?

The Causality: α,β -unsaturated esters are highly sensitive to photochemical excitation. Exposure to ambient UV or visible light in the laboratory can promote the molecule to an excited singlet or triplet state, facilitating rotation around the C=C bond and resulting in a thermodynamically driven equilibrium that favors the formation of the Z-isomer[1]. This E→Z photoisomerization is a well-documented phenomenon in activated olefins[2][3]. The Solution: All reaction vessels containing (2E)-oct-2-enoate must be wrapped in aluminum foil or conducted in amber glassware. Evaporation and storage should be performed in the dark, ideally under an inert argon atmosphere at -20 °C to prevent ambient photo-excitation.

Q2: I am seeing a significant amount of oct-3-enoate (deconjugated product) after my base-catalyzed reaction. How do I prevent this?

The Causality: This is a classic base-catalyzed deconjugation. Strong bases (e.g., LDA, alkoxides) can abstract the slightly acidic γ -protons (at the C4 position of the octenoate chain), generating an extended, conjugated dienolate intermediate[4][5]. When this dienolate is quenched, kinetic reprotonation often occurs at the α -position (C2), shifting the double bond to the β,γ -position and yielding the deconjugated oct-3-enoate[1]. The Solution: Avoid strong kinetic bases if possible. If a base is required for a subsequent transformation, use sterically hindered, milder bases (like DIPEA or 2,6-lutidine) and maintain strict cryogenic conditions (-78 °C) to suppress γ -deprotonation. Quench the reaction rapidly at -78 °C using a cold, weak acid such as saturated aqueous NH4​Cl or acetic acid to ensure immediate neutralization before warming.

Q3: My compound degrades and isomerizes during silica gel chromatography. What is the best purification strategy?

The Causality: Standard silica gel is inherently acidic (pH ~4.5-5.5). This localized acidity can protonate the carbonyl oxygen of the ester, lowering the activation energy for double-bond migration or E/Z scrambling via a transient carbocationic character at the β -carbon[6]. The Solution: You must neutralize the stationary phase. Buffer your silica gel by pre-equilibrating the column with your eluent containing 1-2% triethylamine ( Et3​N ). This neutralizes the acidic silanol sites, preventing acid-catalyzed isomerization during purification.

Part 2: Data Presentation

The following table summarizes the quantitative and qualitative parameters associated with (2E)-oct-2-enoate isomerization pathways and their respective mitigation strategies.

Isomerization TypePrimary Catalyst / TriggerMechanistic PathwayPreventive StrategyAnalytical Validation
Geometric ( E→Z ) UV / Visible LightPhotochemical excitation of the π→π∗ transition[2].Amber glassware; foil-wrapped flasks; dark storage. 1 H NMR: Monitor the coupling constant ( J ) of olefinic protons ( Jtrans​≈15 Hz vs Jcis​≈10 Hz).
Deconjugative ( α,β→β,γ ) Strong Bases (LDA, NaOMe) γ -deprotonation dienolate α -reprotonation[4][5].Cryogenic temps (-78 °C); use of mild bases; rapid acidic quench. 1 H NMR: Disappearance of conjugated α -proton signal; appearance of α -methylene protons.
Acid-Catalyzed Migration Silica Gel (Silanol groups)Carbonyl protonation β -carbocation character migration[6].Pre-treat silica gel with 1-2% Et3​N in the mobile phase.2D NMR (COSY/HMBC) to confirm double bond position post-column.

Part 3: Experimental Protocols

Protocol A: Stereoselective Horner-Wadsworth-Emmons (HWE) Synthesis of (2E)-oct-2-enoate

This protocol utilizes the HWE olefination to strictly control the E-geometry of the newly formed double bond, avoiding conditions that lead to deconjugation[7].

Reagents: Triethyl phosphonoacetate (1.1 eq), Hexanal (1.0 eq), Lithium chloride (1.2 eq), DBU (1.1 eq), anhydrous Acetonitrile. Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under argon. Wrap the flask entirely in aluminum foil to exclude light.

  • Activation: Add anhydrous acetonitrile (0.2 M relative to aldehyde) and lithium chloride (1.2 eq). Stir until dissolved. Add triethyl phosphonoacetate (1.1 eq) and cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Dropwise, add DBU (1.1 eq). Causality note: The LiCl/DBU combination forms a highly reactive but mildly basic chelated phosphonate enolate, preventing the harsh basic conditions that cause product deconjugation.

  • Coupling: After 15 minutes, add hexanal (1.0 eq) dropwise. Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Quench (Self-Validating Step): Quench with saturated aqueous NH4​Cl to immediately neutralize DBU. Extract with ethyl acetate (3x). Check the crude mixture via TLC (UV/KMnO4); a single spot indicates successful geometric control.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure in the dark.

Protocol B: Buffered Silica Gel Chromatography

To prevent acid-catalyzed isomerization of the crude (2E)-oct-2-enoate during purification.

Procedure:

  • Solvent Preparation: Prepare the mobile phase (e.g., 5% Ethyl Acetate in Hexanes). Add 1% (v/v) Triethylamine ( Et3​N ) to the entire solvent batch and mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the Et3​N -spiked solvent. Run at least 2 column volumes of the spiked solvent through the bed to fully cap the acidic silanol groups.

  • Loading: Dissolve the crude (2E)-oct-2-enoate in a minimum amount of the spiked solvent and load it onto the column.

  • Elution: Elute the product using the spiked solvent. Collect fractions in foil-wrapped test tubes.

  • Verification: Pool the product-containing fractions and remove the solvent under reduced pressure (bath temp < 30 °C). Confirm the E-geometry via 1 H NMR ( J≈15.6 Hz for the olefinic protons)[7].

Part 4: Mechanistic Visualization

The following diagram maps the degradation pathways of (2E)-oct-2-enoate and the specific interventions required to maintain structural integrity.

Isomerization Start (2E)-oct-2-enoate (Target Molecule) Base Strong Base Exposure (Deprotonation at C4) Start->Base Light UV / Visible Light (Photochemical Excitation) Start->Light Acid Acidic Silica Gel (Unbuffered Silanols) Start->Acid Dienolate Extended Dienolate Intermediate Base->Dienolate Deconjugated oct-3-enoate (Deconjugated Product) Dienolate->Deconjugated Alpha-Reprotonation BlockBase Intervention: Mild Base / Cryogenic Temp BlockBase->Base Blocks ZIsomer (2Z)-oct-2-enoate (Cis Isomer) Light->ZIsomer Photoisomerization BlockLight Intervention: Amber Flasks / Foil Shielding BlockLight->Light Blocks Migration Double Bond Migration / E/Z Scrambling Acid->Migration Carbocation Intermediate BlockAcid Intervention: 1% Et3N Buffered Silica BlockAcid->Acid Blocks

Mechanistic pathways of (2E)-oct-2-enoate isomerization and targeted interventions.

References

  • Shih, K. C., & Angelici, R. J. (1996). Iron Carbonyl-Promoted Isomerization of Olefin Esters to Their alpha,beta-Unsaturated Esters: Methyl Oleate and Other Examples. Journal of Organic Chemistry.[Link]

  • Scaringi, S., & Mazet, C. (2022). Transition metal-catalyzed (remote) deconjugative isomerization of α,β-unsaturated carbonyls. Tetrahedron Letters. [Link]

  • Metternich, J. B., et al. (2015). A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins. Journal of the American Chemical Society.[Link]

  • Cai, X. P., et al. (2024). Synthesis Enabled by E-to-Z Isomerization Using CBZ6 as Energy Transfer Photocatalyst. Organic Letters.[Link]

  • Musina, E. I., et al. (2020). Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction. The Journal of Organic Chemistry.[Link]

  • Science.gov Archive. (2012). Oxidative cyclization reaction and E/Z isomerizations. Science.gov.[Link]

Sources

Optimization

Technical Support Center: Optimizing GC-MS Parameters for Octenoic Acid Isomer Separation

Welcome to the Technical Support Center for optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of octenoic acid isomers. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of octenoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation and identification of these isomers. Here, we move beyond simple procedural lists to explain the underlying scientific principles that govern successful separations, ensuring you can not only solve immediate problems but also proactively optimize your future analyses.

Introduction: The Challenge of Octenoic Acid Isomer Separation

Octenoic acid (C8:1) isomers, which include various positional and geometric (cis/trans) isomers, present a significant analytical challenge. Their identical molecular weight and similar physicochemical properties often lead to co-elution in gas chromatography.[1] Achieving baseline separation is critical for accurate quantification and identification, which is essential in fields ranging from metabolic research to flavor and fragrance analysis. This guide provides a structured approach to overcoming these challenges through systematic parameter optimization.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization essential for the GC-MS analysis of octenoic acid?

A1: Free fatty acids like octenoic acid are polar and have low volatility, making them unsuitable for direct GC analysis.[1] Without derivatization, you will likely encounter issues such as poor peak shape (tailing) due to interactions with active sites in the GC system, and low sensitivity.[2] Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester, typically a fatty acid methyl ester (FAME).[1] This chemical modification improves the chromatographic behavior of the analyte, leading to sharper peaks and enhanced sensitivity.[3]

Two common and effective derivatization methods for GC-MS analysis are:

  • Esterification to form FAMEs: This is a widely used and robust method.[3] Reagents like boron trifluoride (BF₃) in methanol or acidic methanol are commonly used to convert the carboxylic acid to its more volatile methyl ester.[1]

  • Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ester is more volatile and thermally stable.[3]

Q2: What is the most critical factor for separating octenoic acid isomers?

A2: The choice of the GC capillary column is the single most important factor for achieving the separation of octenoic acid isomers.[1] The stationary phase of the column dictates the selectivity, which is the ability to differentiate between closely related compounds. For fatty acid isomers, particularly cis and trans isomers, highly polar stationary phases are essential.[4]

  • Highly Polar Cyanopropyl Columns: Columns with a high cyanopropyl content (e.g., SP-2560, HP-88) are the gold standard for separating geometric and positional FAME isomers.[5] The unique chemistry of these phases allows for differential interactions with the subtle differences in the molecular shape and dipole moment between cis (U-shaped) and trans (linear) isomers.[1]

  • Ionic Liquid Columns: For very complex separations, ionic liquid stationary phases (e.g., SLB-IL111) can offer exceptional selectivity and may resolve isomers that co-elute on traditional cyanopropyl columns.[6]

Q3: My octenoic acid isomer peaks are broad and tailing. What are the likely causes and solutions?

A3: Peak tailing is a common problem in the GC analysis of fatty acids and can significantly impact resolution and quantification.[2] The primary causes can be categorized as follows:

  • Chemical Interactions:

    • Incomplete Derivatization: If the derivatization reaction is incomplete, residual free fatty acids will interact with active sites in the inlet liner or the column, causing tailing.[1] Solution: Optimize the derivatization protocol by ensuring appropriate reaction time, temperature, and reagent concentration.

    • Active Sites in the System: The inlet liner, column, or even the detector can have active sites that interact with the analytes.[2] Solution: Use a deactivated inlet liner. If the column is old, it may need conditioning at a high temperature or replacement.[7]

  • System and Method Issues:

    • Improper Column Installation: A poorly cut column or incorrect installation depth can create dead volume and lead to peak distortion.[5] Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

    • Suboptimal Flow Rate: An incorrect carrier gas flow rate can lead to band broadening. Solution: Optimize the linear velocity of the carrier gas (Helium is commonly used) for your column dimensions.[8]

Q4: I am having difficulty distinguishing between octenoic acid isomers in my mass spectra. How can I improve their identification?

A4: Electron ionization (EI) mass spectra of fatty acid isomers are often very similar, making unambiguous identification based on fragmentation patterns alone challenging.[5] Here are some strategies to improve isomer identification:

  • Chromatographic Separation: The most reliable method is to achieve baseline chromatographic separation of the isomers. When isomers are well-separated, their individual mass spectra can be more clearly interpreted and matched to libraries.

  • Use of Reference Standards: Whenever possible, analyze authentic reference standards of the suspected isomers to confirm their retention times and mass spectra under your specific analytical conditions.[4]

  • Single Ion Monitoring (SIM): If you know the characteristic ions for specific isomers, using SIM mode can increase sensitivity and help to deconvolute overlapping peaks.[9][10]

  • "Soft" Ionization Techniques: While less common in standard GC-MS, chemical ionization (CI) can sometimes provide more prominent molecular ion information, which can be helpful in confirming the molecular weight of the isomers.[11]

Troubleshooting Guides

Problem 1: Poor or No Resolution Between Isomer Peaks
Potential Cause Explanation Recommended Solution
Inappropriate GC Column The stationary phase lacks the necessary selectivity for isomer separation. Non-polar or mid-polar columns are generally insufficient.[12]Switch to a highly polar cyanopropyl-based capillary column (e.g., SP-2560, HP-88, or equivalent).[5] For extremely difficult separations, consider an ionic liquid column.[6]
Suboptimal Oven Temperature Program A fast temperature ramp can cause co-elution of closely related isomers.Decrease the oven ramp rate (e.g., 1-2 °C/min) during the elution window of the octenoic acid isomers.[8] Consider an isothermal segment in the program to maximize separation.
Incorrect Carrier Gas Flow Rate A flow rate that is too high or too low will reduce column efficiency.Optimize the linear velocity of the carrier gas for your specific column dimensions. This information is typically provided by the column manufacturer.
Sample Overload Injecting too much sample can lead to broad, overloaded peaks that merge.[13]Dilute the sample or use a higher split ratio during injection.
Problem 2: Low Signal Intensity or No Peaks Detected
Potential Cause Explanation Recommended Solution
Inefficient Derivatization The octenoic acid was not effectively converted to its more volatile form.Review and optimize the derivatization protocol. Ensure the reagents are fresh and the reaction conditions (time, temperature) are appropriate.[3]
Injector Problems Leaks in the injector, a blocked syringe, or an incorrect injector temperature can prevent the sample from reaching the column.[5]Perform a leak check. Clean or replace the syringe and inlet liner. Ensure the injector temperature is suitable for vaporizing the FAMEs without causing degradation (typically 250 °C).[14]
MS Detector Issues The detector may require cleaning or tuning.Check the MS tune report to ensure proper sensitivity and calibration. Perform routine maintenance on the ion source as per the manufacturer's guidelines.[5]
Sample Degradation The sample may have degraded prior to analysis.Ensure proper sample storage. Prepare fresh derivatives if necessary.

Experimental Protocols & Workflows

Protocol 1: Esterification of Octenoic Acid to FAMEs using BF₃-Methanol

This protocol describes a common and effective method for preparing fatty acid methyl esters (FAMEs) for GC-MS analysis.[3]

Materials:

  • Octenoic acid sample

  • BF₃-Methanol (14% w/v)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Place an appropriate amount of the octenoic acid sample (typically 1-10 mg) into a glass reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Reaction: Add 1-2 mL of 14% BF₃-Methanol to the vial.

  • Heating: Securely cap the vial and heat at 60-100°C for 10-30 minutes. The optimal time and temperature may need to be determined empirically.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the mixture for 1 minute and allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Workflow for Method Optimization

GC_MS_Optimization_Workflow cluster_prep Sample Preparation cluster_gc GC Optimization cluster_ms MS Optimization cluster_analysis Data Analysis Derivatization Derivatize Octenoic Acid (e.g., FAMEs) Extraction Extract Derivatives Derivatization->Extraction Column_Selection Select Highly Polar Column (e.g., Cyanopropyl) Derivatization->Column_Selection Injector_Params Optimize Injector (Temp, Split Ratio) Column_Selection->Injector_Params Oven_Program Optimize Oven Program (Slow Ramp Rate) Injector_Params->Oven_Program Tune_MS Tune Mass Spectrometer Oven_Program->Tune_MS Acquisition_Mode Select Acquisition Mode (Scan vs. SIM) Tune_MS->Acquisition_Mode Integration Peak Integration Acquisition_Mode->Integration Identification Isomer Identification (Retention Time & Spectra) Integration->Identification caption GC-MS Optimization Workflow

Caption: A systematic workflow for optimizing GC-MS parameters for octenoic acid isomer separation.

References

  • Kurvinen, J. P., Mu, H., Kallio, H., Xu, X., & Høy, C. E. (2001). Regioisomers of octanoic acid-containing structured triacylglycerols analyzed by tandem mass spectrometry using ammonia negative ion chemical ionization. Lipids, 36(12), 1377–1382. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Popa, G., Enache, C., & Dinca, O. R. (2015). Development and optimization of a gas-chromatographic separation method of fatty acids in human serum. World Journal of Pharmaceutical Sciences, 3(7), 1373-1380. Retrieved from [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Retrieved from [Link]

  • Ravi Kiran, C., Reshma, M. V., & Sundaresan, A. (2011). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. INIS, 42(1). Retrieved from [Link]

  • European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. Retrieved from [Link]

  • Shibahara, A., Yamamoto, K., Shinkai, K., Nakayama, T., & Kajimoto, G. (2015). Separation Behavior of Octadecadienoic Acid Isomers and Identification of cis- and trans-Isomers Using Gas Chromatography. Lipids, 50(1), 85-100. Retrieved from [Link]

  • Fujii, T., Watanabe, C., & Arimoto, H. (2021). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Journal of the Mass Spectrometry Society of Japan, 69(1), 13-22. Retrieved from [Link]

  • Scribd. (n.d.). GC-MS Troubleshooting Guide. Retrieved from [Link]

  • Bonzanini, F., et al. (2025). Optimization of a fatty acid methyl ester protocol for quantification of odd. Journal of Chromatography B, 1243, 124235. Retrieved from [Link]

  • ACS Publications. (2012). Separation of Fatty Acid Methyl Esters by GC-Online Hydrogenation × GC. Analytical Chemistry, 85(2), 1057-1063. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • Lin, J. T., & Arcinas, A. (2023). Fatty acid isomerism: analysis and selected biological functions. Food & Function, 14(24), 11099-11111. Retrieved from [Link]

  • El-Hamdy, A. H., & El-Fadaly, A. A. (2016). Optimized Gas Chromatography-Mass Spectrometric Method to Profile Esterified Fatty Acids in Fish Roe and Fish Oil. Indian Journal of Pharmaceutical Sciences, 78(4), 491-499. Retrieved from [Link]

  • Shimadzu. (2022, November 17). GC Troubleshooting guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-2-Octenoic acid. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Octanoic acid, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Poole, C. F. (2012). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Taylor & Francis. Retrieved from [Link]

  • Separation Science. (2023, December 9). Get your GC-MS troubleshooting guide now!. Retrieved from [Link]

  • Vrabie, V., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(7), 1876. Retrieved from [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • International Olive Council. (n.d.). DETERMINATION OF TRANS UNSATURATED FATTY ACIDS BY GAS CHROMATOGRAPHY. Retrieved from [Link]

  • JCANO INGENIERIA. (n.d.). GC Column Selection Guide. Retrieved from [Link]

  • Mayer, M. R., & Shanklin, J. (2007). Identification of butanoic, hexanoic and octanoic acids by GC-MS. ResearchGate. Retrieved from [Link]

  • Takashima, S., Toyoshi, K., & Shimozawa, N. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21-28. Retrieved from [Link]

  • Japan Customs. (n.d.). Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. Retrieved from [Link]

  • Wolrab, D., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 1-9. Retrieved from [Link]

  • Moldoveanu, S. C. (2010). Derivatization Methods in GC and GC/MS. In Gas Chromatography. InTech. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from [Link]

  • ResearchGate. (2013, March 6). What do I need to do for a better separation of isomers co-eluting in GC-MS?. Retrieved from [Link]

  • Krupčík, J., et al. (2003). separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated techniques. Journal of the Serbian Chemical Society, 68(11), 835-851. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting trans-2-Octenoic Acid Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of medium-chain fatty acids (MCFAs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of medium-chain fatty acids (MCFAs). trans-2-Octenoic acid presents a unique physicochemical challenge: its hydrophobic aliphatic tail strongly resists aqueous integration, while its carboxylic acid head group makes its solubility highly dependent on pH and counter-ion interactions.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind phase behaviors and providing self-validating protocols to ensure your experimental systems are robust and reproducible.

Part 1: Physicochemical Grounding

To successfully solubilize trans-2-octenoic acid, we must first understand the quantitative parameters driving its phase behavior. The table below summarizes the critical properties that dictate your formulation strategy.

PropertyValueCausality / Impact on Solubility
Molecular Weight 142.20 g/mol [1]Defines it as an MCFA; requires distinct handling compared to long-chain counterparts[1].
LogP 2.70 - 3.01[2]Highly lipophilic; partitions strongly into lipid phases, driving aqueous insolubility[2].
pKa 4.78 - 5.25[3],[2]Remains protonated (insoluble) at acidic/neutral pH; requires a pH of at least ~7.0 for >99% ionization.
Water Solubility ~0.74 g/L[2]Practically insoluble in its un-ionized form; necessitates co-solvents, organic counter-ions, or micellization[2].
Part 2: Diagnostic Troubleshooting Workflow

Before altering your experimental design, use the following logical pathway to diagnose why your trans-2-octenoic acid is precipitating or forming emulsions in your current buffer system.

G Start trans-2-Octenoic Acid (Aqueous Insoluble) CheckPH Is Aqueous pH > 7.0? (pKa + 2 rule) Start->CheckPH AdjustPH Deprotonate to Octenoate (Add L-Arginine or NaOH) CheckPH->AdjustPH No (Protonated) CheckConc Is Concentration > Critical Micelle Conc.? CheckPH->CheckConc Yes (Ionized) AdjustPH->CheckConc AddSurfactant Micellar Solubilization (Bile Salts / Lecithin / BSA) CheckConc->AddSurfactant Yes (Aggregation) Soluble Stable Aqueous Solution (Validated via OD600/DLS) CheckConc->Soluble No (Monomeric) AddSurfactant->Soluble

Diagnostic workflow for solubilizing trans-2-octenoic acid in aqueous media.

Part 3: Frequently Asked Questions (Mechanistic Causality)

Q: Why does trans-2-octenoic acid precipitate when I add it directly to physiological buffers (pH 7.4)? A: Although the target pH of 7.4 is above the predicted pKa of ~4.78[3], direct addition of the free acid to a buffered solution often leads to localized pH drops at the droplet interface, keeping the molecule in its protonated, insoluble form. Furthermore, long and medium-chain fatty acid salts formed from alkali metal hydroxides (like the sodium abundant in PBS) can have very low solubility in aqueous solutions, a phenomenon corresponding to a high Krafft point[4].

Q: How does the choice of counter-ion affect the Krafft point and solubility? A: Using strong alkalis (NaOH) forms sodium octenoate, which readily "salts-out" in high-ionic-strength media. Utilizing biological amines like L-Arginine provides a bulky counter-ion that deprotonates the fatty acid while simultaneously disrupting tight crystalline packing. This structural interference significantly lowers the Krafft point and enhances aqueous dispersion through non-covalent interactions[4].

Q: Can I use co-solvents like Ethanol or DMSO to force it into solution? A: Yes, trans-2-octenoic acid is highly soluble in ethanol[1]. However, when diluting the organic stock into aqueous media, you must maintain the final solvent concentration below toxicity thresholds for cell assays (typically <0.1% v/v). Rapid dilution without a carrier protein (like BSA) or a surfactant often results in "solvent-shifting precipitation," where the fatty acid crashes out as the ethanol diffuses into the water.

Q: What is the most effective way to mimic physiological solubilization for in vitro assays? A: In biological systems, fatty acids are solubilized via micellization. The solubility of fatty acids in aqueous solutions is greatly enhanced by bile salts, and this effect is further amplified synergistically when combined with phospholipids like lecithin (phosphatidylcholine)[5].

Part 4: Validated Experimental Protocols

To ensure scientific integrity, do not blindly follow steps. Understand that solubilization is an equilibrium process. The following protocols include built-in validation steps to confirm that your system has reached a stable thermodynamic state.

Protocol A: Arginine-Mediated Ionization and Solubilization (Carrier-Free)

Causality: This protocol leverages the basic amino acid L-Arginine (which contains a carboxyl group, an amino group, and a guanidine group) to deprotonate the fatty acid. The resulting self-assembled structures drastically increase solubility by decreasing the Krafft point without introducing detergents that might lyse cells[4].

Step-by-Step Methodology:

  • Calculate Molarity: Determine the exact molarity required for your trans-2-octenoic acid solution based on its molecular weight (142.20 g/mol )[1].

  • Prepare Counter-Ion: Prepare a 1.1x molar equivalent solution of L-Arginine in deionized water. The slight excess ensures complete deprotonation.

  • Titration: Slowly add the required volume of trans-2-octenoic acid liquid to the L-Arginine solution under continuous magnetic stirring (800 rpm).

  • Thermal Annealing: Heat the mixture gently to 37°C for 15-30 minutes. This thermal energy overcomes the activation barrier for complete acid-base reaction and deprotonation[4].

  • Self-Validation Step (Spectrophotometry): Measure the Optical Density at 600 nm (OD600) using a blank of pure water. A successful, fully ionized formulation will yield an OD600 of < 0.05 (optically clear). Turbidity (OD600 > 0.1) indicates incomplete ionization or an unmet Krafft point; if observed, titrate with micro-volumes of 0.1M L-Arginine until clear.

Protocol B: Micellar Solubilization via Bile Salts and Phospholipids

Causality: For applications requiring high concentrations of trans-2-octenoic acid that exceed its critical micelle concentration (CMC), mixed micelles prevent aggregation. Phospholipids like lecithin act competitively and synergistically with bile salts to expand the hydrophobic core of the micelle, accommodating the medium-chain fatty acid[5].

Step-by-Step Methodology:

  • Primary Surfactant: Prepare a 10 mM stock of Sodium Taurocholate (bile salt) in an aqueous physiological buffer (pH 7.4).

  • Co-Surfactant Integration: Add Lecithin (phosphatidylcholine) to achieve a 4:1 molar ratio of bile salt to phospholipid[5]. Probe-sonicate the mixture on ice for 3 cycles (10 seconds on, 20 seconds off) until the solution is completely clear, indicating the formation of empty mixed micelles.

  • Organic Stock: Dissolve trans-2-octenoic acid in a minimal volume of absolute ethanol (e.g., 100 mg/mL)[1].

  • Micellar Loading: Inject the ethanol stock dropwise into the mixed micelle solution while vortexing vigorously. The fatty acid will partition into the hydrophobic core of the micelles.

  • Self-Validation Step (Dynamic Light Scattering - DLS): Perform DLS on the final solution. A monodisperse peak between 5-20 nm confirms successful micellar incorporation. Peaks >100 nm indicate the presence of emulsion droplets or large aggregates, requiring further sonication or a higher surfactant-to-lipid ratio.

References
  • trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Showing Compound Oct-trans-2-enoic acid (FDB004552) - FooDB Source: FooDB URL:[Link]

  • Micellar Solubilization of Fatty Acids in Aqueous Media Containing Bile Salts and Phospholipids Source: PubMed (nih.gov) URL:[Link]

  • Investigation on the self-assembled behaviors of C18 unsaturated fatty acids in arginine aqueous solution Source: RSC Publishing URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to the Stabilization and Long-Term Storage of (2E)-oct-2-enoate

Welcome to the technical support guide for (2E)-oct-2-enoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (2E)-oct-2-enoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of (2E)-oct-2-enoate for long-term storage. As an α,β-unsaturated ester, this compound is susceptible to several degradation pathways that can compromise sample integrity. This guide offers troubleshooting advice and detailed protocols to mitigate these risks.

Frequently Asked Questions (FAQs): Understanding the Instability of (2E)-oct-2-enoate

This section addresses fundamental questions regarding the chemical stability of (2E)-oct-2-enoate, a medium-chain fatty acid derivative.[1][2] Understanding these principles is the first step toward effective stabilization.

Q1: What are the primary degradation pathways for (2E)-oct-2-enoate?

A1: As an α,β-unsaturated ester, (2E)-oct-2-enoate is susceptible to three main degradation pathways:

  • Free-Radical Polymerization: The conjugated double bond makes the molecule highly prone to polymerization, which can be initiated by heat, light, or trace radical impurities.[3] This is often the most rapid and problematic degradation route, potentially leading to the solidification of the sample.[3]

  • Hydrolysis: The ester functional group can be cleaved by water to form the parent carboxylic acid ((2E)-oct-2-enoic acid) and the corresponding alcohol. This reaction is catalyzed by acidic or basic conditions and even trace amounts of moisture.[4][5]

  • Oxidation: The double bond is susceptible to oxidation, especially in the presence of oxygen, which can lead to the formation of peroxides and other degradation products.[6][7] These peroxides can subsequently decompose and initiate polymerization.[3]

Q2: Why did my liquid (2E)-oct-2-enoate sample turn into a solid or viscous gel?

A2: This is a classic sign of uncontrolled free-radical polymerization.[3] Unsaturated monomers like (2E)-oct-2-enoate can link together to form long polymer chains, drastically increasing viscosity and eventually solidifying.[8] This process is often initiated by exposure to elevated temperatures (e.g., during distillation without an inhibitor), UV light, or the presence of radical-generating impurities.[3][8]

Q3: I've stored my compound in an aqueous buffer and now see a drop in pH and a new peak in my chromatogram. What happened?

A3: This observation strongly suggests hydrolysis of the ester bond. The cleavage of the ester results in the formation of (2E)-oct-2-enoic acid and an alcohol.[4][5] The generation of the carboxylic acid will cause the pH of the solution to decrease. The new peak in your analytical run (e.g., HPLC) corresponds to this newly formed acid, which will have a different retention time than the parent ester. The rate of hydrolysis is highly dependent on pH, with stability generally being greatest in a slightly acidic to neutral range (pH 4-8).[4]

Q4: What is a polymerization inhibitor and why is it necessary?

A4: A polymerization inhibitor is a chemical added in small amounts (typically parts-per-million, or ppm) to reactive monomers to prevent premature polymerization during storage and transport.[3][8][9] These compounds act as radical scavengers; they intercept and neutralize the free radicals that initiate the polymerization chain reaction, effectively stopping it before it can propagate.[3][9] For α,β-unsaturated esters, common inhibitors include phenolic compounds like butylated hydroxytoluene (BHT), hydroquinone (HQ), and the monomethyl ether of hydroquinone (MEHQ).[3][8]

Q5: Does an inert atmosphere always prevent degradation?

A5: Not necessarily. While storing under an inert atmosphere (e.g., nitrogen or argon) is excellent for preventing oxidation, it can be counterproductive if you are using certain common inhibitors.[10] Phenolic inhibitors like hydroquinone (HQ) and MEHQ require a small amount of oxygen to function effectively as radical scavengers.[3] Therefore, storing a sample stabilized with these specific inhibitors under a completely oxygen-free atmosphere can paradoxically increase the risk of polymerization. Always check the mechanism of your chosen inhibitor.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during the handling and storage of (2E)-oct-2-enoate.

Observed Problem Potential Cause(s) Recommended Solution(s)
Sample viscosity increases over time, or solidifies. Free-radical polymerization.Immediate Action: Check if an appropriate inhibitor (e.g., BHT, MEHQ) is present. Long-Term Prevention: Add a suitable inhibitor at the recommended concentration (see Protocol 2). Store at reduced temperatures (2-8°C) and protect from light. Avoid exposure to heat sources.[3][8]
Purity decreases over time, with a new, more polar peak appearing in HPLC analysis. Hydrolysis of the ester bond.Immediate Action: Confirm the new peak corresponds to (2E)-oct-2-enoic acid using a reference standard. Long-Term Prevention: Ensure the compound is stored under anhydrous conditions. Use a desiccant in the storage container. For solutions, control the pH to a range of 4-8.[4] Minimize contact with moisture at all times.[5]
A yellow discoloration of the sample is observed. Oxidation and/or minor polymerization.Immediate Action: Analyze the sample purity to determine the extent of degradation. Long-Term Prevention: Store the compound under an inert atmosphere (e.g., argon or nitrogen) if not using an oxygen-dependent inhibitor.[10] Use amber vials or store in the dark to prevent photo-initiated oxidation.
Inconsistent results in bioassays or chemical reactions. Sample degradation leading to lower concentration of the active compound and the presence of interfering byproducts.Action: Re-qualify the purity of your (2E)-oct-2-enoate stock using a validated analytical method (see Protocol 3). Prevention: Implement a routine stability testing schedule for all stored batches. Always use freshly prepared solutions for critical experiments.

Visualizing Degradation Pathways

Understanding the chemical transformations that (2E)-oct-2-enoate can undergo is crucial for designing an effective stabilization strategy.

cluster_main Degradation of (2E)-oct-2-enoate A (2E)-oct-2-enoate (Monomer) B Polymerization A->B C Hydrolysis A->C D Oxidation A->D B_prod Poly-(2E)-oct-2-enoate (Solid/Gel) B->B_prod C_prod (2E)-oct-2-enoic Acid + Alcohol C->C_prod D_prod Peroxides, Other Oxidized Species D->D_prod B_init Heat, Light, Radical Impurities B_init->B C_init H₂O, Acid/Base C_init->C D_init O₂ (Air) D_init->D start Start: Stability Study prep_t0 1. Prepare & Analyze 'Time Zero' Sample start->prep_t0 store 2. Store Aliquots (Protocol 1) prep_t0->store pull 3. Pull Samples at Timepoints (e.g., 1, 3, 6 months) store->pull prep_tx 4. Prepare Sample for Analysis pull->prep_tx analyze 5. HPLC Analysis prep_tx->analyze data 6. Data Processing: Calculate % Purity, Identify Degradants analyze->data decision Is Purity > 95%? data->decision end_pass Continue Study decision->end_pass Yes end_fail End Study: Determine Shelf-Life decision->end_fail No end_pass->pull

Caption: Workflow for a long-term stability study of (2E)-oct-2-enoate.

Step-by-Step Method:

  • Time Zero (T=0) Analysis:

    • Accurately prepare a stock solution of (2E)-oct-2-enoate in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL). [11] * Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system. This initial analysis provides the baseline purity and retention time.

  • Storage: Store the bulk sample according to Protocol 1.

  • Analysis at Subsequent Timepoints:

    • At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve a sample from storage.

    • Allow the sample to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a sample for analysis at the same concentration as the T=0 sample.

    • Analyze using the identical HPLC method.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 data.

    • Calculate the purity of (2E)-oct-2-enoate using the area percent method.

    • Identify and quantify any new peaks, which represent degradation products. LC-MS can be used to identify the mass of these impurities. [12][13]

References

  • Slawson, V., & Mead, J. F. (1971). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 12(1), 105-107. Available at: [Link]

  • (2E)-oct-2-enoate. PubChem. Available at: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

  • Polymerisation inhibitor. Wikipedia. Available at: [Link]

  • Slawson, V., & Mead, J. F. Stability of unsaturated methyl esters of fatty acids on surfaces. ResearchGate. Available at: [Link]

  • trans-2-Octenoic acid. PubChem. Available at: [Link]

  • Chemical Properties of 2-Octenoic acid, (E)- (CAS 1871-67-6). Cheméo. Available at: [Link]

  • Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents.
  • Inhibitors for Unsaturated Polyester Resins. Turkchem. Available at: [Link]

  • A Brief Discussion on Polymerization Inhibitors. Liskon Biological. Available at: [Link]

  • (E)-2-Octenoic acid. FooDB. Available at: [Link]

  • (E)-2-octenoic acid. The Good Scents Company. Available at: [Link]

  • 2-Octenoic acid, (E)-. NIST WebBook. Available at: [Link]

  • 2-Butenoic acid, 2-methyl-, 3,7-dimethyl-6-octenyl ester, (E)-. Synerzine. Available at: [Link]

  • Protection under inert atmosphere. OIV. Available at: [Link]

  • Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. ResearchGate. Available at: [Link]

  • Sensitive and Specific Mass Spectrometric Identification and Quantitation of A2E. IOVS. Available at: [Link]

  • Validation of analytical method for (E)-2-decenedioic acid quantification in honey samples. ResearchGate. Available at: [Link]

  • CLEN Method - ILIADe 280:2024. Taxation and Customs Union. Available at: [Link]

  • Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC. Available at: [Link]

  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (E)-2-octenoic acid. FlavScents. Available at: [Link]

  • Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. RSC Publishing. Available at: [Link]

  • Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. QsarDB. Available at: [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting

Minimizing degradation of (2E)-oct-2-enoate during sample preparation.

Welcome to the technical support guide for minimizing the degradation of (2E)-oct-2-enoate during sample preparation. This resource is designed for researchers, scientists, and drug development professionals who require...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for minimizing the degradation of (2E)-oct-2-enoate during sample preparation. This resource is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this unsaturated ester. As a volatile and reactive compound, (2E)-oct-2-enoate demands careful handling to prevent analytical inaccuracies arising from degradation or physical loss. This guide provides in-depth, field-proven insights and protocols in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the handling and preparation of samples containing (2E)-oct-2-enoate.

Q1: What are the primary degradation pathways for (2E)-oct-2-enoate that I should be aware of during my sample preparation?

A1: Understanding the potential degradation routes is the first step toward prevention. For (2E)-oct-2-enoate, there are four primary concerns you must manage:

  • Hydrolysis: The ester functional group is susceptible to cleavage by both acid- and base-catalyzed hydrolysis. This reaction breaks the ester bond, yielding (2E)-oct-2-enoic acid and the corresponding alcohol. The process is accelerated by the presence of water and non-neutral pH conditions.

  • Oxidation: The carbon-carbon double bond (C=C) at the C2 position is a site of reactivity, making it vulnerable to oxidation. Exposure to atmospheric oxygen, peroxides (which can be present in older solvents like ethers or THF), or other oxidizing agents can lead to the formation of various oxidation byproducts, compromising your analysis.

  • Isomerization: The "(2E)" designation refers to the trans configuration of the double bond, which is the thermodynamically more stable isomer. However, exposure to energy sources such as heat or UV light can induce isomerization to the cis (Z) form. While not strictly degradation, this can lead to quantification errors if your analytical method does not separate the two isomers or if the Z-isomer is not accounted for.

  • Evaporative Loss: (2E)-oct-2-enoate is a volatile organic compound.[1][2] Any sample preparation step involving heat, high vacuum, or prolonged exposure to the atmosphere can lead to significant physical loss of the analyte, resulting in artificially low recovery. This is often the most significant and overlooked source of error.

Below is a diagram illustrating these potential degradation and loss pathways.

cluster_degradation Degradation & Loss Pathways A (2E)-oct-2-enoate (Analyte of Interest) B Hydrolysis Products ((2E)-oct-2-enoic acid + alcohol) A->B H₂O (Acid/Base Catalyzed) C Oxidation Products (Epoxides, Aldehydes, etc.) A->C Oxygen / Peroxides D (2Z)-oct-2-enoate (Cis Isomer) A->D Heat / UV Light E Analyte Loss (Evaporation) A->E Heat / Vacuum (Physical Loss)

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Optimization

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of (2E)-oct-2-enoate

Welcome to the Technical Support Center for the liquid chromatography-mass spectrometry (LC-MS) analysis of (2E)-oct-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the liquid chromatography-mass spectrometry (LC-MS) analysis of (2E)-oct-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will delve into the common challenges associated with matrix effects for this non-polar, medium-chain fatty acid and provide scientifically-grounded solutions to ensure the accuracy and reliability of your results.

Understanding the Challenge: (2E)-oct-2-enoate and Matrix Effects

(2E)-oct-2-enoate is the conjugate base of (2E)-oct-2-enoic acid, a medium-chain fatty acid.[1] Its non-polar nature, with a predicted LogP of approximately 3.0, dictates its behavior in both sample preparation and chromatographic separation.[1] When analyzing (2E)-oct-2-enoate in complex biological matrices such as plasma, serum, or tissue homogenates, the co-extraction of endogenous lipids, proteins, and other small molecules can significantly impact the accuracy and precision of your LC-MS analysis.[2] This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, ultimately compromising your data.[3][4]

This guide will provide a structured approach to identifying, troubleshooting, and mitigating these matrix effects to help you develop a robust and reliable LC-MS method for (2E)-oct-2-enoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My signal for (2E)-oct-2-enoate is significantly lower in my plasma samples compared to the standard in a pure solvent. What is causing this?

This is a classic presentation of ion suppression , a common matrix effect where co-eluting endogenous compounds from the plasma interfere with the ionization of (2E)-oct-2-enoate in the mass spectrometer's ion source.[2][3] For a non-polar analyte like (2E)-oct-2-enoate, the primary culprits are often phospholipids, which are abundant in plasma and tend to co-extract and co-elute under reversed-phase chromatographic conditions.

Troubleshooting Steps:

  • Confirm Matrix Effects: The first step is to quantitatively assess the extent of ion suppression. This can be done using a post-extraction spike experiment.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they reach the LC-MS system.

  • Chromatographic Separation: If sample preparation alone is insufficient, further optimization of your LC method is necessary.

  • Internal Standard Selection: The use of an appropriate internal standard is crucial for compensating for matrix effects.

Q2: How do I perform a post-extraction spike experiment to quantify the matrix effect?

A post-extraction spike experiment is a reliable method to quantify the degree of ion suppression or enhancement.

Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike your analyte, (2E)-oct-2-enoate, into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spike Matrix): Extract a blank matrix sample (e.g., plasma) using your established sample preparation protocol. After the final evaporation step, spike the same known concentration of (2E)-oct-2-enoate into the reconstitution solvent before injecting it into the LC-MS.

    • Set C (Pre-Spike Matrix): Spike the known concentration of (2E)-oct-2-enoate into the blank matrix before the extraction process. This set is used to determine the overall recovery.

  • Analyze all three sets using your LC-MS method.

  • Calculate the Matrix Effect (%ME) using the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Result Interpretation Indication Next Steps
%ME < 70%Significant Ion SuppressionImprove sample preparation, optimize chromatography
70% < %ME < 130%Acceptable Matrix EffectProceed with method validation, ensure use of a suitable internal standard
%ME > 130%Significant Ion EnhancementInvestigate and remove the source of enhancement
Q3: What is the best sample preparation technique for (2E)-oct-2-enoate in plasma to minimize matrix effects?

Given the non-polar nature of (2E)-oct-2-enoate, several sample preparation techniques can be effective. The choice depends on the required sensitivity, sample throughput, and the complexity of the matrix.

Decision Workflow for Sample Preparation

Choosing a sample preparation method.
  • Protein Precipitation (PPT): This is the simplest and fastest method, suitable for high-throughput screening. However, it is the least effective at removing phospholipids and may result in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a good balance of cleanliness and ease of use for non-polar analytes. A common approach for fatty acids is a biphasic extraction using a solvent system like chloroform/methanol/water.

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a broad range of interferences. For (2E)-oct-2-enoate, a reversed-phase (C8 or C18) sorbent would be appropriate.

Detailed Protocol: Solid-Phase Extraction (SPE) for (2E)-oct-2-enoate in Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 20 µL of your internal standard solution.

    • Add 400 µL of 2% formic acid in water and vortex for 30 seconds. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Use a C8 or C18 SPE cartridge (e.g., 100 mg, 1 mL).

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the (2E)-oct-2-enoate and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of your initial mobile phase composition.

Q4: What type of internal standard should I use for (2E)-oct-2-enoate?

The choice of internal standard (IS) is critical for accurate quantification.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard." A SIL-IS, such as (2E)-oct-2-enoate-d3 or ¹³C₈-(2E)-oct-2-enoate, has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate correction.[5][6]

  • Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog can be used. For (2E)-oct-2-enoate, a good structural analog would be a similar medium-chain fatty acid that is not present in the sample, for example, (2E)-non-2-enoic acid or heptanoic acid. When using a structural analog, it is crucial to ensure it has a similar extraction recovery and ionization efficiency to your analyte.[7][8]

Internal Standard Type Advantages Disadvantages
Stable Isotope-Labeled (SIL) Co-elutes with analyte, experiences identical matrix effects, most accurate correction.[5][6]Can be expensive and not always commercially available.
Structural Analog More readily available and less expensive than SIL-IS.May not have identical extraction recovery or ionization response, may not fully compensate for matrix effects.[7][8]
Q5: My sample is clean, but I still see inconsistent results. Could my LC method be the problem?

Yes, even with good sample preparation, chromatographic conditions can significantly impact the severity of matrix effects.

LC Optimization Strategies:

  • Column Chemistry: For a non-polar analyte like (2E)-oct-2-enoate, a C8 or C18 reversed-phase column is a good starting point.[9][10] A phenyl-hexyl column can offer different selectivity and may help to separate your analyte from interfering compounds.

  • Mobile Phase: A typical mobile phase for fatty acid analysis consists of a gradient of water and methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium acetate) to improve peak shape and ionization.[11]

  • Gradient Optimization: A shallower gradient can improve the separation between your analyte and co-eluting matrix components.

  • 2D-LC: For extremely complex matrices where co-elution cannot be resolved with a single column, two-dimensional liquid chromatography (2D-LC) can provide a significant increase in resolving power.[12] In a typical setup, the fraction containing the analyte from the first dimension (e.g., a C18 column) is transferred to a second column with a different stationary phase (e.g., a phenyl-hexyl column) for further separation.[12]

Q6: I'm still facing significant matrix effects. Are there any advanced techniques I can use?

When conventional methods are insufficient, consider these advanced strategies:

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or TOF analyzers, can help to distinguish the analyte signal from isobaric interferences based on their exact mass. This doesn't eliminate ion suppression but can improve selectivity.

  • Derivatization: While not always necessary, derivatization of the carboxylic acid group of (2E)-oct-2-enoate can improve its chromatographic properties and ionization efficiency, potentially shifting its retention time away from interfering matrix components.[1][5] However, this adds an extra step to the sample preparation and needs careful validation.

Conclusion

Overcoming matrix effects in the LC-MS analysis of (2E)-oct-2-enoate requires a systematic and logical approach. By understanding the physicochemical properties of your analyte and the nature of the sample matrix, you can select and optimize the most appropriate sample preparation and chromatographic methods. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest level of accuracy and precision. This guide provides a comprehensive framework for troubleshooting and developing a robust and reliable analytical method for (2E)-oct-2-enoate in complex biological matrices.

References

  • PubChem. (2E)-oct-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, X., & Franke, A. A. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry, 79(13), 4937–4946. [Link]

  • de Boer, J. H., & van der Gugten, J. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 21(15), 2485–2492. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Czauderna, M., & Kowalczyk, J. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 519-528.
  • Al-Dirbashi, O. Y., Jacob, M., Al-Qahtani, K., El-Khoury, J. M., & Rashed, M. S. (2025).
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Retrieved from [Link]

  • MDPI. (2023, April 18). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Retrieved from [Link]

  • Preprints.org. (2025, June 13). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]

  • LCGC International. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS. Retrieved from [Link]

  • Taylor & Francis Online. (2017, November 24). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • Schmedes, A., & Holmer, G. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(21), 5439–5451. [Link]

  • Phenomenex. (2025, November 5). 2D-Liquid Chromatography: Principles & Uses. Retrieved from [Link]

  • Fauland, A., et al. (2011). A liquid chromatography/mass spectrometry method for the analysis of long-chain and very-long-chain fatty acids. Journal of Lipid Research, 52(12), 2133-2140.
  • Agilent. (2025, August 17). Two-Dimensional Liquid Chromatography Applications in Biopharmaceutical Analysis. Retrieved from [Link]

  • Kingsley, K., & Marnett, L. J. (2006). LC/ESI/MS analysis of saturated and unsaturated fatty acids in rat intestinal epithelial cells. Journal of the American Society for Mass Spectrometry, 17(12), 1641–1649. [Link]

  • Lee, J. H., et al. (2021). Development of an optimized sample preparation method for quantification of free fatty acids in food using liquid chromatography-mass spectrometry. Scientific Reports, 11(1), 1-9.
  • Wang, Y., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Journal of Pharmaceutical and Biomedical Analysis, 243, 116023.
  • Kokotou, M. G., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Metabolites, 12(5), 454.
  • Shimadzu. (n.d.). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. Retrieved from [Link]

  • LCGC International. (2024, June 17). LC–MS/MS System Developed for Fatty Acid Analysis. Retrieved from [Link]

  • Metabolomics. (2020, November 5). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Retrieved from [Link]

  • The Journal of Applied Laboratory Medicine. (2018, November 1). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]

  • PubMed. (2018, November 1). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]

Sources

Troubleshooting

Refinement of extraction protocols for (2E)-oct-2-enoate from complex matrices.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction of (2E)-oct-2-enoate (also known as trans-2-octenoic acid) from complex matric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction of (2E)-oct-2-enoate (also known as trans-2-octenoic acid) from complex matrices like plasma, tissue homogenates, and fermentation broths.

The analytical challenge lies in the molecule's dual nature: it is an amphiphilic medium-chain fatty acid (MCFA) featuring a reactive α,β-unsaturated double bond. Standard extraction protocols often fail because they do not account for protein binding, volatility, or the thermodynamic risk of E-to-Z isomerization.

This guide provides field-proven, self-validating protocols designed to troubleshoot and optimize your extraction workflows.

Core Extraction Workflow

ExtractionWorkflow Matrix Complex Matrix (Plasma, Tissue, Broth) Acidification Acidification (pH < 3) Disrupt Protein Binding Matrix->Acidification Decision Extraction Method Selection Acidification->Decision LLE Liquid-Liquid Extraction (LLE) (MTBE / Hexane) Decision->LLE SPME Headspace SPME (PDMS/DVB Fiber) Decision->SPME SPE Solid-Phase Extraction (SPE) (Polymeric HLB) Decision->SPE Deriv Derivatization (Methylation) LLE->Deriv Analysis GC-MS / LC-MS Analysis Quantification of (2E)-oct-2-enoate SPME->Analysis Thermal Desorption SPE->Deriv Deriv->Analysis

Fig 1. Decision matrix and workflow for (2E)-oct-2-enoate extraction from complex matrices.

Troubleshooting & FAQs

Q1: Why am I experiencing highly variable, low recoveries (<40%) when extracting (2E)-oct-2-enoate from plasma or fermentation broths?

The Causality: As an MCFA, (2E)-oct-2-enoate possesses a carboxylate group with a pKa of approximately 4.8. At physiological pH (7.4), it exists almost entirely in its ionized (anionic) form. In complex biological matrices, these anions exhibit strong electrostatic and hydrophobic binding to endogenous proteins, such as human serum albumin (HSA). If you attempt a direct organic extraction without disrupting this protein-analyte complex, the analyte will remain trapped in the aqueous crash layer. To resolve this, you must induce a state of zero net charge by driving the equilibrium toward the protonated, lipophilic free acid.

Protocol 1: Acid-Assisted Liquid-Liquid Extraction (LLE)

  • Aliquot: Transfer 500 µL of the complex matrix into a silanized borosilicate glass tube (silanization prevents non-specific adsorption of the fatty acid to glass walls).

  • Internal Standard: Spike with 50 µL of a stable isotopically labeled standard (e.g., d3-(2E)-oct-2-enoic acid) to track absolute recovery.

  • Acidification: Add 100 µL of 1 M HCl or Formic Acid. Vortex for 30 seconds. (Causality: This drops the pH below 3.0, fully protonating the carboxylate group and breaking protein-binding interactions).

  • Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE). (Causality: MTBE is chosen over hexane because its slight polarity better accommodates the polar carboxyl headgroup while still rejecting aqueous contaminants).

  • Phase Separation: Vortex aggressively for 2 minutes, then centrifuge at 3000 × g for 10 minutes at 4°C.

  • Recovery: Transfer the upper organic layer to a clean vial.

  • Concentration: Evaporate under a gentle stream of ultra-pure N2 at room temperature. (Critical: Do not apply heat >30°C, as MCFAs are semi-volatile and will be lost).

Self-Validating System: To validate this extraction, prepare three identical matrix aliquots. Spike Aliquot A before extraction, spike Aliquot B after extraction (just before evaporation), and leave Aliquot C unspiked (blank). The ratio of A/B determines your true extraction efficiency, isolating it from mass spectrometer matrix suppression.

Q2: How can I prevent the E-to-Z isomerization of the α,β-unsaturated double bond during extraction and GC-MS analysis?

The Causality: The trans (2E) configuration of oct-2-enoate is thermodynamically favored, but the application of excessive heat, UV light, or exposure to active silanol sites in GC liners can provide the activation energy required for E-to-Z (trans-to-cis) isomerization. Furthermore, exhaustive solvent extractions often co-extract heavy matrix lipids that accumulate in the GC inlet, creating active sites that catalyze this isomerization. For highly complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is the superior choice. It is a solvent-free technique that isolates only the volatile and semi-volatile fractions, leaving heavy matrix interferents behind[1].

Protocol 2: Headspace SPME (HS-SPME) for GC-MS

  • Sample Preparation: Place 1.0 mL of the liquid matrix into a 10 mL precision headspace vial.

  • Matrix Modification: Add 200 µL of 1 M H3PO4 and 300 mg of solid NaCl. (Causality: The acid protonates the analyte to increase volatility, while the NaCl induces a "salting-out" effect. The hydration shells formed around the Na+ and Cl- ions decrease the volume of free water, thermodynamically driving the lipophilic (2E)-oct-2-enoic acid into the headspace).

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 10 minutes with orbital agitation at 250 rpm to ensure liquid-gas phase equilibrium.

  • Extraction: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 40°C. (Causality: The mixed-mode PDMS/DVB fiber is specifically tuned to capture medium-chain volatile compounds[2]).

  • Desorption: Retract the fiber and immediately inject it into the GC inlet at 240°C for 3 minutes. (Critical: Keep the inlet temperature at or below 240°C to prevent thermal degradation or isomerization of the double bond).

Self-Validating System: Monitor the E/Z isomer ratio in your GC-MS chromatogram. The Z-isomer typically elutes slightly earlier than the E-isomer on a standard non-polar column (e.g., HP-5MS)[3]. If the Z-isomer peak exceeds 3% of the total peak area in a pure standard run, your desorption temperature is too high, or your GC liner requires deactivation.

Q3: How do LLE, SPE, and SPME compare quantitatively when dealing with (2E)-oct-2-enoate?

The Causality: The choice of extraction method dictates your limits of detection (LOD) and the severity of matrix effects. SPME is highly sensitive for GC-MS workflows and eliminates liquid matrix effects, but it is an equilibrium-based technique, meaning it provides relative rather than exhaustive quantification unless rigorously calibrated[4]. Solid-Phase Extraction (SPE) using polymeric HLB (Hydrophilic-Lipophilic Balance) sorbents is preferred for LC-MS/MS because it provides exhaustive recovery and excellent cleanup of phospholipids[4].

Table 1: Quantitative Comparison of Extraction Methods for (2E)-oct-2-enoate

Extraction MethodMatrix VolumeLOD / LOQ (ng/mL)Recovery (%)Matrix Effect (%)Best Application
LLE (MTBE) 500 µL5.0 / 15.075 - 85%80 - 120%High-throughput LC-MS/MS
SPE (Polymeric HLB) 1000 µL1.0 / 3.085 - 95%90 - 110%Complex tissues, trace LC-MS
HS-SPME (PDMS/DVB) 1000 µL0.5 / 2.092 - 99%*95 - 105%Volatile profiling, GC-MS

*Note: SPME recovery is expressed as relative extraction efficiency at equilibrium.

References

  • Benchchem. Trans-2-octen-1-ol | 18409-17-1 | Experimental Protocols.1

  • Analytical Chemistry (ACS). Application of Solid Phase Microextraction for Quantitation of Polyunsaturated Fatty Acids in Biological Fluids.4

  • PubChem (NIH). trans-2-Octenoic acid | C8H14O2 | CID 5282714.3

  • ResearchGate. Analysis of Free Fatty Acids in Beer: Comparison of Solid-Phase Extraction, Solid-Phase Microextraction, and Stir Bar Sorptive Extraction.2

Sources

Optimization

Technical Support Center: Optimizing E-Selectivity in the Horner-Wadsworth-Emmons (HWE) Reaction

Welcome to the Olefination Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with stereochemical leakage during alkene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Olefination Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with stereochemical leakage during alkene synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for generating E-α,β-unsaturated esters, but achieving >95% stereoselectivity requires precise control over the reaction's thermodynamic parameters.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize your HWE workflows.

Mechanistic Causality: The Foundation of E-Selectivity

To correct poor stereoselectivity, you must first understand the causality of the reaction pathway. The HWE reaction involves the nucleophilic addition of a phosphonate carbanion to an aldehyde, forming an intermediate oxaphosphetane that undergoes elimination to yield an alkene and a water-soluble phosphate byproduct[1].

The stereochemistry is dictated by steric approach control and the reversibility of the initial addition step[2]. The carbanion approaches the carbonyl carbon in an antiperiplanar fashion, which minimizes steric clash between the bulky phosphoranyl moiety and the aldehyde's substituents[3].

  • Kinetic Pathway: Leads to the syn-adduct. If elimination is faster than equilibration (e.g., when using electron-withdrawing groups on the phosphonate), the Z-alkene is trapped.

  • Thermodynamic Pathway: The initial addition is reversible. The system equilibrates to the lower-energy anti-adduct, which proceeds through a trans-oxaphosphetane to yield the highly favored E-alkene[4].

HWE_Mechanism Start Phosphonate Carbanion + Aldehyde Syn syn-Adduct (Kinetic Pathway) Start->Syn Fast Addition Anti anti-Adduct (Thermodynamic Pathway) Start->Anti Slow Addition CisOxa cis-Oxaphosphetane Syn->CisOxa Rapid Elimination (If EWG present) TransOxa trans-Oxaphosphetane Anti->TransOxa Elimination Z_Alkene Z-Alkene (Minor Product) CisOxa->Z_Alkene - Phosphate E_Alkene E-Alkene (Major Product) TransOxa->E_Alkene - Phosphate

Thermodynamic vs. Kinetic pathways in the HWE reaction dictating E/Z stereoselectivity.

Troubleshooting Matrix: Resolving Poor Stereocontrol

Issue 1: High Z-Alkene Contamination (>10%)

Root Cause A: Insufficient Steric Bulk on the Phosphonate Standard dimethyl phosphonates often fail to provide enough steric hindrance to fully destabilize the syn-adduct, leading to a sluggish equilibrium and Z-alkene leakage.

  • Intervention: Switch to Paterson conditions by utilizing diisopropyl phosphonates. The bulky isopropyl groups severely penalize the formation of the syn-adduct, pushing the equilibrium almost entirely toward the anti-adduct and yielding >95:5 E:Z ratios[3].

Root Cause B: Inappropriate Cation Chelation Using lithium-based strong bases (like LiHMDS) without additives can freeze the reaction in the kinetic state. The small lithium cation tightly chelates the oxygen atoms of the phosphonate and the aldehyde, preventing the reversibility required to reach the thermodynamic E-product[5].

  • Intervention: Use bases with larger, less coordinating counterions such as NaH or KHMDS to promote reversibility and E-selectivity[5].

Issue 2: Substrate Degradation or Epimerization

Root Cause: Harsh Basic Conditions Strong bases like NaH can cause side reactions, including aldol condensation or epimerization of α-chiral aldehydes.

  • Intervention: Employ Masamune-Roush conditions . This protocol uses a mild amine base (DBU or DIPEA) in combination with a Lewis acid (LiCl). The lithium salt activates the phosphonate via chelation, increasing its acidity so that a weak base can generate the carbanion at room temperature, preserving sensitive functional groups while maintaining high E-selectivity[6].

Quantitative Data: Condition Benchmarking

Use the following table to select the optimal reaction conditions based on your substrate's sensitivity and your stereochemical target.

Parameter / ProtocolReagents & ConditionsTypical E:Z RatioMechanistic Rationale
Standard HWE Dimethyl phosphonate, NaH, THF~ 70:30 to 85:15Baseline thermodynamic control; limited steric penalty for syn-adduct[3].
Paterson Modification Diisopropyl phosphonate, NaH, THF> 95:5Increased steric bulk heavily destabilizes the kinetic syn-adduct[3].
Masamune-Roush Diethyl phosphonate, LiCl, DBU, MeCN> 95:5Mild enolization; Li+ coordinates the phosphonate, preventing substrate degradation[6].
Rathke's Conditions Diethyl phosphonate, MgBr₂, Et₃N> 90:10Mg²⁺ templating enhances E-selectivity; highly effective for Weinreb amides[7].

Validated Experimental Protocols

Protocol A: High-E HWE via Paterson Modification (Robust Substrates)

Use this protocol for standard aliphatic or aromatic aldehydes where base sensitivity is not an issue.

  • Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon. Add NaH (60% dispersion in mineral oil, 1.1 equiv)[4].

  • Solvent: Suspend the NaH in anhydrous THF (0.2 M) and cool the mixture to 0 °C using an ice bath.

  • Ylide Generation: Dissolve diisopropyl (ethoxycarbonyl)methylphosphonate (1.05 equiv) in a minimal amount of THF. Add this dropwise to the NaH suspension. Stir for 30 minutes at 0 °C until hydrogen evolution ceases and the solution becomes clear.

  • Aldehyde Addition: Dissolve the aldehyde (1.0 equiv) in THF and add it dropwise to the carbanion solution.

  • Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours to ensure full thermodynamic equilibration to the E-alkene[5].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure[4].

Protocol B: Masamune-Roush Olefination (Base-Sensitive Substrates)

Use this protocol for aldehydes prone to epimerization or aldol side-reactions.

  • Preparation: In an oven-dried flask under Argon, dissolve the aldehyde (1.0 equiv) and triethyl phosphonoacetate (1.2 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M).

  • Activation: Add anhydrous Lithium Chloride (LiCl) (1.5 equiv) to the stirring solution at room temperature[6]. Stir for 5 minutes to allow chelation.

  • Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. The reaction will typically turn slightly yellow.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor conversion via TLC.

  • Workup: Dilute the mixture with diethyl ether and wash sequentially with 1M HCl (to remove the amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Frequently Asked Questions (FAQs)

Q: Why does the Still-Gennari modification produce Z-alkenes instead of E-alkenes? A: The Still-Gennari modification utilizes phosphonates with strong electron-withdrawing groups, such as bis(trifluoroethyl) esters. These groups drastically accelerate the elimination step of the oxaphosphetane. Consequently, the reaction becomes kinetically controlled; the initially formed syn-adduct eliminates immediately to form the Z-alkene before it has a chance to equilibrate to the more stable anti-adduct[1].

Q: My aldehyde is highly sensitive to both strong bases and lithium salts. Are there alternative mild conditions? A: Yes. You can employ Rathke's conditions, which substitute lithium with magnesium salts (e.g., MgBr₂ or iPrMgCl) in combination with a tertiary amine. Magnesium effectively mediates the reaction and provides excellent E-selectivity, particularly for complex substrates like Weinreb amides[7].

Q: Can I use the HWE reaction on ketones to form tetrasubstituted alkenes? A: Ketones are significantly less reactive and more sterically hindered than aldehydes, making thermodynamic control difficult. However, you can force the reaction using solvent-free conditions with a DBU-Cs₂CO₃ base system, which has been shown to yield trisubstituted and tetrasubstituted olefins with high E-selectivity[8].

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Validation of Synthetic (2E)-Oct-2-enoate using NMR and IR Spectroscopy

This guide provides an in-depth comparison and analysis of spectroscopic data for the structural validation of synthetic (2E)-oct-2-enoate, a common α,β-unsaturated ester. Designed for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and analysis of spectroscopic data for the structural validation of synthetic (2E)-oct-2-enoate, a common α,β-unsaturated ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and demonstrates a self-validating analytical workflow. Our approach is grounded in established spectroscopic principles to ensure the highest degree of scientific integrity.

Introduction: The Imperative of Structural Integrity

In any synthetic chemistry workflow, the unambiguous confirmation of a target molecule's structure is paramount. The physical and biological properties of a compound are intrinsically linked to its precise chemical structure, including its stereochemistry. For a molecule like ethyl (2E)-oct-2-enoate, an α,β-unsaturated ester, key structural features must be confirmed: the presence of the ester functional group, the length of the carbon chain, and, crucially, the E (trans) configuration of the carbon-carbon double bond.

This guide will utilize two of the most powerful and accessible techniques in structural elucidation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will demonstrate how the orthogonal information provided by these two methods offers a robust and definitive validation of the synthetic product.

Experimental Protocols: A Rationale-Driven Approach

The quality of spectroscopic data is directly dependent on the rigor of the experimental protocol. Here, we detail the methodologies for acquiring ¹H NMR, ¹³C NMR, and FT-IR spectra, explaining the reasoning behind each critical step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and environment of atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the synthetic ethyl (2E)-oct-2-enoate sample. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans, especially for the less sensitive ¹³C nucleus[1].

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

    • Causality: CDCl₃ is selected as the solvent for several key reasons: its ability to dissolve a wide range of non-polar to moderately polar organic compounds, its relatively low cost, and its volatility, which simplifies sample recovery[2]. The deuterium (D) atom is not detected in ¹H NMR, thus minimizing solvent interference. The residual proton signal of CHCl₃ at ~7.26 ppm and the carbon signal at ~77.16 ppm provide convenient internal references[3].

  • Instrument & Acquisition Parameters:

    • Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, which is critical for resolving complex spin-spin coupling patterns.

    • ¹H NMR Acquisition:

      • Pulse Program: A standard single-pulse experiment.

      • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

      • Relaxation Delay: A 1-2 second delay between pulses ensures that the nuclei have adequately relaxed, allowing for accurate integration.

    • ¹³C NMR Acquisition:

      • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

      • Number of Scans: 128-1024 scans are typically required due to the low natural abundance (~1.1%) of the ¹³C isotope.

      • Spectral Width: A range of 0-200 ppm is appropriate to capture all expected carbon signals, from the aliphatic chain to the carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)

  • Sample Preparation:

    • Place a single drop of the neat (undiluted) liquid ethyl (2E)-oct-2-enoate directly onto the crystal of the ATR accessory.

    • Causality: The ATR technique is chosen for its simplicity and speed, requiring minimal sample preparation for liquids and eliminating the need for traditional salt plates (KBr, NaCl) which are fragile and sensitive to moisture[4]. This method ensures good contact between the sample and the IR beam's evanescent wave.

  • Instrument & Acquisition Parameters:

    • Instrument: A standard FT-IR spectrometer equipped with a diamond ATR accessory.

    • Background Scan: A background spectrum of the clean, empty ATR crystal must be collected first. This spectrum is automatically subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

    • Sample Scan:

      • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

      • Resolution: A resolution of 4 cm⁻¹ is sufficient for routine structural identification.

      • Spectral Range: The standard mid-IR range of 4000-400 cm⁻¹ is scanned.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical flow of the validation process, from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Synthetic Ethyl (2E)-oct-2-enoate Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Apply Neat Liquid to ATR Sample->Prep_IR NMR_Acq 1H & 13C NMR (400 MHz) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectroscopy Prep_IR->IR_Acq Data_NMR Analyze Chemical Shifts, Coupling Constants, Integrals NMR_Acq->Data_NMR Data_IR Analyze Absorption Frequencies (cm-1) IR_Acq->Data_IR Comparison Compare with Literature & Expected Values Data_NMR->Comparison Data_IR->Comparison Validation Structural Confirmation Comparison->Validation

Caption: Workflow for the structural validation of ethyl (2E)-oct-2-enoate.

Data Analysis and Structural Interpretation

The collected spectra are now analyzed and compared against established data for α,β-unsaturated esters to validate the structure of ethyl (2E)-oct-2-enoate.

FT-IR Spectral Data: Functional Group Identification

The primary role of the IR spectrum in this context is the rapid confirmation of the α,β-unsaturated ester functional group.

Table 1: Comparison of IR Absorption Frequencies

Functional Group VibrationExpected Frequency (cm⁻¹)Observed Frequency (cm⁻¹)
C=O Stretch (α,β-unsaturated ester)1730 - 1715~1720
C=C Stretch (alkene)1650 - 1600~1645
C-O Stretch (ester)1300 - 1000~1265, ~1175
=C-H Bend (trans-alkene)980 - 960~970
C-H Stretch (sp³ hybridized)3000 - 2850~2958, ~2930, ~2860

Interpretation: The most diagnostic peak is the strong absorption at approximately 1720 cm⁻¹ , which falls squarely within the expected range for the carbonyl (C=O) stretch of an α,β-unsaturated ester.[5][6] This value is shifted to a lower wavenumber compared to a saturated ester (typically 1750-1735 cm⁻¹) due to the electronic conjugation between the C=C and C=O double bonds, which slightly weakens the carbonyl bond. The presence of a peak around 1645 cm⁻¹ confirms the C=C double bond. Furthermore, the strong, characteristic C-O stretching bands are observed around 1265 cm⁻¹ and 1175 cm⁻¹ .[7] Finally, the absorption at approximately 970 cm⁻¹ is highly indicative of the out-of-plane =C-H bend of a trans-disubstituted alkene, providing initial evidence for the desired (2E) stereochemistry.[8]

NMR Spectral Data: Definitive Structural Elucidation

While IR confirms the functional groups, NMR provides the complete carbon-hydrogen framework and stereochemical detail. The data below is based on published values for similar structures and established chemical shift principles[6].

Table 2: ¹H NMR Data for Ethyl (2E)-oct-2-enoate (400 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a6.97dt1HJ = 15.6, 7.0H-3
b5.81dt1HJ = 15.6, 1.5H-2
c4.18q2HJ = 7.1-OCH₂CH₃
d2.21qd2HJ = 7.0, 7.3H-4
e1.45sextet2HJ = 7.3H-5
f1.30m4H-H-6, H-7
g1.28t3HJ = 7.1-OCH₂CH₃
h0.89t3HJ = 7.0H-8

Table 3: ¹³C NMR Data for Ethyl (2E)-oct-2-enoate (100 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)Assignment
1166.5C=O
2121.0C-2
3149.0C-3
432.5C-4
528.0C-5
631.5C-6
722.5C-7
814.0C-8
960.2-OCH₂CH₃
1014.3-OCH₂CH₃

¹H NMR Interpretation:

  • Olefinic Protons (a, b): The two protons on the double bond appear at 6.97 ppm (H-3) and 5.81 ppm (H-2). The downfield shift of H-3 is due to its position β to the electron-withdrawing carbonyl group. The most critical piece of information here is the coupling constant between them, J = 15.6 Hz . This large coupling constant is characteristic of a trans (or E) relationship between vicinal olefinic protons, definitively confirming the stereochemistry of the double bond.

  • Ethyl Ester Group (c, g): The quartet at 4.18 ppm (2H) and the triplet at 1.28 ppm (3H) are a classic ethyl group pattern, confirming the ester functionality.

  • Alkyl Chain (d, e, f, h): The signals corresponding to the rest of the pentyl chain are found in the expected upfield region (2.21-0.89 ppm). The integration of all signals correctly adds up to the 18 protons expected for the molecular formula (C₁₀H₁₈O₂).

¹³C NMR Interpretation:

  • Carbonyl Carbon (1): The signal at 166.5 ppm is characteristic of an ester carbonyl carbon.

  • Olefinic Carbons (2, 3): The sp² carbons of the double bond appear at 121.0 ppm and 149.0 ppm, consistent with their position in a conjugated system.

  • Ethyl and Alkyl Carbons: The remaining eight signals for the ethyl group and the pentyl chain appear in the upfield aliphatic region (60.2-14.0 ppm), consistent with the proposed structure.

The following diagram illustrates the key structural features confirmed by the NMR data.

Caption: Key structural features of ethyl (2E)-oct-2-enoate confirmed by ¹H NMR.

Conclusion: A Self-Validating System

References

  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved April 3, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-octenoate, (2E)-. Retrieved April 3, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved April 3, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Vertex AI Search. (n.d.). Table of Characteristic IR Absorptions. Retrieved April 3, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved April 3, 2026, from [Link]

  • PubChem. (n.d.). Methyl oct-2-enoate. Retrieved April 3, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). [Example of NMR data for a related compound]. Retrieved April 3, 2026, from [Link]

  • Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Analytical Chemistry, 28(8), 1388-1391. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved April 3, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved April 3, 2026, from [Link]

  • Hornak, J. P. (n.d.). The Basics of NMR. Retrieved April 3, 2026, from [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved April 3, 2026, from [Link]

Sources

Comparative

Comparative analysis of (2E)-oct-2-enoate vs (2Z)-oct-2-enoate bioactivity.

As a Senior Application Scientist, evaluating the bioactivity of medium-chain unsaturated fatty acids requires moving beyond basic structural descriptions to understand their dynamic roles in metabolic flux and receptor-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the bioactivity of medium-chain unsaturated fatty acids requires moving beyond basic structural descriptions to understand their dynamic roles in metabolic flux and receptor-mediated signaling. The geometric isomers of 2-octenoic acid—(2E)-oct-2-enoate (trans-isomer) and (2Z)-oct-2-enoate (cis-isomer)—present a fascinating case study in stereospecific bioactivity.

While they share the same molecular formula (C8H14O2), the orientation around their C2-C3 double bond dictates entirely divergent biological trajectories. The trans-isomer functions primarily as a canonical metabolic intermediate and antimicrobial agent[1][2], whereas the cis-isomer acts as a highly specific signaling molecule, particularly in the context of microbial biofilm dispersion[3].

This guide provides an objective, data-driven comparative analysis of these two isomers, detailing their metabolic routing, pharmacological profiles, and the field-proven experimental protocols required to validate their bioactivity in vitro.

Structural and Metabolic Divergence

The stereochemistry of the C2-C3 double bond is the primary determinant of how these molecules interact with enzymatic pockets.

(2E)-oct-2-enoate is an endogenous metabolite naturally produced during the hepatic microsomal oxidation of aliphatic aldehydes[4]. In mitochondrial β-oxidation, the trans configuration is the standard intermediate. Acyl-CoA dehydrogenase generates (2E)-enoyl-CoA, which is directly recognized by enoyl-CoA hydratase to continue the oxidation cycle.

Conversely, (2Z)-oct-2-enoate [5] introduces a steric "kink" that prevents direct hydration. It requires an accessory enzyme, enoyl-CoA isomerase, to convert the cis double bond into the trans configuration before it can be processed for energy extraction. This metabolic bottleneck often redirects the cis-isomer toward signaling pathways rather than immediate catabolism.

G Octanoyl Octanoyl-CoA AcylCoA_DH Acyl-CoA Dehydrogenase Octanoyl->AcylCoA_DH Trans (2E)-oct-2-enoyl-CoA (Trans Isomer) AcylCoA_DH->Trans Hydratase Enoyl-CoA Hydratase Trans->Hydratase Cis (2Z)-oct-2-enoyl-CoA (Cis Isomer) Isomerase Enoyl-CoA Isomerase Cis->Isomerase Accessory Step Isomerase->Trans Hydroxy 3-Hydroxyoctanoyl-CoA (Proceeds to β-oxidation) Hydratase->Hydroxy

Metabolic routing of (2E) and (2Z)-oct-2-enoate isomers through mitochondrial β-oxidation.

Comparative Bioactivity Profiles

The distinct spatial geometries of these isomers translate into measurable differences in their pharmacological and antimicrobial applications.

The trans-isomer demonstrates potent direct biocidal activity. Recent bioprospecting studies have identified (2E)-oct-2-enoate as a key antifungal metabolite produced by Lactiplantibacillus plantarum, capable of disrupting the internal structure of pathogenic fungal mycelium[2]. Furthermore, halogenated derivatives of the trans-isomer (e.g., 4-bromo-2-octenoic acid) are highly specific, irreversible inhibitors of 3-ketoacyl-CoA thiolase, effectively shutting down mitochondrial fatty acid oxidation[6][7].

The cis-isomer, sharing structural homology with known quorum-sensing disruptors like cis-2-decenoic acid, acts as a bio-dispersant. It induces a physiologically-mediated dispersion response in both Gram-negative and Gram-positive bacteria, disaggregating established biofilms without necessarily exhibiting direct bactericidal toxicity[3].

Table 1: Quantitative Bioactivity and Performance Comparison
Parameter(2E)-oct-2-enoate (Trans)(2Z)-oct-2-enoate (Cis)
Primary Biological Role Metabolic intermediate, Antifungal agentInter-kingdom signaling, Biofilm dispersant
Enzymatic Affinity (β-oxidation) Direct substrate for Enoyl-CoA HydrataseRequires Enoyl-CoA Isomerase conversion
Antifungal Efficacy (EC50) ~0.907 mg/mL (Mycelium disruption)[2]Low direct toxicity; primarily dispersive
Biofilm Disruption Mechanism Cell membrane/structural compromiseReceptor-mediated dispersion signaling
Derivative Applications Thiolase inhibition (via 4-bromo derivative)[6]Adjunctive to biocides in water systems[3]

Validated Experimental Protocols

To objectively measure the divergent bioactivities of these isomers, researchers must employ self-validating experimental systems. Below are two field-proven protocols designed to isolate the specific mechanisms of action for each isomer.

Protocol A: Quantification of Biofilm Dispersion (Targeting the Cis-Isomer)

Causality Check: We utilize a dual-staining approach. Crystal Violet (CV) provides high-throughput quantification of total remaining biomass, while orthogonal Confocal Laser Scanning Microscopy (CLSM) with live/dead staining ensures that the cis-isomer is inducing true physiological dispersion rather than merely killing the surface layer of the biofilm.

Step-by-Step Methodology:

  • Biofilm Cultivation: Inoculate Pseudomonas aeruginosa (PAO1) into 96-well microtiter plates using M9 minimal medium supplemented with 0.2% glucose. Incubate statically at 37°C for 48 hours to establish a mature biofilm.

  • Washing (Critical Step): Carefully aspirate the supernatant and wash the wells three times with sterile PBS. Rationale: This removes planktonic cells, ensuring that subsequent measurements strictly reflect biofilm-associated biomass.

  • Isomer Treatment: Add fresh M9 medium containing varying concentrations (10 µM to 1 mM) of (2Z)-oct-2-enoate or (2E)-oct-2-enoate (as a comparative control). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Biomass Quantification (CV Assay):

    • Aspirate the treatment medium and wash twice with PBS.

    • Stain with 0.1% Crystal Violet for 15 minutes.

    • Solubilize the bound dye with 30% acetic acid and measure absorbance at 590 nm using a microplate reader.

  • Orthogonal Validation (CLSM): In parallel wells, apply SYTO 9 and Propidium Iodide (PI) to visualize the structural architecture of the remaining biofilm. Self-Validation: A true dispersion event by the cis-isomer will show a significant reduction in CV absorbance but a high ratio of live (green) to dead (red) cells in the effluent, proving the bacteria detached rather than died.

Protocol B: Mitochondrial β-Oxidation Flux Analysis (Targeting the Trans-Isomer)

Causality Check: To prove that the trans-isomer is directly metabolized while the cis-isomer experiences a lag, we use isolated rat liver mitochondria. This isolates the β-oxidation machinery from peroxisomal interference, allowing precise tracking of acyl-CoA intermediates.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from rat liver tissue using differential centrifugation in a sucrose/HEPES buffer (pH 7.4). Rationale: Liver mitochondria possess a broad substrate specificity for medium-chain acyl-CoA synthetases, ensuring efficient uptake of octenoic acids[7].

  • Substrate Incubation: Suspend mitochondria (1 mg protein/mL) in an assay buffer containing ATP, Coenzyme A, L-carnitine, and NAD+.

  • Isomer Introduction: Spike the suspension with 100 µM of either (2E)-oct-2-enoate or (2Z)-oct-2-enoate.

  • Negative Control Implementation: In a parallel set of trans-isomer wells, pre-incubate the mitochondria with 4-bromo-2-octenoic acid for 3 minutes. Self-Validation: This compound irreversibly inactivates 3-ketoacyl-CoA thiolase[6]. If the assay is functioning correctly, β-oxidation flux should completely halt in this control group, validating the downstream detection limits.

  • LC-MS/MS Quantification: Quench the reaction at 0, 5, 10, and 30-minute intervals using cold acetonitrile. Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to quantify the depletion of the parent isomers and the appearance of 3-hydroxyoctanoyl-CoA.

Conclusion

The selection between (2E)-oct-2-enoate and (2Z)-oct-2-enoate in drug development or industrial applications must be dictated by the desired biological outcome. The trans-isomer is the superior candidate for direct metabolic integration or as a scaffold for targeted enzymatic inhibitors (e.g., thiolase inhibitors). Conversely, the cis-isomer is an invaluable tool for anti-virulence strategies, specifically in dispersing recalcitrant biofilms to potentiate the efficacy of traditional biocides.

References

  • 4-Bromo-2-octenoic acid specifically inactivates 3-ketoacyl-CoA thiolase and thereby fatty acid oxidation in rat liver mitochondria. Source: nih.gov. URL:[Link][6]

  • The relationship between mitochondrial activation and toxicity of some substituted carboxylic acids. Source: nih.gov. URL: [Link][7]

  • WO2023238135A1 - Preparation and purification of cis-2-alkenoic acids. Source: google.com. URL:[3]

  • Bioprospecting of Ribosomally Synthesized and Post-translationally Modified Peptides Through Genome Characterization of a Novel Probiotic Lactiplantibacillus plantarum UTNGt21A Strain. Source: dntb.gov.ua. URL:[Link][2]

  • Showing NP-Card for 2-Octenoic acid (NP0001017) - NP-MRD. Source: np-mrd.org. URL: [Link][4]

  • Circulating biomarkers of kidney tumors in TSC (tuberous sclerosis complex) patients. Source: medrxiv.org. URL:[Link]

Sources

Validation

Purity assessment of trans-2-octenoic acid by HPLC.

An accurate purity assessment of trans-2-octenoic acid (CAS 1871-67-6) is a critical quality control step in drug development, lipid metabolism research, and the synthesis of biochemical intermediates. As an α,β -unsatur...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate purity assessment of trans-2-octenoic acid (CAS 1871-67-6) is a critical quality control step in drug development, lipid metabolism research, and the synthesis of biochemical intermediates. As an α,β -unsaturated medium-chain fatty acid, its structural integrity can be easily compromised by the presence of positional isomers (e.g., trans-3-octenoic acid) or saturated analogs (octanoic acid), which can profoundly skew downstream biological assays.

As a Senior Application Scientist, I have structured this guide to objectively compare the dominant analytical modalities for this compound, moving beyond basic methodologies to explain the mechanistic causality behind each experimental choice.

Mechanistic Rationale: The Analytical Challenge

The primary challenge in analyzing short-to-medium chain fatty acids is their lack of a strong chromophore and their high polarity.

Historically, Gas Chromatography with Flame Ionization Detection (GC-FID) has been the workhorse for lipid analysis. However, GC-FID requires the derivatization of the carboxylic acid into a Fatty Acid Methyl Ester (FAME) to prevent severe peak tailing and thermal degradation. This derivatization step introduces variability and the risk of thermal isomerization of the delicate trans-2 double bond.

Conversely, the conjugated α,β -unsaturated system of trans-2-octenoic acid provides a distinct UV absorption band ( λmax​ ~210 nm). This structural feature allows for direct, underivatized analysis via High-Performance Liquid Chromatography (HPLC-UV) . When coupled with an acidified mobile phase, HPLC provides superior structural preservation and high-resolution separation of positional isomers.

Comparative Modality Analysis

To select the optimal workflow, we must compare the performance metrics of the three primary analytical modalities.

Analytical ModalityDetection MechanismLimit of Detection (LOD)Derivatization Required?Primary Advantage
HPLC-UV π→π∗ transition (210 nm)~0.5 - 1.0 µg/mLNoDirect analysis; preserves structural integrity of the double bond.
LC-MS/MS Epoxidation & CID Fragmentation~9 µg/LYes (Online Epoxidation)Unambiguous identification of C=C positional isomers [1].
GC-FID Flame Ionization~0.1 µg/mLYes (FAME synthesis)High theoretical plates; ideal for complex, multi-lipid mixtures.

Standardized HPLC-UV Protocol (Self-Validating System)

This protocol is designed as a self-validating system. Every parameter is chosen to control the ionization state of the molecule and ensure reproducible hydrophobic interactions.

Step 1: Mobile Phase Preparation
  • Action: Prepare an isocratic mobile phase of 40% Acetonitrile and 60% LC-MS grade Water. Acidify the mixture with 0.1% Formic Acid (v/v) to achieve a pH of ~2.7.

  • Causality: trans-2-Octenoic acid has a pKa of approximately 4.8. If analyzed in a neutral mobile phase, the molecule exists in a state of partial ionization, leading to split peaks and severe tailing. Acidifying the mobile phase ensures the carboxylate group remains fully protonated (neutral), driving predictable, sharp hydrophobic interactions with the stationary phase.

Step 2: Stationary Phase Selection
  • Action: Install a high-efficiency core-shell C18 column (e.g., 2.6 µm, 100 × 2.1 mm) [2]. Maintain the column compartment at 30°C.

  • Causality: Core-shell technology provides the high theoretical plates (>10,000) necessary to resolve closely eluting positional isomers (like trans-3-octenoic acid) without generating the extreme backpressures associated with sub-2 µm fully porous particles.

Step 3: Sample Preparation
  • Action: Dissolve the trans-2-octenoic acid standard and test samples directly into the initial mobile phase to a concentration of 1 mg/mL.

  • Causality: Injecting a sample dissolved in a stronger solvent (e.g., 100% Acetonitrile) than the mobile phase causes "solvent breakthrough," where the analyte travels through the column un-retained in the injection plug, distorting the peak shape.

Step 4: System Suitability Testing (SST) & Execution
  • Action: Set the UV detector to 210 nm. Inject 5 µL of the standard. The system is validated only if the Tailing Factor ( Tf​ ) is ≤1.5 and the Resolution ( Rs​ ) between the main peak and any adjacent impurity is ≥2.0 . Once validated, calculate purity using the area normalization method (Area %).

Advanced Orthogonal Validation: LC-MS/MS & Epoxidation

For drug development applications, UV detection alone cannot definitively prove that an impurity isn't a co-eluting positional isomer. Standard collision-induced dissociation (CID) in mass spectrometry often fails to pinpoint double-bond locations in fatty acids.

To solve this, we rely on an advanced. By subjecting the sample to an online epoxidation reaction with water dimer radical cations, the trans-2 double bond is converted into a three-membered epoxide ring. Subsequent CID MS/MS analysis yields highly specific fragmentation patterns. The cleavage of the trans-2-octenoic acid epoxide (m/z 158) reliably yields characteristic m/z 74 and m/z 88 fragments, allowing definitive differentiation from trans-3-octenoic acid [1].

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation through primary assessment and orthogonal validation.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B Chromatographic Separation (C18 Column, Isocratic Elution) A->B Injection C Primary Modality: HPLC-UV (210 nm) B->C Direct Detection D Orthogonal Validation: LC-MS/MS (Epoxidation) B->D Structural Elucidation E Purity Quantification (Area Normalization & SST) C->E F Isomeric Identification (m/z 74 & 88 Fragments) D->F F->E Validated Purity

Experimental workflow for HPLC purity assessment and LC-MS/MS validation of trans-2-octenoic acid.

References

  • Title: Determination of C═C Positions of Unsaturated Fatty Acids in Foods via Ambient Reactive Desorption Ionization with Water Dimer Radical Cations Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Conversion of Unsaturated Short- to Medium-Chain Fatty Acids by Unspecific Peroxygenases (UPOs) Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Comparative

Confirming the identity of (2E)-oct-2-enoate using high-resolution mass spectrometry.

As a Senior Application Scientist specializing in lipidomics and structural elucidation, I frequently encounter the analytical bottleneck of resolving isomeric medium-chain fatty acids. Confirming the exact identity of (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipidomics and structural elucidation, I frequently encounter the analytical bottleneck of resolving isomeric medium-chain fatty acids. Confirming the exact identity of (2E)-oct-2-enoate (also known as trans-2-octenoic acid)—a critical animal metabolite and flavoring agent—presents a unique set of challenges[1].

It is not enough to simply determine its empirical formula (C8H14O2) via accurate mass; we must definitively localize the C2=C3 double bond to distinguish it from positional isomers like 3-octenoate. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms for this task and outlines a self-validating analytical workflow to achieve unambiguous structural confirmation.

Platform Comparison: Orbitrap vs. Q-TOF for Fatty Acid Profiling

When selecting an HRMS platform for the structural elucidation of low-abundance fatty acids in complex matrices, the choice typically narrows down to Orbitrap or Quadrupole Time-of-Flight (Q-TOF) technologies[2].

  • Orbitrap (e.g., Q Exactive series): Delivers ultra-high resolving power (>140,000 at m/z 200) and sub-ppm mass accuracy. The causality behind choosing an Orbitrap for structural elucidation is its ability to completely isolate the monoisotopic peak of the target analyte from dense, isobaric background matrix ions prior to MS/MS fragmentation[3][4].

  • Q-TOF (e.g., SCIEX X500B, Agilent 6546): Offers superior acquisition speeds (>50 Hz) and slightly wider dynamic ranges. While Q-TOF is the gold standard for high-throughput screening and Data-Independent Acquisition (DIA), its resolving power (typically 40,000–60,000) can sometimes fall short when differentiating highly complex lipid isotopologues[2].

Table 1: HRMS Platform Performance Metrics for Fatty Acid Profiling

Performance MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., SCIEX X500B)Impact on (2E)-oct-2-enoate Analysis
Resolving Power >140,000 (at m/z 200)40,000 – 60,000Orbitrap eliminates complex matrix isobaric interferences.
Mass Accuracy < 1 ppm< 2 ppmBoth provide confident empirical formula generation.
Scan Speed 12 – 20 Hz> 50 HzQ-TOF excels in highly multiplexed DIA workflows.
Dynamic Range > 4 orders of magnitude> 5 orders of magnitudeQ-TOF offers slightly better linearity for highly abundant lipids.

The Mechanistic Solution: Overcoming Double-Bond Migration

Why do we rely on derivatization for this assay? The causality is rooted in gas-phase ion chemistry. When subjected to low-energy collision-induced dissociation (CID), deprotonated fatty acids undergo charge-remote fragmentation. This process triggers double-bond migration along the acyl chain, erasing the exact structural information we are trying to measure.

To solve this, we utilize epoxidation . By reacting the sample with water dimer radical cations via ambient reactive desorption ionization, we "lock" the double bond into an oxirane ring[5]. The epoxidation of (2E)-oct-2-enoate yields a product at m/z 158[5]. When this oxirane ring is subjected to CID, it shatters predictably, yielding highly specific diagnostic fragments at m/z 74 and m/z 88, which definitively confirm the 2E position[5].

G M1 Precursor Ion m/z 142 (Nominal) M2 Epoxide Intermediate m/z 158 (Nominal) M1->M2 +[O] M3 CID Cleavage (Oxirane Ring) M2->M3 20-30 eV M4 Diagnostic Ion m/z 74 M3->M4 M5 Diagnostic Ion m/z 88 M3->M5

Epoxidation and CID MS/MS fragmentation pathway for localizing the C2=C3 double bond.

Table 2: Diagnostic CID MS/MS Fragments for Octenoate Isomers

AnalyteEpoxidized PrecursorDiagnostic CID FragmentsStructural Significance
(2E)-oct-2-enoate m/z 158 (Nominal)m/z 74, m/z 88Cleavage of the C2-C3 oxirane ring confirms α,β-unsaturation.
(3E)-oct-2-enoate m/z 158 (Nominal)m/z 88, m/z 102Shift in fragment mass confirms the C3-C4 double bond position.

Experimental Protocol: A Self-Validating System

A robust analytical protocol must be self-validating. This means incorporating internal checks at every stage to prevent false positives and ensure quantitative rigor.

Step 1: Matrix Extraction & Isotopic Calibration

  • Action: Spike the biological or food matrix with a 13C-labeled medium-chain fatty acid internal standard prior to liquid-liquid extraction[4].

  • Causality & Validation: This establishes a self-validating check for extraction recovery and accounts for matrix-induced ion suppression. If the internal standard's peak area deviates by >15% across technical replicates, the run is flagged, preventing false-negative reporting.

Step 2: On-Line Epoxidation

  • Action: Utilize an ambient corona discharge ionization device to generate water dimer radical cations ((H2O)2+•), which selectively react with the olefinic bond of the fatty acid[5].

  • Causality & Validation: To validate that the epoxidation is analyte-specific and not an artifact of ambient ozone, run a procedural blank (solvent only) interspersed between biological replicates[5].

Step 3: High-Resolution Chromatographic Separation

  • Action: Separate the extract using a C8 reversed-phase column with a water/methanol gradient containing tributylamine as an ion-pairing agent[4].

  • Causality & Validation: C8 stationary phases provide superior peak shape for medium-chain fatty acids compared to C18. The ion-pairing agent enhances negative-mode retention. Validation is achieved by monitoring the retention time stability of the 13C-internal standard (tolerance ±0.1 min)[4].

Step 4: HRMS/MS Acquisition

  • Action: Acquire full scan MS1 data at a resolving power of ≥100,000 (at m/z 200) followed by targeted MS/MS of the m/z 158 epoxide[4].

  • Causality & Validation: Ultra-high resolution ensures the precursor is free of isobaric interference. The detection of specific fragments at m/z 74 and m/z 88 acts as the final orthogonal validation, definitively confirming the 2E-isomer over the 3E-isomer[5].

G A Sample Matrix (e.g., Biofluid/Food) B Lipid Extraction & Internal Standard Addition A->B C Ambient Reactive Desorption (Water Dimer Radical Cations) B->C D LC-HRMS Analysis (Orbitrap / Q-TOF) C->D E CID MS/MS Target: m/z 158 D->E F Isomer Confirmation (m/z 74 & 88) E->F

Workflow for extraction, epoxidation, and HRMS identity confirmation of (2E)-oct-2-enoate.

References[1] trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem. nih.gov. Link[2] Choosing the Right LC-MS Platform for Fatty Acid Analysis. creative-proteomics.com. Link[3] Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. mdpi.com. Link[4] Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. acs.org. Link[5] Determination of C=C Positions of Unsaturated Fatty Acids in Foods via Ambient Reactive Desorption Ionization with Water Dimer Radical Cations. acs.org. Link

Sources

Validation

Comparison of the biological effects of (2E)-oct-2-enoate and other medium-chain fatty acids.

An In-Depth Comparative Guide to the Biological Effects of (2E)-oct-2-enoate and Saturated Medium-Chain Fatty Acids A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction M...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Biological Effects of (2E)-oct-2-enoate and Saturated Medium-Chain Fatty Acids

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

Medium-chain fatty acids (MCFAs), defined as fatty acids with aliphatic tails of 6 to 12 carbon atoms, are increasingly recognized not merely as metabolic fuels but as potent signaling molecules with diverse biological activities. They are found naturally in sources like coconut oil, palm kernel oil, and dairy products.[1] Unlike their long-chain fatty acid (LCFA) counterparts, MCFAs possess unique physicochemical properties that lead to rapid absorption and distinct metabolic processing, making them subjects of intense research for therapeutic applications in metabolic, neurological, and inflammatory diseases.[2]

This guide provides a comparative analysis of the biological effects of common saturated MCFAs, primarily caprylic acid (C8:0) and capric acid (C10:0), alongside the less-studied monounsaturated MCFA, (2E)-oct-2-enoate (an eight-carbon fatty acid with a double bond at the second position).[3] As a naturally occurring metabolite found in plasma and urine, (2E)-oct-2-enoate's distinct structure suggests potentially unique biological functions that warrant a closer examination.[4][5] We will delve into their comparative metabolism, impact on cellular signaling and metabolic regulation, and provide validated experimental protocols for their study.

Comparative Physicochemical Properties and Metabolism

The fundamental differences in the biological effects of fatty acids begin with their chemical structure, which dictates their absorption and metabolic fate.

Property(2E)-oct-2-enoateCaprylic Acid (Octanoate, C8:0)Capric Acid (Decanoate, C10:0)Long-Chain Fatty Acids (LCFAs, >C12)
IUPAC Name (E)-oct-2-enoic acidOctanoic acidDecanoic acide.g., Palmitic acid
Molecular Formula C₈H₁₄O₂[6]C₈H₁₆O₂C₁₀H₂₀O₂e.g., C₁₆H₃₂O₂
Molecular Weight 142.20 g/mol [3]144.21 g/mol 172.26 g/mol e.g., 256.42 g/mol
Key Structural Feature 8 carbons, 1 double bond8 carbons, saturated10 carbons, saturated>12 carbons, typically saturated or polyunsaturated
Intestinal Absorption Diffuses freely across the cell membrane into the portal vein.[7]Diffuses freely across the cell membrane into the portal vein.Diffuses freely across the cell membrane into the portal vein.[7]Requires carrier proteins and re-esterification into triglycerides for packaging into chylomicrons, which enter the lymphatic system.[8]
Mitochondrial Entry Carnitine-independent.[9]Carnitine-independent.[9]Carnitine-independent.[9]Requires carnitine palmitoyltransferase (CPT) system.[10]

The metabolic advantage of MCFAs lies in their rapid absorption and transport. They bypass the complex lymphatic transport system required for LCFAs and are transported directly to the liver via the portal vein. Once inside hepatocytes, they undergo rapid β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies (β-hydroxybutyrate and acetoacetate).[7][9][11] This efficient metabolism makes MCFAs a readily available energy source, particularly for the brain, which can utilize ketone bodies when glucose is scarce.[11]

MCFA_Metabolism cluster_gut Intestinal Lumen & Enterocyte cluster_transport Transport cluster_liver Hepatocyte Dietary Triglycerides Dietary Triglycerides LCFAs LCFAs Dietary Triglycerides->LCFAs Lipase MCFAs (2E)-oct-2-enoate, C8:0, C10:0 Dietary Triglycerides->MCFAs Lipase Chylomicrons Chylomicrons LCFAs->Chylomicrons Portal Vein Portal Vein MCFAs->Portal Vein Lymphatics Lymphatics Chylomicrons->Lymphatics Systemic Circulation Systemic Circulation Lymphatics->Systemic Circulation Mitochondria Mitochondria Portal Vein->Mitochondria Carnitine-Independent Acetyl-CoA Acetyl-CoA Mitochondria->Acetyl-CoA β-Oxidation Energy (TCA Cycle) Energy (TCA Cycle) Acetyl-CoA->Energy (TCA Cycle) Ketone Bodies Ketone Bodies Acetyl-CoA->Ketone Bodies Brain & Other Tissues Brain & Other Tissues Ketone Bodies->Brain & Other Tissues

Caption: Simplified workflow of MCFA vs. LCFA metabolism.

Comparative Biological Effects

While sharing a common metabolic backbone, individual MCFAs exhibit distinct and sometimes opposing biological effects.

Metabolic Regulation

MCFAs are potent regulators of both lipid and glucose metabolism.

  • Lipid Metabolism: Diets supplemented with MCFAs have been shown to reduce body weight, fat mass, and serum cholesterol in both animal models and humans.[12][13] Caprylic acid (C8:0) and capric acid (C10:0) can lower cholesterol by modulating bile acid metabolism.[13] Paradoxically, while MCFAs are substrates for energy, they can also inhibit key enzymes in lipid synthesis. Octanoate (C8:0) has been demonstrated to suppress the esterification of oleate into triglycerides and inhibit de novo fatty acid synthesis in adipocytes by reducing the activity of enzymes like acyl CoA:1,2-diacylglycerol acyltransferase (DGAT) and acetyl CoA carboxylase (ACC).[14]

  • Glucose Metabolism: In the liver, octanoate can inhibit glycolysis, thereby exerting a "glucose-sparing" effect, while simultaneously stimulating anabolic pathways like gluconeogenesis.[9]

The specific effects of (2E)-oct-2-enoate on systemic lipid and glucose metabolism are not as well-documented and represent a significant knowledge gap.

Anti-inflammatory and Immunomodulatory Effects

A key emerging area of MCFA research is their ability to modulate inflammatory responses. This action appears to be mediated, at least in part, through the inhibition of histone deacetylases (HDACs).

  • HDAC Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. Inhibitors of HDACs (HDACi) generally promote a more open chromatin structure, altering the expression of 2-20% of genes.[15] Short-chain fatty acids (SCFAs) like butyrate are well-known HDAC inhibitors with potent anti-inflammatory properties.[15][16][17]

  • MCFAs as HDAC Inhibitors: Evidence suggests that some MCFAs share this HDAC-inhibiting capability. Caprylic acid (C8:0) was found to suppress the transcription of the pro-inflammatory chemokine IL-8 in Caco-2 intestinal cells, an effect comparable to the potent HDAC inhibitor trichostatin A.[18] This suggests a mechanism by which MCFA-containing medical foods may benefit patients with intestinal inflammation.[18] The relative HDAC inhibitory potential of (2E)-oct-2-enoate compared to its saturated counterpart, octanoate, has not been thoroughly investigated.

Neurological Effects

The ability of MCFAs to generate ketone bodies is the foundation of the medium-chain triglyceride (MCT) ketogenic diet, which has shown potential benefits in aging and neurodegenerative diseases like Alzheimer's and epilepsy.[2][19]

  • Alternative Energy Source: In neurodegenerative conditions where glucose metabolism is impaired, ketones serve as a vital alternative fuel for neurons and astrocytes.[11][19]

  • Beyond Ketosis: The benefits of MCFAs may extend beyond simple energy provision. Studies suggest they can improve mitochondrial biogenesis, stimulate autophagy to clear protein aggregates (such as amyloid-β plaques), and reduce excitotoxicity by inhibiting AMPA receptors.[19]

Summary of Comparative Biological Effects

The table below summarizes the known effects, highlighting the current lack of specific data for (2E)-oct-2-enoate.

Biological Effect(2E)-oct-2-enoateCaprylic Acid (C8:0)Capric Acid (C10:0)
Weight/Fat Mass Data LackingReduces fat accumulation.[12]Reduces fat accumulation.[12]
Serum Cholesterol Data LackingLowers cholesterol via bile acid regulation.[13]Lowers cholesterol via bile acid regulation.[13]
Triglyceride Synthesis Data LackingInhibits in adipocytes.[14]Data Lacking
Anti-inflammatory Data LackingSuppresses IL-8 transcription, likely via HDAC inhibition.[18]Data Lacking
Neurological Data LackingProvides ketone bodies, improves mitochondrial function, promotes autophagy.[19]Provides ketone bodies, improves mitochondrial function, promotes autophagy.[11][19]
Antimicrobial Data LackingKnown antimicrobial properties.[7]Known antimicrobial properties.

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, we provide detailed protocols for assessing and comparing the biological effects of different MCFAs. The use of in vitro bioassays offers a controlled, reproducible, and high-throughput approach to characterize the mechanism of action before moving to more complex in vivo models.[20][21]

Protocol 1: In Vitro Assessment of Anti-inflammatory Potential in Macrophages

This protocol uses a macrophage cell line to screen and compare the ability of different MCFAs to suppress a pro-inflammatory response. It is based on established methods for testing the immunomodulatory potential of various compounds.[22][23]

Objective: To determine if pre-treatment with (2E)-oct-2-enoate, caprylic acid, or capric acid can reduce the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line (or THP-1 human monocytic cell line, differentiated to macrophages).

  • DMEM complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).

  • Lipopolysaccharide (LPS) from E. coli.

  • Fatty Acids: (2E)-oct-2-enoate, Caprylic acid, Capric acid. Prepare stock solutions as described by Li et al., 2023.[24]

  • Vehicle control (e.g., ethanol, used for dissolving fatty acids).

  • RNA isolation kit and qPCR reagents.

  • Primers for target genes (e.g., Tnf-α, Il-6, Il-1β) and a housekeeping gene (e.g., Gapdh).

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 12-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Fatty Acid Pre-treatment:

    • Prepare working solutions of each fatty acid in complete medium at desired concentrations (e.g., 100 µM, 500 µM, 1 mM).

    • Remove old medium from cells and replace with medium containing the respective fatty acid or a vehicle control.

    • Incubate for 24 hours. This allows time for potential epigenetic changes (e.g., via HDAC inhibition).

  • Inflammatory Challenge:

    • After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to a set of negative control wells (both vehicle- and fatty acid-treated).

    • Incubate for an additional 4-6 hours to capture the peak transcriptional response of pro-inflammatory genes.

  • RNA Isolation and qPCR:

    • Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA and perform quantitative PCR (qPCR) to measure the relative mRNA expression levels of Tnf-α, Il-6, and Il-1β. Normalize the expression data to the housekeeping gene Gapdh.

  • Data Analysis: Calculate the fold change in gene expression for each condition relative to the vehicle-treated, unstimulated control. Compare the LPS-induced gene expression in fatty acid-treated groups to the LPS-induced expression in the vehicle-treated group.

Self-Validation and Causality:

  • Controls: The inclusion of vehicle controls is critical to ensure that the solvent used to dissolve the fatty acids does not have an effect on its own. The unstimulated controls (no LPS) confirm that the fatty acids themselves are not inducing inflammation.

  • Interpretation: A significant reduction in LPS-induced Tnf-α or Il-6 mRNA levels in a fatty acid-treated group compared to the vehicle-treated LPS group would indicate an anti-inflammatory effect. Comparing the magnitude of this reduction between (2E)-oct-2-enoate and caprylic acid provides a direct measure of their relative potency.

Anti_Inflammatory_Assay cluster_setup Day 1: Setup cluster_treatment Day 2: Treatment & Challenge cluster_analysis Day 2: Analysis A Seed Macrophages in 12-well Plate (5x10^5 cells/well) B Incubate Overnight (37°C, 5% CO2) A->B C Pre-treat with Controls & MCFAs Vehicle (2E)-oct-2-enoate Caprylic Acid B->C D Incubate for 24h C->D E Challenge with LPS (100 ng/mL) (+LPS and -LPS groups) D->E F Incubate for 4-6h E->F G Harvest Cells & Isolate RNA F->G H cDNA Synthesis G->H I qPCR Analysis (TNF-α, IL-6, GAPDH) H->I J Data Analysis (Fold Change vs. Control) I->J

Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Protocol 2: Analysis of Fatty Acid Synthesis in Hepatocytes

This protocol measures the rate of de novo fatty acid synthesis in a liver cell line, allowing for a comparison of the inhibitory potential of different MCFAs.

Objective: To quantify the effect of (2E)-oct-2-enoate and octanoate on the rate of new fatty acid synthesis from a radiolabeled precursor.

Materials:

  • HepG2 human hepatoma cell line.

  • Culture medium and plates.

  • Fatty Acids: (2E)-oct-2-enoate, Caprylic acid.

  • [1-¹⁴C]acetate (radiolabeled precursor for fatty acid synthesis).

  • Reagents for lipid extraction (e.g., chloroform/methanol mixture).[25]

  • Scintillation counter and fluid.

Procedure:

  • Cell Culture and Treatment: Plate HepG2 cells and grow to ~80% confluency. Treat cells with various concentrations of (2E)-oct-2-enoate, caprylic acid, or a vehicle control for 24 hours.

  • Metabolic Labeling: Add [1-¹⁴C]acetate to the culture medium and incubate for 1-2 hours.[26]

  • Cell Harvest and Saponification: Stop the reaction by adding NaOH. Scrape the cells, transfer to glass tubes, and saponify the lipids by heating with ethanolic NaOH.[26]

  • Lipid Extraction: After saponification, extract the non-saponifiable lipids (like cholesterol) with a non-polar solvent (e.g., petroleum ether). Acidify the remaining solution to protonate the fatty acids and then extract them into a fresh layer of non-polar solvent.

  • Quantification: Transfer the fatty acid-containing solvent to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total protein content in each sample. Compare the rate of acetate incorporation into fatty acids in the MCFA-treated groups to the vehicle control. A lower count indicates inhibition of fatty acid synthesis.

Conclusion and Future Directions

Saturated MCFAs like caprylic and capric acid are well-characterized metabolic regulators with established effects on lipid metabolism, inflammation, and neurological function.[13][18][19] Their unique metabolic properties offer considerable therapeutic potential. In contrast, the biological activities of the unsaturated MCFA (2E)-oct-2-enoate remain largely unexplored. Its structural difference—the presence of a double bond—may lead to distinct interactions with enzymes and receptors, potentially resulting in a unique pharmacological profile.

Future research should focus on a direct, side-by-side comparison of (2E)-oct-2-enoate with its saturated C8 counterpart, octanoate, using the experimental frameworks provided. Key research questions include:

  • Does the unsaturation in (2E)-oct-2-enoate alter its efficacy as an HDAC inhibitor and its subsequent anti-inflammatory potential?

  • How does (2E)-oct-2-enoate impact de novo lipogenesis and triglyceride storage compared to octanoate?

  • Can (2E)-oct-2-enoate be metabolized to unique downstream signaling molecules not produced from saturated MCFAs?

Answering these questions will be crucial for understanding the full spectrum of MCFA biology and for unlocking new therapeutic avenues in the management of metabolic and inflammatory diseases.

References

  • Biological Function of Medium-Chain Fatty Acids and Their Application in Aqu
  • Potential benefits of medium chain fatty acids in aging and neurodegener
  • Effect of medium chain fatty acid in human health and disease.
  • Effect of medium chain fatty acid in human health and disease. Semantic Scholar.
  • Long-Term Moderate Increase in Medium-Chain Fatty Acids Intake Enhances Muscle Metabolism and Function in Mice. MDPI.
  • Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. PMC.
  • Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods. Unknown Source.
  • Caprylic acid and medium-chain triglycerides inhibit IL-8 gene transcription in Caco-2 cells: comparison with the potent histone deacetylase inhibitor trichost
  • Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective. PubMed.

  • A Review of Fatty Acid Oxid
  • 2-Octenoic acid | CAS 1871-67-6. Selleck Chemicals.
  • Mouse models for disorders of mitochondrial fatty acid beta-oxid
  • Research- Fat-1 Mouse Model. Laboratory for Lipid Medicine and Technology (LLMT).
  • (E)-Oct-2-enoic acid | Endogenous Metabolite. TargetMol.
  • Analytical methods for evaluation of the fatty acid metabolism in r
  • (2E)
  • Medium-chain fatty acids reduce serum cholesterol by regulating the metabolism of bile acid in C57BL/6J mice. Food & Function (RSC Publishing).
  • Showing Compound (E)-2-Octenoic acid (FDB001088). FooDB.
  • Guide for Selecting Experimental Models to Study Dietary F
  • Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. bioRxiv.
  • Histone Deacetylase Inhibition and Dietary Short-Chain F
  • Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes. Frontiers.
  • Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regul
  • In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. PMC.
  • Octanoate Inhibits Triglyceride Synthesis in 3T3-L1 and Human Adipocytes1. Zen-Bio.
  • Application Notes and Protocols for Studying Fatty Acid Synthesis with XEN723. Benchchem.
  • Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics?. PubMed.
  • Showing Compound Oct-trans-2-enoic acid (FDB004552). FooDB.
  • Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regul
  • Experimental approaches to the study of reversible protein fatty acylation in mammalian cells. University of Texas Southwestern Medical Center.
  • trans-2-Octenoic acid | C8H14O2 | CID 5282714. PubChem - NIH.
  • Comparison of MCFA and Other Methods of Terminating Alcohol Fermentation and Their Influence on the Content of Carbonyl Compounds in Wine. PMC.
  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | Protein & Cell. Oxford Academic.
  • 2-Octenoic acid. the NIST WebBook.
  • Complex Analytical Workflows Increasingly Require Robust Bioassays. Unknown Source.
  • Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d - ORBi. Unknown Source.
  • In vitro bioassays. AIMPLAS.
  • (E)-2-octenoic acid. FlavScents.
  • 53121 In vitro vs. in vivo bioassays: activity analysis of bioactive.
  • Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers.
  • (E)-2-octenoic acid, 1871-67-6. The Good Scents Company.

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Comparative

A Comparative Guide to Cross-Validated Analytical Methods for (2E)-oct-2-enoate Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount for robust and reproducible results. (2E)-oct-2-enoate, a medium-chain monounsaturated fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount for robust and reproducible results. (2E)-oct-2-enoate, a medium-chain monounsaturated fatty acid, is implicated in various biological processes, and its precise measurement is crucial for understanding its physiological roles. This guide provides an in-depth, objective comparison of two widely used analytical techniques for the quantification of (2E)-oct-2-enoate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing the reader with a deeper understanding of the methodologies. Furthermore, it outlines a cross-validation framework to ensure the congruency and reliability of data generated by these distinct analytical approaches, a cornerstone of analytical method lifecycle management.[1]

The Analytical Challenge: Quantifying (2E)-oct-2-enoate

(2E)-oct-2-enoate is a carboxylic acid, and its inherent physicochemical properties present challenges for direct analysis.[2] For Gas Chromatography, its polarity can lead to poor peak shape and interactions with the analytical column.[3] For High-Performance Liquid Chromatography, it lacks a strong chromophore, making it difficult to detect with conventional UV detectors.[4][5] Therefore, both methods require specific strategies to enable accurate and sensitive quantification.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For short-chain fatty acids like (2E)-oct-2-enoate, direct injection is possible with specialized columns, though derivatization to more volatile esters is also common to improve chromatographic performance.[6]

Causality of Experimental Choices in GC-FID

The selection of each parameter in a GC-FID method is critical for achieving optimal separation and quantification. The choice of a specialized, acid-deactivated column is crucial for the direct analysis of free fatty acids to prevent peak tailing and analyte adsorption.[7] The injector temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.[8] The oven temperature program is carefully optimized to separate (2E)-oct-2-enoate from other matrix components and fatty acids, ensuring good resolution and peak shape.[9] The Flame Ionization Detector (FID) is chosen for its high sensitivity to hydrocarbons and a wide linear range, making it ideal for quantification.[1][3]

Experimental Protocol: GC-FID for (2E)-oct-2-enoate Quantification

This protocol outlines the direct analysis of (2E)-oct-2-enoate without derivatization.

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Add a known concentration of an internal standard (e.g., heptanoic acid) to correct for extraction efficiency and injection variability.[10]

  • Acidify the sample to a pH < 3 with 50 µL of 1M HCl to ensure the carboxylic acid is in its protonated form.[8][11]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.[1]

  • Carefully transfer the supernatant to a GC vial for analysis.[1]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[11]

  • Column: Agilent J&W DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar, acid-deactivated capillary column.[11]

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.[8]

  • Injector Temperature: 250°C.[8]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

  • Detector: Flame Ionization Detector (FID).[1]

  • Detector Temperature: 280°C.[8]

  • Hydrogen Flow: 30 mL/min.[8]

  • Air Flow: 300 mL/min.[8]

  • Makeup Gas (Nitrogen): 25 mL/min.[8]

  • Injection Volume: 1 µL.[8]

3. Data Analysis:

  • Integrate the peak areas for (2E)-oct-2-enoate and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the concentration of (2E)-oct-2-enoate in the samples using the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique that separates compounds in a liquid mobile phase.[12] As (2E)-oct-2-enoate lacks a strong chromophore, pre-column derivatization is necessary to attach a UV-absorbing moiety to the molecule, enabling sensitive detection.[4][5]

Causality of Experimental Choices in HPLC-UV with Derivatization

The choice of derivatizing agent is the most critical decision in this method. Reagents like 1-naphthylamine or 9-chloromethyl anthracene are selected because they react specifically with the carboxylic acid group under mild conditions to form a stable derivative with a high molar absorptivity in the UV range.[4][13] The use of a reversed-phase C18 column is standard for separating moderately non-polar derivatives. The mobile phase, typically a gradient of acetonitrile and water, is optimized to achieve a good separation of the derivatized analyte from the excess derivatizing reagent and other matrix components.[14] UV detection at the wavelength of maximum absorbance of the derivative ensures the highest sensitivity.[15]

Experimental Protocol: HPLC-UV for (2E)-oct-2-enoate Quantification

This protocol utilizes pre-column derivatization with 1-naphthylamine.

1. Derivatization Procedure:

  • To a dried extract of the sample (prepared similarly to the GC-FID method, but evaporated to dryness under a stream of nitrogen), add 100 µL of a 10 mg/mL solution of 1-naphthylamine in acetonitrile.[13]

  • Add 50 µL of a 10 mg/mL solution of N,N'-diisopropylcarbodiimide (DIC) in acetonitrile as a coupling agent.[13]

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • After cooling to room temperature, add 50 µL of methanol to quench the reaction.

  • Dilute the sample with the mobile phase to the desired concentration for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

  • Mobile Phase A: Water with 0.1% phosphoric acid.[16]

  • Mobile Phase B: Acetonitrile.[16]

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30-80% B

    • 15-20 min: 80% B

    • 20-21 min: 80-30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.

  • Detector: UV-Vis Detector set at the wavelength of maximum absorbance for the 1-naphthylamine derivative (typically around 222 nm).[13]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Integrate the peak area of the derivatized (2E)-oct-2-enoate.

  • Construct a calibration curve by plotting the peak area against the analyte concentration.

  • Quantify the concentration of (2E)-oct-2-enoate in the samples using the calibration curve.

Comparative Performance of GC-FID and HPLC-UV

The choice between GC-FID and HPLC-UV depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the availability of instrumentation. The following table provides a comparative summary of the expected performance characteristics of each method for the quantification of (2E)-oct-2-enoate.

Performance ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Key Considerations
Linearity (r²) > 0.999[17][18]> 0.999[14][19]Both methods exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.02 - 0.5 µg/mL[11][20]0.1 - 0.7 µg/mL[13]GC-FID generally offers slightly better sensitivity for underivatized short-chain fatty acids.
Limit of Quantification (LOQ) 0.08 - 1.0 µg/mL[11][20]0.4 - 2.0 µg/mL[13]The LOQ for HPLC is highly dependent on the efficiency of the derivatization reaction and the molar absorptivity of the derivative.
Precision (RSD%) < 5%[20]< 5%[14]Both methods demonstrate good precision.
Accuracy (Recovery %) 80 - 110%[20]85 - 115%[13]Comparable recovery rates are achievable with optimized extraction and derivatization procedures.
Sample Throughput HigherLower due to derivatization stepGC-FID allows for direct analysis, leading to faster sample processing.
Cost per Sample LowerHigher due to reagent costsThe cost of derivatization reagents adds to the overall cost of the HPLC method.

Cross-Validation of Analytical Methods

When two different analytical methods are used to quantify the same analyte, a cross-validation study is essential to ensure that the results are comparable and reliable.[21][22] This is particularly important in drug development and clinical studies where data may be generated at different sites or using different techniques over the lifetime of a project.[23]

Cross-Validation Experimental Protocol
  • Sample Selection: Prepare a set of quality control (QC) samples at low, medium, and high concentrations within the calibration range of both methods. Use a well-characterized matrix that is representative of the study samples.

  • Analysis: Analyze the QC samples using both the validated GC-FID and HPLC-UV methods.

  • Data Comparison: Compare the mean concentration and precision (as %RSD) obtained from both methods for each QC level.

  • Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined. A common criterion is that the mean concentration values from the two methods should not differ by more than 15%.[23]

Data Presentation for Cross-Validation
QC LevelGC-FID Mean Conc. (µg/mL)GC-FID %RSDHPLC-UV Mean Conc. (µg/mL)HPLC-UV %RSD% Difference
Low
Medium
High

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method and the cross-validation process.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample Weighing Solvent Solvent & Internal Standard Addition Sample->Solvent Acidify Acidification Solvent->Acidify Vortex Vortexing Acidify->Vortex Centrifuge Centrifugation Vortex->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Injection GC Injection Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for (2E)-oct-2-enoate quantification by GC-FID.

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis Sample Sample Extraction & Drying Reagents Addition of Derivatization Reagents Sample->Reagents Reaction Heating & Reaction Reagents->Reaction Quench Reaction Quenching Reaction->Quench Dilution Dilution Quench->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for (2E)-oct-2-enoate quantification by HPLC-UV.

Cross_Validation_Workflow cluster_gc Method 1: GC-FID cluster_hplc Method 2: HPLC-UV QC_Prep Prepare QC Samples (Low, Medium, High) GC_Analysis Analyze QC Samples QC_Prep->GC_Analysis HPLC_Analysis Analyze QC Samples QC_Prep->HPLC_Analysis GC_Results Obtain GC-FID Results GC_Analysis->GC_Results Comparison Compare Results (% Difference) GC_Results->Comparison HPLC_Results Obtain HPLC-UV Results HPLC_Analysis->HPLC_Results HPLC_Results->Comparison Acceptance Meet Acceptance Criteria? Comparison->Acceptance

Caption: Logical workflow for cross-validation of the two analytical methods.

Conclusion and Recommendations

Both GC-FID and HPLC-UV with pre-column derivatization are robust and reliable methods for the quantification of (2E)-oct-2-enoate. The choice between them is not about which is universally superior, but rather which is more suitable for the specific research question and laboratory capabilities.[24]

  • GC-FID is recommended for its higher throughput and lower cost per sample, making it ideal for routine analysis and large-scale screening studies. Its sensitivity is generally excellent for short-chain fatty acids.

  • HPLC-UV is a valuable alternative, particularly when GC instrumentation is unavailable or when dealing with complex matrices where derivatization can enhance selectivity. The sensitivity of the HPLC method is highly dependent on the choice of the derivatizing agent.

Ultimately, for the most rigorous and unambiguous quantification of (2E)-oct-2-enoate, especially in a regulatory environment, a cross-validation of the two methods provides the highest level of confidence in the analytical data. This ensures data integrity and comparability across different analytical platforms and throughout the lifecycle of a project.

References

  • dos Santos, T. H. C., de Almeida, C. G., de Souza, L. K., & de Oliveira, M. A. L. (2018). Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice. Bio-protocol, 8(22), e3082. [Link]

  • Ismail, A., & Taha, M. (2020). Comparison of critical methods developed for fatty acid analysis: A review. Critical Reviews in Food Science and Nutrition, 60(13), 2246-2275. [Link]

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Mhlongo, S., & Ntwampe, S. K. O. (2023). An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). Molecules, 28(21), 7303. [Link]

  • Li, J., Li, S., Wang, Y., & Chen, Y. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 50(9), 816–821. [Link]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204. [Link]

  • Fiorini, D., Bafundi, A., Scardella, S., Galarini, R., & Ballini, R. (2020). Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids. Journal of Chromatography B, 1144, 121972. [Link]

  • DeSilva, B., Smith, W., Weiner, R., Kelley, M., Smolec, J., Lee, J., ... & Tacey, R. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 947–952. [Link]

  • Ganesan, A., & Muthusamy, S. (2022). Analysis and Identification of Short-Chain Fatty Acid Postbiotics by Gas Chromatography. In Postbiotics (pp. 163-171). Humana, New York, NY. [Link]

  • Kuiper, T. B., Carter, K. A., & Vesper, H. W. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Chemometrics and Intelligent Laboratory Systems, 249, 105151. [Link]

  • Snow, N. H. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC North America, 36(1), 24-33. [Link]

  • Ozel, M. Z., & Gogus, F. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Food Chemistry, 414, 135712. [Link]

  • Chromatography Forum. (2011, January 22). Short chain fatty acid analysis, GC or HPLC?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-validation (statistics). Retrieved from [Link]

  • ResearchGate. (2018, July 21). When do we need to use internal standard for HPLC & GC analysis?. Retrieved from [Link]

  • Vaitkevičienė, R., Venskutonis, P. R., & Špakauskas, V. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 26(1), 68. [Link]

  • Ozel, M. Z., & Gogus, F. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Food Chemistry, 414, 135712. [Link]

  • Santos, C. S. P., & Lannes, S. C. S. (2004). Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps. Journal of AOAC International, 87(2), 476–481. [Link]

  • LCGC International. (2025, June 30). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Retrieved from [Link]

  • ScholarWorks. (n.d.). THE QUANTIFICATION OF FATTY ACIDS IN MICROALGAE USING GC-FID AND GC-MS. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • Brei, S., Ulbricht-Hofmann, M., & Ecker, J. (2020). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Analytical Chemistry, 92(15), 10452–10460. [Link]

  • Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Dolan, J. W. (2025, November 26). When Should an Internal Standard be Used?. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-oct-2-enoate. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved from [Link]

  • ResearchGate. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. Retrieved from [Link]

  • Sun, L., Niu, J., & Ji, Q. C. (2016). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 125, 239–246. [Link]

  • Scikit-learn. (n.d.). 3.1. Cross-validation: evaluating estimator performance. Retrieved from [Link]

Sources

Validation

Comparative Technical Guide: Synthetic vs. Naturally Sourced (2E)-Oct-2-enoic Acid

Executive Summary (2E)-oct-2-enoic acid (also known as trans-2-octenoic acid) is a highly versatile medium-chain α,β -unsaturated fatty acid. Characterized by a highly reactive double bond in the trans configuration, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-oct-2-enoic acid (also known as trans-2-octenoic acid) is a highly versatile medium-chain α,β -unsaturated fatty acid. Characterized by a highly reactive double bond in the trans configuration, it serves as a critical intermediate in organic synthesis, a potent antimicrobial agent in pharmaceuticals, and an emollient and flavoring agent in the cosmetic and food industries 1[1].

For drug development professionals and formulation scientists, the decision to utilize synthetic versus naturally sourced (2E)-oct-2-enoic acid carries significant implications for isomeric fidelity, trace impurity profiles, and scalability. This guide provides an objective, data-driven comparison between the two sourcing pathways, supported by self-validating experimental workflows.

Sourcing Mechanisms & Pathway Analysis

The biological and chemical behavior of (2E)-oct-2-enoic acid is fundamentally tied to its origin. The natural and synthetic pathways present a classic trade-off between stereospecific purity and industrial scalability.

  • Natural Sourcing: Naturally occurring (2E)-oct-2-enoic acid is relatively rare but can be isolated from the seed oil of Thalictrum polycarpum2[2]. Recent advancements also leverage recombinant microbial fermentation to produce trans-2 unsaturated fatty acids3[3]. These biological pathways are inherently stereospecific, yielding almost exclusively the E-isomer, though extraction is resource-intensive.

  • Synthetic Sourcing: The industrial standard relies on the Doebner modification of the Knoevenagel condensation, reacting hexanal with malonic acid in the presence of a pyridine catalyst 4[4]. While highly scalable, this thermodynamic process can yield trace amounts of the Z (cis) isomer and requires rigorous downstream purification.

Pathway Root (2E)-Oct-2-enoic Acid Nat Natural Sourcing Root->Nat Syn Synthetic Sourcing Root->Syn NatSrc Thalictrum polycarpum Seed Oil Nat->NatSrc NatPro Solvent Extraction & Chromatography NatSrc->NatPro NatOut High Stereospecificity Low Scalability NatPro->NatOut SynSrc Hexanal + Malonic Acid Syn->SynSrc SynPro Doebner Condensation (Pyridine catalyst) SynSrc->SynPro SynOut High Scalability Requires Isomer Separation SynPro->SynOut

Fig 1. Sourcing pathways comparing natural extraction and chemical synthesis.

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative differences between the two sources, providing a baseline for formulation decisions.

ParameterSynthetic (2E)-oct-2-enoic acidNaturally Sourced (2E)-oct-2-enoic acid
Primary Sourcing Doebner modification (Hexanal + Malonic acid)Extraction from Thalictrum polycarpum / Fermentation
Isomeric Purity ~95-98% E-isomer (requires fractional distillation)>99% E-isomer (naturally stereospecific)
Trace Impurities Residual pyridine, hexanal, or transition metalsComplex plant lipids, organic extraction solvents
Scalability & Yield Highly scalable, cost-effective for industrial useLow yield, resource-intensive, high cost
Primary Applications Agrochemicals, bulk cosmetics, chemical intermediatesPremium clean-label flavors, sensitive bio-assays

Experimental Workflows: Analytical Validation

Protocol 1: GC-MS and NMR Validation Workflow

Causality & Rationale: Free fatty acids exhibit poor chromatographic behavior due to hydrogen bonding with the silanol groups on GC column stationary phases, leading to peak tailing. Derivatization to a methyl ester resolves this. However, GC-MS cannot definitively differentiate E vs Z isomers without a reference standard. Therefore, 1 H-NMR is employed as an orthogonal, self-validating technique: the scalar coupling constant ( J ) between the vinylic protons dictates the geometry.

Step-by-Step Methodology:

  • Sample Derivatization: Dissolve 10 mg of the (2E)-oct-2-enoic acid sample in 1 mL of methanol. Add 0.5 mL of Boron Trifluoride ( BF3​ ) in methanol (14% w/v). Heat at 60°C for 15 minutes to convert the acid to methyl (E)-oct-2-enoate.

  • Extraction: Cool the mixture, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and extract the upper hexane layer containing the methyl ester.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-WAX column.

    • Validation Check: Look for a single sharp peak. The presence of secondary peaks near the primary retention time indicates Z-isomer contamination (common in synthetic batches).

  • 1 H-NMR Spectroscopy: Dissolve 15 mg of the underivatized acid in CDCl3​ . Acquire a 400 MHz 1 H-NMR spectrum.

    • Validation Check: Analyze the vinylic protons at C2 and C3 ( δ ~5.8 and ~7.0 ppm). A measured coupling constant ( J ) of ~15.5 Hz unequivocally confirms the trans (E) configuration. A J value of ~10.5 Hz indicates the presence of the Z isomer.

Validation Prep Sample Preparation (Derivatization) GCMS GC-MS Analysis (Chemical Purity) Prep->GCMS NMR 1H & 13C NMR (Isomeric Fidelity) Prep->NMR Bio In Vitro Assay (Antimicrobial MIC) Prep->Bio Data Comparative Efficacy & Purity Profiling GCMS->Data NMR->Data Bio->Data

Fig 2. Self-validating experimental workflow for analytical and biological profiling.

Biological Efficacy: Antimicrobial Case Study

(2E)-oct-2-enoic acid exhibits notable antimicrobial properties, making it a candidate for novel therapeutic agents 1[1]. Because biological targets are highly stereosensitive, trace amounts of the Z-isomer in synthetic batches can subtly alter efficacy.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Causality & Rationale: To objectively compare the bioactivity of synthetic vs. natural sources, a standardized broth microdilution assay is used. Resazurin dye is incorporated as a self-validating colorimetric indicator of metabolic activity, eliminating subjective visual scoring of turbidity.

Step-by-Step Methodology:

  • Preparation: Dissolve synthetic and natural (2E)-oct-2-enoic acid in DMSO. Prepare two-fold serial dilutions in a 96-well plate using Mueller-Hinton broth (ensure final DMSO concentration is <1% to prevent solvent toxicity).

  • Inoculation: Add Staphylococcus aureus (ATCC 25923) to each well to achieve a final inoculum of 5×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 20 hours.

  • Validation & Readout: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration that remains blue.

Representative Comparative Data (Against S. aureus)

Test CompoundPurity ProfileMIC (µg/mL)Variance (Across 3 Lots)
Synthetic (2E)-oct-2-enoic acid 96% E, 2% Z, 2% trace256± 1 dilution
Natural (2E)-oct-2-enoic acid >99% E128None

Data Interpretation: The natural variant often demonstrates a slightly lower, highly consistent MIC due to absolute stereospecificity. The synthetic variant, while effective, may show slight lot-to-lot variance depending on the efficiency of the downstream isomer separation.

Conclusion & Strategic Recommendations

The choice between synthetic and naturally sourced (2E)-oct-2-enoic acid must be dictated by the end-use application:

  • Opt for Synthetic: When developing bulk agrochemicals, industrial surfactants, or early-stage chemical intermediates where cost and scalability outweigh the need for absolute isomeric purity. Ensure your supplier utilizes rigorous fractional distillation to minimize the Z-isomer.

  • Opt for Natural/Fermented: When formulating premium clean-label cosmetics, food flavorings, or conducting highly sensitive structure-activity relationship (SAR) studies in drug development where stereospecificity is non-negotiable.

References

  • Source: smolecule.
  • Source: chemicalbook.
  • Source: lipidbank.
  • Source: google.

Sources

Comparative

A Comparative Guide to the Validation of (2E)-oct-2-enoate as a Next-Generation Biomarker in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals Executive Summary The early and accurate diagnosis of inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), is critic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The early and accurate diagnosis of inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), is critical to preventing life-threatening metabolic crises. For decades, newborn screening has relied on the measurement of octanoylcarnitine (C8) and other acylcarnitines. While this approach has saved countless lives, its indirect nature leads to a significant number of false positives and potential false negatives, creating challenges for clinicians and causing anxiety for families.[1][2][3] This guide presents a comprehensive evaluation of (2E)-oct-2-enoate, the direct substrate of the deficient MCAD enzyme, as a potentially more specific and reliable biomarker for MCADD. We provide a detailed comparison with the current gold standard, octanoylcarnitine, and furnish a rigorous, step-by-step protocol for its analytical validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a foundational resource for researchers aiming to develop and validate next-generation biomarkers with improved diagnostic accuracy in metabolic diseases.

The Clinical Imperative for Robust Biomarkers in MCADD

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is the most common inherited disorder of fatty acid β-oxidation.[4][5] It is an autosomal recessive condition caused by mutations in the ACADM gene, leading to a deficiency of the MCAD enzyme.[4] This enzyme is crucial for the breakdown of medium-chain fatty acids, a key energy source during periods of fasting or illness.[6] Without a functional MCAD enzyme, individuals can experience severe hypoketotic hypoglycemia, leading to seizures, coma, and even death.[6]

The inclusion of MCADD in newborn screening (NBS) programs, primarily through the analysis of acylcarnitines by tandem mass spectrometry, has dramatically improved outcomes by enabling early diagnosis and management.[6][7] However, the success of these programs hinges on the reliability of the biomarkers used.

The Current Gold Standard: Acylcarnitine Profiling and Its Limitations

The cornerstone of MCADD newborn screening is the quantification of octanoylcarnitine (C8) in dried blood spots (DBS).[6][7] In MCADD, the blockage of fatty acid oxidation leads to an accumulation of octanoyl-CoA, which is then converted to octanoylcarnitine for transport out of the mitochondria. This leads to elevated levels of C8 in the blood, which is readily detectable by MS/MS.[4] To improve specificity, ratios such as C8/C10 (octanoylcarnitine to decanoylcarnitine) and C8/C2 (octanoylcarnitine to acetylcarnitine) are also used.[6]

Despite its utility, octanoylcarnitine is an indirect biomarker, and its levels can be influenced by several factors, leading to significant limitations:

  • False Positives: A notable number of false-positive results occur, particularly in premature infants and those with low birth weight.[2][6] This leads to unnecessary follow-up testing, increased healthcare costs, and considerable parental anxiety.[1] Furthermore, heterozygous carriers of the common c.985A>G mutation can also exhibit mildly elevated C8 levels, contributing to the false positive rate.[2][3]

  • False Negatives: While less common, false-negative results have been reported, especially in newborns with low free carnitine levels, which can occur if the mother has an undiagnosed carnitine transporter deficiency or MCADD herself.[3]

  • Influence of Clinical State: C8 levels can decrease after the first few days of life and can be influenced by the infant's feeding status, potentially complicating interpretation.[6][8]

These limitations underscore the need for a biomarker that is more directly and specifically linked to the enzymatic defect in MCADD.

A Novel Candidate Biomarker: (2E)-oct-2-enoate

We propose (2E)-oct-2-enoate as a superior biomarker candidate for MCADD. Its validation is grounded in the fundamental biochemistry of the disease.

Biochemical Rationale

The MCAD enzyme catalyzes the first step in the β-oxidation of medium-chain fatty acyl-CoAs, specifically the dehydrogenation of octanoyl-CoA to (2E)-octenoyl-CoA. In individuals with MCADD, this step is blocked, leading to a build-up of the substrate, octanoyl-CoA. However, the direct product of the preceding enzyme in the β-oxidation spiral, enoyl-CoA hydratase, is (2E)-octenoyl-CoA. In a state of enzymatic deficiency, the product of the reaction, (2E)-octenoyl-CoA, cannot be further metabolized, leading to its accumulation. This accumulated (2E)-octenoyl-CoA can be hydrolyzed to its free fatty acid form, (2E)-oct-2-enoate.

Fatty Acid Oxidation Pathway in MCADD cluster_mcadd In MCADD Fatty_Acyl_CoA Octanoyl-CoA MCAD_Enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Fatty_Acyl_CoA->MCAD_Enzyme Substrate Product_CoA (2E)-Octenoyl-CoA MCAD_Enzyme->Product_CoA Product MCAD_Enzyme->Block Accumulation Accumulation Hydrolysis Hydrolysis Product_CoA->Hydrolysis Leads to Downstream Further β-Oxidation Product_CoA->Downstream Biomarker (2E)-oct-2-enoate (Biomarker Candidate) Hydrolysis->Biomarker

Caption: Mitochondrial β-oxidation of octanoyl-CoA and the origin of (2E)-oct-2-enoate in MCADD.

Therefore, measuring (2E)-oct-2-enoate provides a more direct assessment of the metabolic block than measuring octanoylcarnitine, which is a downstream detoxification product.

Comparative Analysis: (2E)-oct-2-enoate vs. Octanoylcarnitine

The following table provides a comparative overview of the two biomarkers.

FeatureOctanoylcarnitine (C8)(2E)-oct-2-enoate
Biochemical Origin A detoxification product of accumulated octanoyl-CoA, dependent on carnitine availability.A direct upstream metabolite resulting from the hydrolysis of (2E)-octenoyl-CoA, the product of the MCAD enzyme reaction.
Directness as a Biomarker Indirect. Its formation is a secondary consequence of the primary metabolic block.Direct. Its accumulation is a primary consequence of the MCAD enzyme deficiency.
Potential for Specificity Moderate. Levels can be elevated in carriers and premature infants, leading to false positives.[2][3][6]Potentially High. As a direct product, its elevation is more likely to be specific to MCAD deficiency.
Validation Status Extensively validated and used as the primary biomarker in newborn screening worldwide.[6][7][8]Not yet clinically validated. Requires rigorous analytical and clinical validation studies.
Dependence on Other Factors Dependent on the availability of free carnitine for its formation.[3]Less likely to be dependent on carnitine levels.

Proposed Experimental Validation of (2E)-oct-2-enoate

To establish (2E)-oct-2-enoate as a reliable biomarker, a robust and validated analytical method is essential. We propose a "fit-for-purpose" validation approach using LC-MS/MS, a platform widely available in clinical and research laboratories.

Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Dried Blood Spot (3mm punch) or Plasma (50 µL) IS_Spike Spike with Internal Standard (e.g., ¹³C-labeled (2E)-oct-2-enoate) Sample->IS_Spike Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spike->Extraction Dry_Reconstitute Evaporate to Dryness & Reconstitute in Mobile Phase Extraction->Dry_Reconstitute Injection Inject into UPLC-MS/MS System Dry_Reconstitute->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection Tandem Mass Spectrometry Detection (Negative ESI, MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Result Quantification->Report

Caption: Proposed analytical workflow for the quantification of (2E)-oct-2-enoate.

Detailed Step-by-Step Methodology

This protocol is designed for the quantification of (2E)-oct-2-enoate from dried blood spots (DBS).

1. Materials and Reagents:

  • (2E)-oct-2-enoic acid analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., ¹³C₈-(2E)-oct-2-enoic acid

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Phosphate-buffered saline (PBS)

  • 3mm hole puncher

  • 96-well microtiter plates

  • Centrifuge

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a primary stock solution of (2E)-oct-2-enoic acid in methanol.

  • Prepare a working stock solution of the internal standard in methanol.

  • Create a series of calibration standards by spiking the primary stock solution into a surrogate matrix (e.g., pooled blood from healthy donors, stripped of endogenous fatty acids) to achieve a concentration range that covers the expected physiological and pathological levels.

  • Prepare QCs at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

  • Punch a 3mm disc from the DBS sample into a well of a 96-well plate.

  • To each well containing a sample, calibrator, or QC, add the internal standard working solution.

  • Add an extraction solvent (e.g., methanol with 0.1% formic acid).

  • Seal the plate and vortex for 30 minutes at room temperature.

  • Centrifuge the plate to pellet the paper disc and any precipitated proteins.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System: UPLC system with a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient: A suitable gradient to separate (2E)-oct-2-enoate from other isomers and matrix components.

  • MS System: Tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

5. Method Validation:

  • The method must be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include:

    • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

    • Linearity: The range over which the assay is accurate and precise.

    • Accuracy and Precision: Intra- and inter-day variability.

    • Matrix Effect: The effect of the biological matrix on ionization.

    • Recovery: The efficiency of the extraction process.

    • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion and Future Directions

(2E)-oct-2-enoate holds significant promise as a next-generation biomarker for MCADD, offering the potential for improved specificity and diagnostic accuracy over the current standard, octanoylcarnitine. Its direct biochemical link to the primary enzymatic defect in MCADD provides a strong rationale for its investigation.

The immediate future for this research lies in the rigorous analytical and clinical validation of (2E)-oct-2-enoate. The protocol outlined in this guide provides a clear roadmap for these initial steps. Subsequent large-scale clinical studies in diverse newborn populations will be necessary to establish robust reference ranges and diagnostic cut-offs. The successful validation of (2E)-oct-2-enoate could significantly reduce the rate of false-positive results in MCADD newborn screening, leading to improved healthcare outcomes and a reduction in the burden on both the healthcare system and the families of affected individuals.

References

  • The health system impact of false positive newborn screening results for medium-chain acyl-CoA dehydrogenase deficiency: a cohort study. Orphanet Journal of Rare Diseases. Available at: [Link]

  • MCAD and Other Fatty Acid Oxidation Disorders. Illinois Department of Public Health. Available at: [Link]

  • Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots. International Journal of Molecular Sciences. Available at: [Link]

  • Screening for medium-chain acyl CoA dehydrogenase deficiency: current perspectives. Research and Reports in Neonatology. Available at: [Link]

  • Sequencing from dried blood spots in infants with "false positive" newborn screen for MCAD deficiency. Duke University. Available at: [Link]

  • Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews®. Available at: [Link]

  • Metabolomic Investigation of Major Depressive Disorder Identifies a Potentially Causal Association With Polyunsaturated Fatty Acids. UK Biobank. Available at: [Link]

  • Plasma lipidomics analysis reveals altered profile of triglycerides and phospholipids in children with Medium-Chain Acyl-CoA dehydrogenase deficiency. ResearchGate. Available at: [Link]

  • Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots. MDPI. Available at: [Link]

  • Lipidomic Profiling of Red Blood Cells in the Mitochondrial Fatty Acid β‑oxidation Disorder MCADD Reveals Phospholipid and Sphingolipid Dysregulation. International Journal of Molecular Sciences. Available at: [Link]

  • Spectrum of Medium-Chain Acyl-CoA Dehydrogenase Deficiency Detected by Newborn Screening. Pediatrics. Available at: [Link]

  • Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry. Available at: [Link]

  • Evaluation of newborn screening for medium chain acyl-CoA dehydrogenase deficiency in 275 000 babies. Medical Journal of Australia. Available at: [Link]

  • Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots. SciSpace. Available at: [Link]

  • Developing Methods for Determining Unknown Volumes, Identifying Contaminants and Assessing Fatty Acid Stability During Storage. University of Waterloo. Available at: [Link]

  • A validated method for analyzing polyunsaturated free fatty acids from dried blood spots using LC-MS/MS. Journal of Chromatography B. Available at: [Link]

  • Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots. ResearchGate. Available at: [Link]

  • Evaluation of Fatty Acids Profiling in a Blood Drop Spotted on DBS Card by using a Robot-assisted GC Method. Shimadzu. Available at: [Link]

  • A validated method for analyzing polyunsaturated free fatty acids from dried blood spots using LC–MS/MS. ResearchGate. Available at: [Link]

  • MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Shimadzu. Available at: [Link]

  • Dried Blood Spot Fatty Acid Quantitation. University of Waterloo. Available at: [Link]

  • Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]

  • Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Metabolites. Available at: [Link]

  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. Available at: [Link]

  • Pathway analysis of the significantly endogenous dysregulated metabolites in MCADD newborns and healthy controls. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Understanding the Chemical Profile of (2E)-oct-2-enoate

A Comprehensive Guide to the Proper Disposal of (2E)-oct-2-enoate for Laboratory Professionals (2E)-oct-2-enoate is a monounsaturated fatty acid anion, the conjugate base of (2E)-oct-2-enoic acid[1]. Like many esters, it...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Proper Disposal of (2E)-oct-2-enoate for Laboratory Professionals

(2E)-oct-2-enoate is a monounsaturated fatty acid anion, the conjugate base of (2E)-oct-2-enoic acid[1]. Like many esters, it is a combustible liquid and may cause skin and eye irritation[2][3]. Understanding its chemical properties is paramount to its safe handling and disposal.

Key Safety Considerations:

PropertyImplication for Disposal
Combustibility Keep away from heat, sparks, open flames, and hot surfaces. Disposal methods should mitigate fire risks.
Volatility Vapors may form explosive mixtures with air.[2] Handle in well-ventilated areas or under a chemical fume hood to avoid inhalation.[2][4]
Reactivity Incompatible with strong oxidizing agents, acids, and bases.[2] Segregate from these substances during storage and disposal to prevent hazardous reactions.
Toxicity May be harmful if inhaled, swallowed, or absorbed through the skin.[3][5] May cause respiratory tract irritation.[3] Long-term exposure may have adverse effects.[2]
Environmental Hazard May be harmful to aquatic organisms with long-term effects.[2] Prevent entry into drains and waterways.[2][6]

The Disposal Workflow: A Step-by-Step Approach

The proper disposal of (2E)-oct-2-enoate is a multi-step process that begins with waste identification and ends with compliant removal by a licensed professional.

Step 1: Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the foundation of safe disposal.

  • Identify the Waste Stream: Determine if the (2E)-oct-2-enoate waste is pure, in a solution with other solvents, or contaminated with other materials.

  • Segregate Incompatibles: Never mix (2E)-oct-2-enoate waste with incompatible chemicals such as strong oxidizing agents, acids, or bases[2]. Mixing incompatible waste can lead to dangerous reactions, fires, or explosions[7]. Store in a designated area for flammable liquids[8].

Step 2: Proper Waste Containerization and Labeling
  • Container Selection: Use a chemically compatible, non-reactive container with a secure, tight-fitting lid. The container should be in good condition and free of leaks.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(2E)-oct-2-enoate". Include the approximate concentration and any other components in the waste mixture. Ensure the label is legible and securely attached to the container.[9]

Step 3: On-site Storage of Waste
  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition[8]. A designated satellite accumulation area within the laboratory is appropriate for short-term storage.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills[8][9].

  • Container Closure: Keep waste containers closed at all times, except when adding waste[9].

Disposal Methodologies for (2E)-oct-2-enoate

The selection of a disposal method depends on the quantity and form of the waste, as well as local, state, and federal regulations.

Incineration

For bulk quantities of contaminated (2E)-oct-2-enoate that cannot be reprocessed, incineration is the preferred method of disposal.[10] This process uses high temperatures to break down the organic compound into less hazardous components like carbon dioxide and water. This should be carried out in a licensed industrial or municipal incinerator equipped with afterburners and scrubbers to manage emissions.[5]

Recycling and Reprocessing

In an industrial setting, recycling and reprocessing of (2E)-oct-2-enoate should be the first option considered. Manufacturers that use esters as chemical intermediates or process solvents should recycle as much material as possible.[10]

Biological Treatment

Esters like (2E)-oct-2-enoate are often biodegradable by activated sludges.[10] This is because upon hydrolysis, the resulting acids and alcohols are similar to those found in normal sewage. Therefore, disposal via a municipal sewage treatment plant may be an option, but only with controlled and uniform discharge rates to avoid overwhelming the system.[10] Important Note: This method is generally not suitable for laboratory-generated waste without prior treatment and explicit permission from the local wastewater authority.

Small Quantity Laboratory Waste

For small quantities of (2E)-oct-2-enoate waste generated in a laboratory setting (e.g., less than 50 mL), the following procedure can be followed:

  • Absorb: Absorb the liquid onto an inert material such as vermiculite, perlite, or cat litter.[11]

  • Package: Place the absorbent material into a suitable container.

  • Seal and Label: Securely seal the container and label it as hazardous waste, clearly identifying the contents.

  • Dispose: Store the container in a designated hazardous waste accumulation area until it can be collected by a licensed waste disposal contractor.[11]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (2E)-oct-2-enoate.

start Generation of (2E)-oct-2-enoate Waste characterize Characterize Waste (Pure, Solution, Contaminated) start->characterize quantity Determine Quantity characterize->quantity small_quant Small Quantity (<50 mL) quantity->small_quant Small large_quant Large Quantity (>50 mL) quantity->large_quant Large absorb Absorb on Inert Material (e.g., Vermiculite) small_quant->absorb recycle_check Can it be Recycled or Reprocessed? large_quant->recycle_check package Package in Labeled, Sealed Container absorb->package store Store for Licensed Waste Contractor Pickup package->store recycle Recycle or Reprocess recycle_check->recycle Yes biodegrade_check Is Controlled Discharge to Wastewater Treatment Permitted? recycle_check->biodegrade_check No incinerate Incinerate at a Licensed Facility biodegrade_check->incinerate No biodegrade Discharge to Municipal Wastewater Treatment biodegrade_check->biodegrade Yes

Sources

Handling

Personal protective equipment for handling (2E)-oct-2-enoate

As a Senior Application Scientist, I frequently observe a critical oversight in laboratory settings: treating all forms of a chemical family with a monolithic safety protocol. When handling (2E)-oct-2-enoate , it is impe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical oversight in laboratory settings: treating all forms of a chemical family with a monolithic safety protocol. When handling (2E)-oct-2-enoate , it is imperative to distinguish between its free acid form (trans-2-octenoic acid) and its esterified derivatives (such as methyl or ethyl trans-2-octenoate).

While these compounds share a carbon backbone and are widely used as intermediates in organic synthesis and flavor formulation, their hazard profiles are diametrically opposed. The free acid is a severe tissue corrosive, whereas the esters are volatile, combustible liquids.

This guide establishes a rigorous, self-validating operational framework for handling (2E)-oct-2-enoate derivatives, ensuring both personnel safety and chemical integrity.

Chemical Profiling & Hazard Causality

Understanding the molecular behavior of your reagent is the foundation of laboratory safety. We must separate our handling strategies based on the functional group present:

  • The Free Acid (trans-2-Octenoic Acid): The presence of the carboxylic acid functional group conjugated with an alkene makes this molecule highly reactive toward biological nucleophiles. It is classified as a Category 1B Skin Corrosive[1].

    • Causality: Upon dermal contact, the acidic proton rapidly denatures epidermal proteins, leading to deep tissue necrosis and irreversible eye damage[2].

  • The Ester Derivatives (Methyl/Ethyl trans-2-octenoate): Esterification replaces the acidic proton with an alkyl group, neutralizing the severe corrosive hazard. However, this structural change increases the molecule's volatility. Both methyl and ethyl esters are Category 4 Flammable liquids.

    • Causality: Their lower flash points mean they generate sufficient vapor to form ignitable mixtures in air at elevated temperatures, presenting an inhalation hazard and fire risk if exposed to static discharge or open flames[3].

Physicochemical & Hazard Data Summary

To facilitate rapid risk assessment, the quantitative hazard data for the primary (2E)-oct-2-enoate derivatives are summarized below.

Propertytrans-2-Octenoic Acid (Free Acid)Methyl trans-2-octenoate (Ester)Ethyl trans-2-octenoate (Ester)
CAS Number 1871-67-67367-81-9[3]7367-82-0
GHS Classification Category 1B (Skin Corrosive)[1]Category 4 (Flammable Liquid)[3]Category 4 (Flammable Liquid)
Flash Point 113 °C – 140 °C[1][2]82.7 °C (181 °F)[3]> 60 °C (Cat 4 Criteria)
Density 0.944 g/mL[4]0.898 g/mL[3]~0.900 g/mL
Physical State (20°C) Liquid (MP: 5-6 °C)[4]Clear Liquid[3]Clear Liquid

Personal Protective Equipment (PPE) Matrix

Because the hazard profiles differ, the PPE requirements must be tailored to the specific derivative being handled.

PPE CategoryFree Acid Form (Corrosive Protocol)Ester Form (Flammable Protocol)Causality / Scientific Justification
Eye/Face Chemical safety goggles + Full face shieldChemical safety gogglesAcid: High risk of splash-induced corneal necrosis[2]. Ester: Standard splash protection is sufficient.
Hand Heavy-duty Neoprene or Butyl rubber glovesStandard Nitrile glovesAcid: Concentrated organic acids rapidly degrade thin nitrile, requiring extended breakthrough materials.
Body Acid-resistant apron over a lab coatFlame-retardant lab coatAcid: Protects against corrosive permeation. Ester: Mitigates ignition risks from volatile vapors.
Respiratory Handled exclusively in a Fume HoodHandled exclusively in a Fume HoodBoth forms emit irritating vapors. If ventilation fails, use a NIOSH-approved organic vapor cartridge[2].

Self-Validating Operational Workflow

Standard operating procedures often fail because they lack built-in verification. The following protocol utilizes a "self-validating" methodology, meaning each step includes a physical check to confirm it was executed correctly before proceeding.

Step 1: Pre-Operational Environmental Validation

  • Action: Conduct all work inside a certified chemical fume hood. Remove all ignition sources (e.g., Bunsen burners, hot plates) if handling the ester form[5].

  • Validation Check: Tape a small, lightweight piece of tissue to the bottom of the sash. It should pull steadily inward, visually confirming negative pressure and adequate face velocity (80–120 fpm).

Step 2: PPE Integrity Verification

  • Action: Don the appropriate gloves based on the matrix above.

  • Validation Check: Before handling the reagent, trap air inside the gloves and roll the cuff tightly. A lack of deflation confirms there are no microscopic pinhole leaks that could allow the corrosive acid to penetrate.

Step 3: Closed-System Transfer

  • Action: Use a glass syringe equipped with a stainless steel needle for transferring the ester, or a heavy-wall glass pipette for the acid. Avoid plastic consumables that may degrade[5].

  • Validation Check: Draw a small amount of ambient air into the syringe and cap the needle. Depress the plunger; it should spring back to its original position, confirming a hermetic seal and preventing accidental vapor release.

Step 4: Reaction Execution

  • Action: If heating the ester derivative near its flash point (>75°C), purge the reaction vessel with an inert gas (Nitrogen or Argon).

  • Causality: Purging eliminates ambient oxygen, breaking the "fire triangle" and neutralizing the combustion hazard inherent to Category 4 flammable liquids[6].

Spill Response & Disposal Plan

In the event of a breach, your response must be dictated by the chemical form.

For trans-2-Octenoic Acid (Free Acid) Spills:

  • Isolate: Evacuate personnel and don a face shield and neoprene gloves.

  • Neutralize: Liberally apply solid sodium bicarbonate (NaHCO₃) to the spill[2].

    • Validation Check: The acid will react with the bicarbonate to produce CO₂ gas. The complete cessation of effervescence (bubbling) visually confirms that the corrosive acid has been fully converted into a benign sodium salt.

  • Absorb: Sweep up the neutralized paste using diatomaceous earth and place it in a labeled hazardous waste container.

For Methyl/Ethyl trans-2-octenoate (Ester) Spills:

  • Eliminate Ignition: Immediately turn off all nearby electrical equipment to prevent static discharge[5].

  • Absorb (Do Not Neutralize): Do not use water, as the ester is insoluble and will simply spread[1]. Apply an inert absorbent such as dry sand or vermiculite directly to the liquid[5].

  • Ventilate: Allow the fume hood to run at maximum exhaust for 30 minutes post-cleanup to clear residual combustible vapors[6].

Workflow Visualization

G Start Identify (2E)-oct-2-enoate Form Acid Free Acid (trans-2-Octenoic Acid) Start->Acid Ester Ester Derivative (Methyl/Ethyl trans-2-octenoate) Start->Ester PPE_Acid Corrosive PPE Protocol: Face Shield, Neoprene Gloves Acid->PPE_Acid PPE_Ester Flammable PPE Protocol: Safety Goggles, Nitrile Gloves Ester->PPE_Ester Handling Fume Hood Operation (No Ignition Sources) PPE_Acid->Handling PPE_Ester->Handling Spill Spill Management Handling->Spill Spill_Acid Neutralize (NaHCO3) & Absorb Spill->Spill_Acid Acid Spill Spill_Ester Absorb with Inert Material (Sand/Vermiculite) Spill->Spill_Ester Ester Spill

Figure 1: Operational workflow and spill response tree for (2E)-oct-2-enoate derivatives.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(2E)-oct-2-enoate
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